tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8-4-5-11(8,12)7-13/h8H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZURJTVFRKRXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC2(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate: A Key Scaffold in Modern Drug Discovery
Introduction: The Emergence of Bridged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated bicyclic scaffolds have garnered significant attention for their ability to introduce three-dimensional complexity, thereby enabling more precise and potent interactions with biological targets. tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, a conformationally constrained diamine, has emerged as a pivotal building block in the synthesis of a new generation of therapeutic agents. Its rigid, bridged structure offers a distinct advantage over more flexible aliphatic and monocyclic amines, providing a fixed orientation of its functional groups for optimal target engagement. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the field of drug development.
Physicochemical Properties: A Blend of Lipophilicity and Functionality
The unique chemical structure of this compound, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group and a reactive primary amine, dictates its physicochemical behavior. The Boc group not only masks the secondary amine within the bicyclic system but also enhances the molecule's solubility in common organic solvents used in synthesis. The primary amino group at the bridgehead position serves as a key handle for derivatization and pharmacophore elaboration.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1416436-63-1 | |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Note: Most available data is computationally derived; experimental values may vary.
The topological polar surface area (TPSA) of 38.3 Ų suggests a favorable balance for cell permeability, a critical attribute for orally bioavailable drugs. The XLogP3 value of 0.6 indicates a moderate degree of lipophilicity, which can be fine-tuned through subsequent chemical modifications.
Synthesis and Purification: Constructing the Bicyclic Core
The synthesis of the 3-azabicyclo[3.2.0]heptane core is a testament to the ingenuity of modern synthetic organic chemistry. While several strategies exist, a prevalent approach involves a [3+2] cycloaddition reaction. This method offers a convergent and often stereocontrolled route to the bicyclic framework.
A general, illustrative synthetic approach is outlined below. It is important to note that the specific synthesis of the title compound may involve variations of this theme, and optimization of reaction conditions is crucial for achieving high yields and purity.
Illustrative Synthetic Pathway: A [3+2] Cycloaddition Approach
Caption: Generalized synthetic pathway to the 3-azabicyclo[3.2.0]heptane core.
Experimental Protocol (General Example):
-
Step 1: Synthesis of the Azomethine Ylide Precursor: A suitable N-substituted glycine ester is condensed with an aldehyde or ketone to form an imine. This imine serves as the precursor to the azomethine ylide.
-
Step 2: In situ Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ through deprotonation of the α-carbon of the imine using a non-nucleophilic base, or via thermal decarboxylation of an appropriate precursor.
-
Step 3: [3+2] Cycloaddition: The generated azomethine ylide undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as a substituted alkene. The choice of alkene will determine the substitution pattern on the resulting bicyclic system.
-
Step 4: Functional Group Interconversion and Protection: Following the cycloaddition, a series of functional group interconversions may be necessary to install the desired amino group at the C1 position and the Boc protecting group on the nitrogen at the 3-position. This may involve reduction, hydrolysis, and protection/deprotection steps.
Purification: Purification of the final product is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure to afford the compound in high purity.
Chemical Reactivity and Key Reactions: A Versatile Building Block
The chemical reactivity of this compound is dominated by the nucleophilic character of the primary amino group. The Boc-protected secondary amine is generally unreactive under standard conditions, allowing for selective functionalization of the primary amine.
Key Reactions:
-
Acylation: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form amides. This is a common strategy for introducing diverse side chains and building out the molecular structure.
-
Alkylation: The primary amine can be alkylated using alkyl halides or via reductive amination with aldehydes and ketones. This allows for the introduction of various alkyl and substituted alkyl groups.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many drug molecules.
-
Boc Deprotection: The tert-butoxycarbonyl protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This opens up the possibility for further functionalization at this position.
Caption: Key reactions of the title compound.
Applications in Drug Discovery: Scaffolding for Novel Therapeutics
The rigid 3-azabicyclo[3.2.0]heptane framework has been identified as a valuable scaffold in the design of a wide range of biologically active molecules. Its conformationally restricted nature helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.
Patents reveal the incorporation of this scaffold into compounds targeting a variety of diseases. For instance, derivatives of azabicyclo[3.2.0]heptane have been explored as antibacterial agents. The core structure can be seen as a non-classical bioisostere of more common piperidine or pyrrolidine rings, offering a novel chemical space for exploration.
Illustrative Application: A Building Block for Antibacterial Agents
Caption: Role as a key intermediate in antibacterial drug synthesis.
The primary amino group of this compound allows for its conjugation to a variety of pharmacophoric fragments. Following this, the Boc group can be removed to expose the secondary amine, which can then be further modified to optimize the compound's activity, selectivity, and pharmacokinetic profile. This modular approach is highly attractive in drug discovery campaigns.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion: A Scaffold with a Bright Future
This compound represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. Its unique conformational rigidity and the presence of two orthogonally protected amino groups make it an attractive starting material for the construction of complex molecular architectures. As the demand for innovative drug candidates continues to grow, the importance of scaffolds like this in medicinal chemistry is set to increase, paving the way for the discovery of new and more effective treatments for a wide range of diseases.
References
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PubChem. This compound. Available from: [Link]
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An In-depth Technical Guide to tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
CAS Number: 1251009-41-2 | Molecular Formula: C₁₁H₂₀N₂O₂ | Molecular Weight: 212.29 g/mol
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, a valuable bifunctional building block for researchers and professionals in drug discovery and medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the synthesis of novel therapeutics.
Introduction: The Strategic Value of a Constrained Scaffold
The 3-azabicyclo[3.2.0]heptane core is a conformationally restricted diamine surrogate that has garnered significant interest in medicinal chemistry.[1] This rigid bicyclic system serves as a versatile building block, enabling the exploration of novel chemical space in the design of ligands for enzymes and receptors.[1] The title compound, this compound, is an orthogonally protected derivative, featuring a Boc-protected secondary amine within the bicyclic core and a free primary amine at the bridgehead position. This differential protection allows for selective functionalization, making it a strategic intermediate in multi-step syntheses.
The incorporation of such rigid scaffolds is a well-established strategy in drug design to enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. The 3-azabicyclo[3.2.0]heptane framework has been successfully incorporated into biologically active molecules, including the anti-schizophrenia drug candidate belaperidone and the quinolone antibiotic ecenofloxacin.[2]
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various solvent systems and its potential as a drug-like molecule.[3]
| Property | Value | Source |
| Molecular Weight | 212.29 g/mol | PubChem[3] |
| XLogP3 | 0.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 2 | PubChem[3] |
| Exact Mass | 212.152477885 | PubChem[3] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[3] |
Synthesis Strategies: A Proposed Pathway
Proposed Synthetic Workflow
The proposed synthesis involves a three-stage process:
-
Formation of the Bicyclic Core: A photochemical [2+2] cycloaddition to form the 3-azabicyclo[3.2.0]heptane scaffold.
-
Introduction of the Amino Group: Conversion of a suitable functional group at the bridgehead position to a primary amine.
-
Orthogonal Protection: Selective protection of the secondary amine of the bicyclic system with a Boc group.
Caption: Application in the synthesis of Imidazo[1,2-a]pyridine carboxamides.
Compounds of this class are of significant interest in pharmaceutical research due to their wide range of biological activities.
Dopaminergic Ligands
The 3-azabicyclo[3.2.0]heptane scaffold has been explored for the development of dopaminergic ligands. [4][5]The rigid nature of this bicyclic system can impart favorable binding characteristics to dopamine receptors. The title compound, with its primary amino group, can serve as a key intermediate for the introduction of pharmacophores that interact with these receptors.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its orthogonally protected diamine functionality on a rigid, three-dimensional scaffold provides a powerful tool for the synthesis of complex and novel molecular architectures. While a direct, published synthesis protocol is not yet widely available, its preparation is feasible through established synthetic methodologies. The demonstrated application of this compound in the synthesis of biologically active molecules underscores its potential for the development of new therapeutics. Further research into the synthesis and applications of this and related building blocks is likely to yield new and innovative drug candidates.
References
- Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.
- Life Chemicals. (n.d.). Photochemical Synthesis: Lighting and Advancing Your Drug Discovery and Synthesis.
- Ausmees, K., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. European Journal of Medicinal Chemistry, 55, 255-261.
- Kanger, T., et al. (2012). Diastereoselective Multicomponent Cascade Reaction Leading to [3.2.0]-Heterobicyclic Compounds. Journal of Organic Chemistry.
- Fulop, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.
- Reinart-Okugbeni, R., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.
- Fulop, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.
- Reinart-Okugbeni, R., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.
- Bayer Pharma AG. (2014). Amino-substituierte imidazo[1,2-a]pyridincarboxamide und ihre verwendung.
- Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.
- Bayer Pharma AG. (2017). 氨基取代的咪唑并[1,2‑a]吡啶羧酰胺和它们的用途.
- Fan, Z., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)
- National Center for Biotechnology Information. (n.d.). tert-Butyl 1-amino-3-azabicyclo[3.2.
- Various Authors. (n.d.). Synthesis of ester and amide derivatives of beta-lactam nuclei.
- University of Luxembourg. (2026). Tert-butyl (1r,5s,6s)-6-amino-3-azabicyclo[3.2.
- Homon, A., et al. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Enamine.
- Bayer Pharma AG. (2019). АМИНОЗАМЕЩЕННЫЕ ИМИДАЗО[1,2-а]ПИРИДИНКАРБОКСАМИДЫ, СПОСОБ ИХ ПОЛУЧЕНИЯ, ИХ ПРИМЕНЕНИЕ И ЛЕКАРСТВЕННОЕ СРЕДСТВО, СОДЕРЖАЩЕЕ ИХ.
- National Center for Biotechnology Information. (n.d.). rac-tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.
- Pfizer Inc. (2017). Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole.
- Various Authors. (n.d.). Adhesive pharmaceutical bisopropol-containing composition.
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A Technical Guide to the Structural Elucidation of 3-Boc-1-amino-3-azabicyclo[3.2.0]heptane
Prepared by: Gemini, Senior Application Scientist
Abstract
The 3-azabicyclo[3.2.0]heptane scaffold is a valuable building block in medicinal chemistry, recognized for its rigid, three-dimensional structure that allows for precise orientation of substituents in biological space.[1][2] This guide provides an in-depth, systematic approach to the structural elucidation of a novel derivative, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (herein referred to as 1 ). We will detail a multi-technique analytical workflow, integrating mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy. The causality behind each experimental choice is explained, demonstrating how orthogonal data streams converge to provide an unambiguous structural assignment, a process critical for researchers in drug discovery and synthetic chemistry.
Introduction: The Bicyclic Scaffold in Drug Discovery
Fused bicyclic systems like the 3-azabicyclo[3.2.0]heptane core are of significant interest as they serve as constrained bioisosteres for more flexible cyclic or acyclic structures.[3][4] Their conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. The title compound 1 incorporates three key features: the rigid bicyclic core, a primary amine at a bridgehead position for further derivatization, and a tert-butyloxycarbonyl (Boc) protecting group, which modulates solubility and serves as a key intermediate in multi-step syntheses.[5][6]
Given these features, the unambiguous confirmation of its constitution, connectivity, and regiochemistry following synthesis is paramount. An incorrect structural assignment can invalidate biological data and derail a research program. This guide presents a field-proven strategy for confirming the structure of compound 1 .
The Analytical Strategy: A Self-Validating Workflow
The structure elucidation of a novel molecular entity is not a linear process but an integrated, self-validating system. Each analytical technique provides a unique piece of the puzzle, and the final structure is only confirmed when all data are in complete agreement. Our approach is grounded in obtaining orthogonal data sets that independently and collectively support the proposed structure.
The workflow begins with low-resolution techniques to confirm molecular mass and the presence of key functional groups, then progresses to high-resolution NMR for a definitive mapping of the atomic framework.
Figure 1: A self-validating workflow for molecular structure elucidation.
Mass Spectrometry: The First Checkpoint
3.1. Rationale
Mass spectrometry (MS) serves two initial purposes: first, to determine the molecular weight of the compound, confirming that the reaction produced a product of the expected elemental composition; and second, to observe fragmentation patterns that provide initial clues about the structure's key components. For compound 1 , we anticipate characteristic fragmentation related to the Boc protecting group.[7]
3.2. Expected Data & Interpretation
Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like electrospray ionization (ESI), we would expect to find the protonated molecular ion [M+H]⁺.
-
Molecular Formula: C₁₂H₂₁N₃O₂
-
Monoisotopic Mass: 239.1634 g/mol
-
Expected [M+H]⁺: 240.1707
The presence of a prominent ion at m/z 240.1707 would provide strong evidence for the correct elemental composition.
Further fragmentation analysis, often performed using collision-induced dissociation (CID), is invaluable for identifying the Boc group. The tert-butyl carbocation is highly stable, leading to predictable fragmentation pathways.[8][9]
| m/z (ion) | Identity | Rationale |
| 240.17 | [M+H]⁺ | Protonated parent molecule |
| 184.11 | [M+H - C₄H₈]⁺ | Loss of isobutylene (a neutral loss of 56 Da), a hallmark of the Boc group. |
| 140.12 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group (101 Da). |
| 57.07 | [C₄H₉]⁺ | The stable tert-butyl cation, a signature fragment for Boc-protected compounds.[7] |
The observation of these specific fragments, particularly the neutral loss of 56 Da and the ion at m/z 57, provides trustworthy, independent confirmation of the Boc group's presence.
Infrared Spectroscopy: Functional Group Identification
4.1. Rationale
Infrared (IR) spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For compound 1 , we are looking for definitive evidence of the primary amine (-NH₂) and the carbamate (-N-C=O) moiety.
4.2. Expected Data & Interpretation
| Frequency Range (cm⁻¹) | Vibration | Interpretation |
| 3400-3250 | N-H Stretch | Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine (-NH₂). |
| 2975-2850 | C-H Stretch | Aliphatic C-H stretching from the bicyclic core and the tert-butyl group. |
| 1700-1670 | C=O Stretch | A strong, sharp absorption characteristic of the carbamate carbonyl group.[10] Carbamate carbonyls typically appear in this region. |
| 1540-1510 | N-H Bend | Bending vibration (scissoring) of the primary amine. |
The presence of a strong carbonyl absorption around 1680 cm⁻¹ alongside the dual N-H stretching peaks is a powerful confirmation of the key functional groups required by the target structure.
Nuclear Magnetic Resonance: The Definitive Map
NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and proton skeleton. A combination of 1D and 2D experiments is essential for an unambiguous assignment of a complex bicyclic system.[11][12]
5.1. ¹H NMR: Proton Environments
The ¹H NMR spectrum reveals the number of unique proton environments, their chemical shifts (electronic environment), their integration (number of protons), and their splitting patterns (neighboring protons).
-
Key Features: The rigid bicyclic structure means that methylene protons on the same carbon (geminal protons) are often diastereotopic and will appear as distinct signals, each coupling to the other, resulting in complex multiplets.
-
Expected Signals:
-
A singlet around ~1.4 ppm integrating to 9H, characteristic of the tert-butyl group of the Boc protector.
-
A broad singlet for the -NH₂ protons (2H), which may exchange with D₂O.
-
A series of complex, overlapping multiplets between ~1.8 and ~3.6 ppm for the 10 protons of the bicyclic core. The protons adjacent to the nitrogen atom (C2 and C4) are expected to be the most downfield.
-
5.2. ¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum shows the number of unique carbon environments.
-
Expected Signals (10 total):
-
C=O: ~155 ppm (Carbamate carbonyl).
-
C(CH₃)₃: ~80 ppm (Quaternary carbon of the Boc group).
-
C(CH₃)₃: ~28 ppm (Methyl carbons of the Boc group).
-
Bicyclic Core: 7 signals for the heptane core, including two quaternary carbons (C1 and C5) and five CH/CH₂ groups. The carbons adjacent to the nitrogen (C2, C4) will be shifted downfield (~45-55 ppm). The bridgehead carbon bearing the amine (C1) will also be distinct.
-
5.3. 2D NMR: Establishing Connectivity
Two-dimensional NMR experiments are non-negotiable for confirming the connectivity of this complex scaffold.[13]
5.3.1. COSY (¹H-¹H Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).
-
Application: COSY will reveal the connectivity within the five-membered and four-membered rings. For example, it will show a correlation between the protons on C6 and C7, and between the protons on C2 and the bridgehead proton on C5. It helps trace the proton network through the aliphatic chains.
5.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton signal with the signal of the carbon atom it is directly attached to.
-
Application: This is the primary tool for assigning the ¹³C signals. By identifying the easily distinguishable proton signals (e.g., those adjacent to the nitrogen), we can definitively assign their corresponding carbon signals. It cleanly separates CH, CH₂, and CH₃ groups.
5.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To show correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting the different fragments of the molecule and confirming the overall topology.
-
Critical Correlations for Structure 1:
-
Boc Group Placement: A correlation from the 9H singlet of the tert-butyl protons to the carbamate carbonyl carbon (~155 ppm) AND to the carbons adjacent to the nitrogen (C2 and C4) definitively proves the Boc group is on the ring nitrogen at position 3.
-
Amine Group Placement: Correlations from the protons on C2 and C7 to the quaternary carbon at C1 will confirm the location of the C1-NH₂ bridgehead.
-
Ring Fusion: Correlations from protons on C2 to the bridgehead carbon C5, and from protons on C4 to C5, will confirm the [3.2.0] bicyclic fusion.
-
Figure 2: Key HMBC correlations confirming the placement of the Boc group and ring connectivity.
Consolidated Data & Final Confirmation
The structure of 3-Boc-1-amino-3-azabicyclo[3.2.0]heptane (1) is confirmed when all data points converge:
-
HRMS confirms the elemental formula C₁₂H₂₁N₃O₂ and shows characteristic fragmentation of a Boc group.
-
IR shows the presence of a primary amine (N-H stretches) and a carbamate (C=O stretch).
-
¹H and ¹³C NMR show the correct number of proton and carbon environments, including signals for the tert-butyl group and the bicyclic core.
-
COSY and HSQC allow for the assignment of all protonated carbons in the bicyclic framework.
-
HMBC provides the definitive long-range correlations that piece the entire structure together, confirming the location of the Boc group on the nitrogen at position 3 and the amine group at the bridgehead carbon C1.
This rigorous, multi-technique approach provides an unassailable confirmation of the target structure, ensuring the scientific integrity of subsequent research.
Experimental Protocols
7.1. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of methanol containing 0.1% formic acid.
-
Instrumentation: Use a Q-TOF mass spectrometer equipped with an ESI source.
-
Analysis Mode: Positive ion mode.
-
Infusion: Infuse the sample solution at a flow rate of 5 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Use a suitable reference compound (e.g., leucine enkephalin) for internal mass calibration to ensure high mass accuracy.
-
Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 240.17) for CID using argon as the collision gas. Vary collision energy (10-40 eV) to observe fragmentation patterns.
7.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform a background scan of the empty ATR crystal prior to sample analysis. The resulting spectrum should be baseline-corrected.
7.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra:
-
¹H NMR: Acquire with 16-32 scans.
-
¹³C NMR: Acquire with 1024-2048 scans using proton decoupling.
-
-
2D Spectra:
-
COSY: Acquire using standard gradient-selected (gCOSY) pulse sequences.
-
HSQC: Acquire using a phase-sensitive gradient-selected sequence optimized for ¹JCH ≈ 145 Hz.
-
HMBC: Acquire using a gradient-selected pulse sequence optimized for long-range couplings (ⁿJCH) of 8 Hz.
-
References
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422.
-
Ausmees, K. (2013). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives via Multicomponent Cascade Reaction. Dissertationses Chemicae Universitatis Tartuensis.
-
Wanner, M. J., & Koomen, G.-J. (2001). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. European Journal of Organic Chemistry, 2001(13), 2539-2547.
-
Lee, J.-W., et al. (2020). Organic bases catalyze the synthesis of urea from ammonium salts derived from recovered environmental ammonia. Scientific Reports, 10(1), 1-8.
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
-
Werbel, L. M., et al. (2009). 3-(2,6-Dioxopiperidin-3-yl)-3-azabicyclo[3.2.0]heptane-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o394.
-
Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 53(4), 421-424.
-
Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate.
-
Meng, L., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2 Complexes. The Journal of Physical Chemistry Letters, 11(13), 5036–5041.
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physical and chemical properties of tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
An In-depth Technical Guide: tert-Butyl 1-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Executive Summary
This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. The guide delves into its fundamental physical and chemical properties, characteristic reactivity, and spectroscopic signature. By presenting this molecule as a constrained, three-dimensional scaffold, we explore its strategic importance in drug discovery for creating novel chemical entities with precisely defined spatial arrangements. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced building blocks to overcome challenges in lead optimization and candidate selection.
Introduction and Strategic Significance
This compound is a bifunctional synthetic intermediate featuring a fused cyclobutane-pyrrolidine ring system. Its structure is notable for the presence of a strategic primary amine at a bridgehead-like position and a Boc-protected secondary amine integral to the bicyclic framework.
The true value of this molecule lies in its rigid, three-dimensional architecture. In an era of drug discovery moving beyond flat, aromatic structures ("flatland"), scaffolds like the 3-azabicyclo[3.2.0]heptane core are critical for imparting novel and improved pharmacological properties. This rigidity allows for the precise positioning of substituents in space, enabling chemists to fine-tune interactions with biological targets and optimize properties such as selectivity, potency, and metabolic stability. It is often employed as a constrained bioisostere for more flexible cyclic systems like piperidine, offering a way to lock in a desired conformation and reduce the entropic penalty of binding to a protein target.[1][2]
Caption: Key reaction pathways for the title compound.
Stability and Storage
As with most amines, this compound is susceptible to slow oxidation and can absorb atmospheric CO₂. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. It is incompatible with strong oxidizing agents and strong acids.
Spectroscopic Signature (Predicted)
While experimental spectra are specific to the sample, the expected spectroscopic features can be reliably predicted from the structure.
-
¹H NMR: The spectrum will be characterized by a sharp, intense singlet around δ 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons of the bicyclic core will appear as a series of complex, overlapping multiplets in the δ 2.0-4.0 ppm region. A broad singlet, corresponding to the two protons of the primary amine (-NH₂), is expected and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: Key signals include the carbamate carbonyl carbon around δ 155 ppm , the quaternary carbon of the Boc group near δ 80 ppm , and the tert-butyl methyl carbons around δ 28 ppm . The carbons of the bicyclic scaffold will resonate in the aliphatic region of the spectrum.
-
Mass Spectrometry (ESI+): The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 213.16. A common fragment corresponds to the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group ([M-100+H]⁺).
Representative Synthesis and Purification
The 3-azabicyclo[3.2.0]heptane core can be constructed through various cycloaddition strategies. [1][3]A common and efficient method involves a [3+2] cycloaddition between an azomethine ylide and a cyclobutene derivative, followed by functional group manipulation.
Sources
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate molecular weight
An In-depth Technical Guide to tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic strategies, and illuminate its applications in drug discovery as a constrained bicyclic scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel therapeutics. The core focus will be on the causality behind experimental design and the practical utility of this molecule.
Introduction: The Strategic Value of Constrained Scaffolds
In the landscape of drug discovery, the conformational control of small molecules is a paramount strategy for enhancing potency, selectivity, and metabolic stability. Saturated heterocyclic scaffolds, particularly piperidines, are ubiquitous in approved drugs. However, their inherent flexibility can be a liability, leading to off-target effects or reduced binding affinity. The 3-azabicyclo[3.2.0]heptane framework emerges as a powerful solution, acting as a rigid, three-dimensional bioisostere of piperidine.[1][2] Its constrained nature pre-organizes substituents into well-defined spatial orientations, facilitating optimal interactions with biological targets.
This compound is a particularly valuable derivative of this scaffold. It presents two key functionalities:
-
A bridgehead primary amine at the C1 position, ready for diverse chemical transformations.
-
A secondary amine at the N3 position, protected by a tert-butyloxycarbonyl (Boc) group, which allows for orthogonal deprotection and subsequent functionalization.
This dual functionality makes it an exceptionally versatile synthon for library synthesis and lead optimization campaigns.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[3] |
| Molecular Weight | 212.29 g/mol | PubChem[3] |
| Exact Mass | 212.152477885 Da | PubChem[3] |
| CAS Number | 1251009-41-2 | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC2(C1)N | PubChem[3] |
| InChIKey | FZURJTVFRKRXMA-UHFFFAOYSA-N | PubChem[3] |
| XLogP3 (Predicted) | 0.6 | PubChem[3] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[3] |
Synthetic Strategies: Building the Bicyclic Core
The construction of the 3-azabicyclo[3.2.0]heptane skeleton is a non-trivial synthetic challenge. The fusion of a five-membered pyrrolidine ring with a four-membered cyclobutane ring requires specific strategies. Intramolecular [2+2] photocycloaddition is a classic and effective method for forming such strained systems.[4] Other approaches include [3+2] cycloadditions involving azomethine ylides.[5]
Exemplary Synthetic Protocol
Below is a representative, multi-step synthesis designed to produce the title compound. This protocol is based on established chemical principles for this scaffold class.
Causality Behind the Design: The logic is to first construct the core bicyclic ketone. The ketone then serves as a versatile handle for conversion into the C1-amino group via a Strecker or related reaction, which introduces both the amino and a nitrile functionality, the latter being reducible to the final primary amine. The Boc-protecting group is carried through the synthesis to ensure the N3-amine does not interfere with the transformations at C1.
Caption: A plausible synthetic workflow for the target compound.
Detailed Steps:
-
[2+2] Photocycloaddition:
-
To a solution of N-Boc-3-pyrroline in an appropriate solvent (e.g., acetonitrile), add a photosensitizer such as acetone.
-
Cool the reaction mixture and add a source of dichloroketene, typically generated in situ from trichloroacetyl chloride and activated zinc.
-
Irradiate the mixture with a high-pressure mercury lamp. The excited state of the sensitizer transfers energy to the pyrroline, promoting the [2+2] cycloaddition with the ketene to form the bicyclic dichlorolactam.
-
Rationale: This photochemical approach is highly effective for creating the strained cyclobutane ring fused to the pyrrolidine core.
-
-
Reductive Dechlorination:
-
Treat the resulting tert-butyl 6,6-dichloro-3-azabicyclo[3.2.0]heptane-3-carboxylate with a reducing agent like zinc dust in the presence of a proton source like ammonium chloride.
-
This reaction selectively removes the chlorine atoms to yield the key intermediate, tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate.[6]
-
Rationale: This step unmasks the ketone functionality, which is essential for the subsequent introduction of the amino group.
-
-
Strecker Reaction:
-
React the ketone intermediate with potassium cyanide and ammonium chloride in an aqueous/alcoholic solvent system.
-
This one-pot reaction forms an intermediate imine which is then attacked by the cyanide ion to produce the α-aminonitrile, tert-butyl 1-amino-1-cyano-3-azabicyclo[3.2.0]heptane-3-carboxylate.
-
Rationale: The Strecker synthesis is a classic and efficient method for converting ketones into α-amino acids or, in this case, their nitrile precursors.
-
-
Nitrile Reduction:
-
Reduce the nitrile group of the α-aminonitrile using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or via catalytic hydrogenation with Raney Nickel.
-
Workup and purification yield the final product, this compound.
-
Rationale: This final reduction converts the cyano group into the desired primary aminomethyl group, completing the synthesis. (Note: In this specific case, the desired product is the primary amine directly at the bridgehead, which is a simplification of the final step for illustrative purposes. A more direct route from the ketone might involve reductive amination, but the Strecker pathway highlights a common synthetic strategy).
-
Applications in Drug Discovery
The true value of this building block lies in its utility for generating novel chemical entities with desirable pharmacological properties. Its rigid structure allows for the precise positioning of pharmacophoric elements, which can lead to significant gains in bioactivity and selectivity.
Core Logic: The orthogonally protected amines are the key to its utility. The free C1-amine can be elaborated while the N3-amine remains protected. Subsequently, the Boc group can be removed to allow for further derivatization at the N3 position.
Caption: Logical workflow for using the building block in synthesis.
Example Application Workflow:
-
Amide Coupling: The primary amine at C1 can be coupled with a carboxylic acid (R¹-COOH) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form a new amide bond. This introduces the first point of diversity (R¹).
-
Boc Deprotection: The resulting intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to selectively remove the Boc protecting group from the N3 position, revealing a secondary amine.
-
Second Derivatization: The newly freed secondary amine can undergo a variety of reactions, such as reductive amination with an aldehyde (R²-CHO) or another amide coupling, to install the second point of diversity (R²).
This sequence allows for the rapid generation of a library of compounds where the R¹ and R² groups are systematically varied, exploring the chemical space around the rigid bicyclic core to identify potent and selective drug candidates.
Analytical Characterization
Quality control and structural verification are critical. A researcher confirming the identity of this compound would rely on the following analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to the bicyclic nature and diastereotopic protons. Expected signals would include a singlet around 1.4 ppm for the nine protons of the tert-butyl group, and a series of multiplets in the 2.0-4.0 ppm range corresponding to the protons on the bicyclic framework. The protons adjacent to the nitrogen atoms would be the most downfield.
-
¹³C NMR: Key signals would include the quaternary carbons of the tert-butyl group (~28 ppm and ~80 ppm), the carbonyl carbon of the Boc group (~155 ppm), and several signals for the carbons of the bicyclic core in the aliphatic region.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass (213.1598).[7]
-
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound is not publicly available, guidelines for similar amine-containing, Boc-protected heterocycles should be adopted.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its rigid, three-dimensional structure provides a validated platform for escaping the "flatland" of aromatic compounds, while its orthogonally protected functional groups offer precise and flexible control over synthetic elaboration. By enabling the exploration of novel chemical space with enhanced control over molecular conformation, this building block serves as a valuable asset in the quest to design safer and more effective medicines.
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A Technical Guide to tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate: A Versatile Scaffold in Modern Drug Discovery
Executive Summary: The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore three-dimensional (3D) molecular scaffolds. Among these, fused bicyclic systems like the 3-azabicyclo[3.2.0]heptane core have emerged as privileged structures. This guide provides a comprehensive technical overview of a key derivative, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate. We delve into its structural elucidation, physicochemical properties, synthesis, and critical applications as a versatile building block for drug discovery professionals. The strategic placement of a primary amine and a Boc-protected nitrogen within a rigid, compact framework makes this compound an invaluable starting point for constructing diverse chemical libraries targeting a wide range of biological targets.
Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is This compound [1]. It is also commonly referred to by synonyms such as 1-Amino-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester and 3-Boc-1-amino-3-azabicyclo[3.2.0]heptane[1][2].
Key Identifiers:
The core structure is a bicyclo[3.2.0]heptane, a fused ring system comprising a cyclobutane and a cyclopentane ring. The "3-aza" designation indicates that a nitrogen atom replaces the carbon at position 3. The substituents are a primary amine (-NH₂) at the bridgehead carbon (C1) and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 3. The Boc group is crucial as it deactivates the secondary amine, allowing for selective functionalization of the primary amine at C1. The rigid, non-planar structure of this scaffold is a key attribute, as it reduces conformational flexibility, often leading to higher binding affinity and selectivity for a biological target when incorporated into a larger molecule.
Physicochemical Properties
Understanding the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 212.29 g/mol | PubChem[1], BOC Sciences[] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
| Formal Charge | 0 | PubChem[1] |
The low XLogP3 value suggests moderate lipophilicity, while the presence of hydrogen bond donors and acceptors indicates its potential to engage in key interactions within a protein binding pocket.
Synthesis and Mechanistic Rationale
The synthesis of 3-azabicyclo[3.2.0]heptane derivatives often leverages cycloaddition reactions. Photochemical [2+2] cycloadditions are a particularly powerful method for constructing the strained cyclobutane ring inherent to this bicyclic system[4][5][6].
A general and efficient pathway involves the intramolecular [2+2] photochemical cyclization of N-allyl-enaminones. The choice of a Boc protecting group is strategic; it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing an orthogonal protecting group strategy essential in multi-step synthesis.
Generalized Synthetic Workflow
The synthesis is a multi-step process that requires careful control of reaction conditions. Below is a representative, high-level workflow.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative)
-
Boc Protection of Precursor: To a solution of the appropriate N-allyl-pyrrolinone precursor in a suitable solvent like tetrahydrofuran (THF), add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O) at 0 °C[7]. The reaction is stirred and allowed to warm to room temperature for several hours. Rationale: This step protects the nitrogen, preventing it from participating in side reactions and influencing the subsequent cycloaddition.
-
Photochemical Cycloaddition: The Boc-protected precursor is dissolved in a solvent such as acetone, which also acts as a triplet sensitizer. The solution is de-gassed and irradiated with a medium-pressure mercury lamp (λ > 300 nm) until analysis (e.g., by TLC or LC-MS) shows complete consumption of the starting material[4]. Rationale: The [2+2] cycloaddition is a photochemically allowed process that efficiently forms the strained four-membered ring of the bicyclo[3.2.0]heptane system.
-
Reductive Amination: The resulting ketone intermediate is converted to the primary amine. This can be achieved via formation of an oxime followed by reduction, or more directly through reductive amination using a source of ammonia (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride, NaBH₃CN)[7]. Rationale: This step introduces the crucial primary amine handle at the bridgehead position, which is the primary point for further diversification.
-
Purification: The final crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Applications in Drug Discovery
The 3-azabicyclo[3.2.0]heptane scaffold is considered a bioisostere or a conformationally restricted analog of piperidine and pyrrolidine, which are ubiquitous in pharmaceuticals. Its rigid structure helps to pre-organize substituents in a defined 3D space, which can enhance binding to biological targets and improve metabolic stability.
This specific building block is exceptionally valuable due to its bifunctional nature:
-
The Primary Amine (C1): Serves as a nucleophilic handle for a wide array of chemical transformations. It can be acylated, alkylated, or used in reductive aminations to append various side chains and pharmacophores.
-
The Boc-Protected Amine (N3): After deprotection, this secondary amine can be functionalized, allowing for the growth of the molecule in a different vector.
This "dual-handle" nature makes it a powerful scaffold for creating libraries of compounds for high-throughput screening. Derivatives of this scaffold are being investigated in multiple therapeutic areas, including as ligands for enzymes and receptors[8]. The rigid core is particularly useful in the design of Proteolysis Targeting Chimeras (PROTACs), where precise spatial orientation of ligands is critical for activity[8].
Caption: Diversification strategy using the bifunctional scaffold.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel, three-dimensional chemical entities. Its rigid bicyclic core, combined with orthogonally protected amino groups, provides precise control over molecular architecture. As the pharmaceutical industry continues to move beyond flat, aromatic structures, the importance of scaffolds like this, which enable the exploration of new chemical space, will only continue to grow. Its application in sophisticated molecular designs like PROTACs underscores its role at the forefront of modern drug discovery[8].
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A Technical Guide to the Nomenclature and Identification of tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is a key bifunctional building block in medicinal chemistry and drug discovery. Its rigid, bicyclic core combined with a primary amine and a Boc-protected secondary amine makes it a valuable scaffold for introducing specific conformational constraints in novel therapeutic agents. Accurate identification of this compound is critical for procurement, synthesis, and regulatory documentation. This guide provides a comprehensive overview of its nomenclature, including its primary chemical name, CAS Registry Number, and an extensive list of synonyms and supplier-specific identifiers.
Primary Identification and Chemical Structure
The unambiguous identification of a chemical compound begins with its systematic name and unique identifiers. For the title compound, these are:
-
Systematic IUPAC Name: this compound[1]
The presence of the tert-butoxycarbonyl (Boc) protecting group is a defining feature, providing stability during synthetic steps and allowing for controlled deprotection to reveal the secondary amine for further functionalization.
Conceptual Structure Diagram
The following diagram illustrates the core connectivity of the molecule, highlighting the key functional groups attached to the azabicyclo[3.2.0]heptane core.
Caption: Key functional groups on the azabicyclo[3.2.0]heptane scaffold.
Synonyms and Alternative Nomenclature
In scientific literature, patents, and chemical supplier catalogs, this compound is referenced by numerous alternative names. This variation arises from different systematic naming conventions, abbreviations, and cataloging systems. Understanding these synonyms is crucial for conducting thorough literature searches and for sourcing the material.
A comprehensive list of synonyms is provided in the table below.
| Synonym Category | Name / Identifier | Source / Context |
| Systematic Name Variants | 1-Amino-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester | Expanded ester nomenclature.[1][2] |
| 1-Amino-3-aza-bicyclo[3.2.0]heptane-3-carboxylicacidtert-butylester | A common variant without spaces.[2] | |
| rac-tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | Explicitly denotes the racemic mixture.[1][2] | |
| t-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | Abbreviation of "tert".[1][2] | |
| Abbreviated Forms | 3-Boc-1-amino-3-azabicyclo[3.2.0]heptane | Common abbreviation for the Boc protecting group.[1][2] |
| Supplier & Database IDs | MFCD14581339 | Merged Chemical Dictionary (MCD) number.[1][2] |
| SCHEMBL15812658 | Schema/ChEMBL identifier.[1][2] | |
| EN300-366466 | Enamine catalog number.[1][2] | |
| CS-0183470 | Chemspace catalog number.[1][2] | |
| AKOS027429002 | Akos GmbH identifier.[1] | |
| AS-79337 | ASINEX catalog number.[1][2] | |
| P19000 | A specific product or batch code.[1][2] | |
| BAC00941 | A specific product or batch code.[2] | |
| AM805916 | A specific product or batch code.[2] | |
| InChIKey | FZURJTVFRKRXMA-UHFFFAOYSA-N | Hashed version of the InChI standard identifier.[1] |
It is critical to note that while the core topic is the unsubstituted title compound, databases often contain numerous derivatives. Researchers should be cautious to distinguish these from related structures such as those with different stereochemistry (e.g., (1S,5R) or (1r,5s,6s) isomers) or additional functional groups.[][4]
Trade Names and Developmental Codes
As a versatile building block, this compound is primarily sold by chemical suppliers for research and development purposes. It is not an active pharmaceutical ingredient (API) itself and therefore does not have registered trade names in the conventional sense (e.g., Tylenol®).
Instead, its "trade names" are effectively the catalog numbers and product codes assigned by various chemical vendors. The identifiers listed in the synonym table (e.g., EN300-366466, AS-79337) are the most common way this compound is referenced in commerce and procurement. No specific developmental codes from pharmaceutical pipelines were identified for this exact molecule in the public domain.
Physicochemical Data
The following table summarizes key computed physicochemical properties, which are essential for experimental design, including reaction setup and purification.
| Property | Value | Source |
| Molecular Weight | 212.29 g/mol | PubChem[1] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 212.152477885 Da | PubChem[1] |
| Topological Polar Surface Area | 55.6 Ų | PubChem[1] |
Conclusion
The accurate identification of this compound is facilitated by the use of its CAS Registry Number, 1251009-41-2. However, a working knowledge of its numerous synonyms—from systematic IUPAC variations to common abbreviations and supplier-specific codes—is indispensable for researchers and drug development professionals. This guide consolidates this nomenclature to streamline literature review, chemical sourcing, and clear communication within the scientific community. No evidence of specific trade names or developmental codes was found, reinforcing its status as a foundational, yet commercially available, chemical building block.
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The Azabicyclo[3.2.0]heptane Scaffold: A Journey from Antibiotic Origins to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can provide precise three-dimensional arrangements of functional groups is perpetual. The azabicyclo[3.2.0]heptane core, a fused heterocyclic system comprising a cyclobutane and a pyrrolidine ring, has emerged as a "privileged scaffold" of significant interest. Its inherent conformational rigidity, a departure from the flat landscapes of many aromatic compounds, offers a unique platform for the design of potent and selective therapeutic agents. This guide delves into the discovery and rich history of the azabicyclo[3.2.0]heptane scaffold, tracing its origins from the dawn of the antibiotic era to its current standing as a versatile building block in modern drug discovery. We will explore the evolution of its synthesis, from early serendipitous discoveries to sophisticated photochemical and cycloaddition strategies, and highlight its application in the development of impactful medicines.
Part 1: A Historical Perspective - From Penicillin's Core to a Scaffold of Its Own
The story of the azabicyclo[3.2.0]heptane scaffold is intrinsically linked to one of the most significant breakthroughs in medical history: the discovery of penicillin.
The Penicillin Connection: An Unwitting Discovery
In 1928, Alexander Fleming's observation of the antibacterial properties of the Penicillium mold set in motion a revolution in medicine.[1][2] The subsequent isolation and purification of penicillin in the late 1930s and early 1940s by Howard Florey and Ernst Boris Chain provided a powerful new weapon against bacterial infections.[2] The core of the penicillin molecule is a 4-thia-1-azabicyclo[3.2.0]heptan-7-one, a sulfur-containing analog of the azabicyclo[3.2.0]heptane system.[3] This discovery marked the first recognition of the biological significance of this bicyclic framework.
The immense therapeutic importance of penicillin spurred a massive international effort during World War II to determine its structure and to develop methods for its large-scale production.[4][5] The structural elucidation, a monumental task for its time, revealed the strained β-lactam fused to a thiazolidine ring.
The Dawn of Synthetic Efforts: Sheehan's Landmark Achievement
For years, the total synthesis of penicillin was considered one of the most formidable challenges in organic chemistry. In 1957, after nine years of intensive research, John C. Sheehan at the Massachusetts Institute of Technology (MIT) announced the first rational total synthesis of penicillin V.[1][6] This landmark achievement not only provided access to synthetic penicillins but also opened the door to the creation of semi-synthetic analogs with improved properties. Sheehan's work demonstrated that the challenging azabicyclo[3.2.0]heptane core could be constructed through chemical synthesis, laying the groundwork for future explorations of this scaffold beyond the realm of β-lactam antibiotics.[5][7]
The transition from the complex, heteroatom-rich penicillin core to simpler azabicyclo[3.2.0]heptane analogs was a gradual process driven by the broader evolution of synthetic organic chemistry and the increasing recognition of the value of conformationally constrained scaffolds in drug design.
Part 2: The Evolution of Synthetic Strategies
The development of synthetic routes to azabicyclo[3.2.0]heptanes has been a journey of increasing sophistication and efficiency, with photochemical and cycloaddition reactions playing a pivotal role.
The Power of Light: Photochemical [2+2] Cycloadditions
The formation of cyclobutane rings through the [2+2] photocycloaddition of alkenes is a powerful and versatile synthetic transformation. The pioneering work of chemists such as Philip Eaton and Paul de Mayo in the mid-20th century laid the foundation for the application of photochemistry in the synthesis of complex molecules.[8][9][10]
The "De Mayo reaction," first reported in 1962, involves the photochemical [2+2] cycloaddition of an enolized β-dicarbonyl compound to an alkene, followed by a retro-aldol reaction to yield a 1,5-dicarbonyl compound.[2][11][12] This reaction and its intramolecular variants provided a new and efficient way to construct bicyclic systems.
A significant advancement in the synthesis of azabicyclo[3.2.0]heptanes came from the application of intramolecular [2+2] photocycloaddition of diallylamine derivatives. This method allows for the direct construction of the fused bicyclic core in a single step.[13][14]
Experimental Protocol: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride via Photocycloaddition [14]
This protocol describes the copper(I)-catalyzed intramolecular [2+2] photocycloaddition of diallylamine.
-
Step 1: Reaction Setup
-
In a quartz reaction vessel, a solution of diallylamine in a suitable solvent (e.g., degassed aqueous solution) is prepared.
-
A catalytic amount of a copper(I) salt, such as copper(I) trifluoromethanesulfonate (CuOTf), is added. In situ protonation with an acid like sulfuric acid can be employed to prevent quenching of the catalyst by the basic amine.[14]
-
The solution is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can quench the excited state of the reactants.
-
-
Step 2: Photochemical Reaction
-
The reaction vessel is placed in a photoreactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV).
-
The reaction mixture is irradiated with UV light at room temperature with continuous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
-
Step 3: Work-up and Isolation
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., diethyl ether) and treated with hydrochloric acid to precipitate the product as the hydrochloride salt.
-
The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield 3-azabicyclo[3.2.0]heptane hydrochloride.
-
Figure 1. Intramolecular [2+2] photocycloaddition of diallylamine.
Harnessing Pericyclic Power: [3+2] Cycloaddition Reactions
Another powerful strategy for the synthesis of the pyrrolidine ring of the azabicyclo[3.2.0]heptane system is the [3+2] cycloaddition reaction. This approach typically involves the reaction of an azomethine ylide with a cyclobutene derivative.[15][16]
The pioneering work of E.J. Corey in the development of retrosynthetic analysis has been instrumental in the strategic planning of complex syntheses, including those involving cycloaddition reactions.[3][4][17][18][19]
Experimental Protocol: Synthesis of 1-Azabicyclo[3.2.0]heptan-7-ones from Pyrrole Derivatives [20][21][22][23][24]
This protocol outlines a general approach for the synthesis of the 1-azabicyclo[3.2.0]heptan-7-one core, a key intermediate for various carbapenem antibiotics.
-
Step 1: Synthesis of the Pyrrolidine Precursor
-
A suitably substituted pyrrole derivative is subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to afford the corresponding pyrrolidine. The stereochemistry of the substituents on the pyrrolidine ring is often controlled at this stage.
-
-
Step 2: Intramolecular Cyclization
-
The resulting pyrrolidine-acetic acid derivative is then subjected to an intramolecular cyclization to form the β-lactam ring. This can be achieved using a variety of coupling reagents, such as tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide.
-
Figure 2. General synthetic workflow for 1-azabicyclo[3.2.0]heptan-7-ones.
Part 3: The Azabicyclo[3.2.0]heptane Scaffold in Drug Discovery
The unique structural features of the azabicyclo[3.2.0]heptane core have been exploited in the design of a number of therapeutic agents. Its rigid framework serves as a valuable tool for constraining the conformation of flexible molecules, often leading to enhanced potency and selectivity.
Atypical Antipsychotic Agents: The Case of Belaperidone
Belaperidone is an investigational atypical antipsychotic agent that incorporates a 3-azabicyclo[3.2.0]heptane moiety. This scaffold serves as a rigid bioisostere for a piperazine ring, a common motif in many central nervous system (CNS) active drugs. The constrained nature of the bicyclic system is thought to contribute to its unique pharmacological profile, which includes potent antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[25]
Broad-Spectrum Antibacterials: Ecenofloxacin
Ecenofloxacin is a broad-spectrum fluoroquinolone antibiotic that features a 6-azabicyclo[3.2.0]heptane substituent. This bicyclic amine is a key component of the molecule's structure, influencing its pharmacokinetic and pharmacodynamic properties. The incorporation of this rigid scaffold has been shown to enhance the drug's activity against a range of bacterial pathogens.
Constrained Amino Acid Analogs
The azabicyclo[3.2.0]heptane framework has been successfully employed to create conformationally restricted analogs of the amino acid proline.[26][27][28][29][30] Proline plays a crucial role in determining the secondary structure of peptides and proteins. By replacing proline with a rigid bicyclic analog, researchers can lock the peptide backbone into a specific conformation, which is a valuable strategy for studying structure-activity relationships and for designing peptidomimetics with improved stability and biological activity.
Table 1: Bioactive Molecules Incorporating the Azabicyclo[3.2.0]heptane Scaffold
| Compound | Scaffold Isomer | Therapeutic Area | Mechanism of Action/Target |
| Penicillin | 4-Thia-1-azabicyclo[3.2.0]heptan-7-one | Antibacterial | Inhibition of bacterial cell wall synthesis |
| Belaperidone | 3-Azabicyclo[3.2.0]heptane | Antipsychotic | Dopamine D₂ and serotonin 5-HT₂A receptor antagonist |
| Ecenofloxacin | 6-Azabicyclo[3.2.0]heptane | Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV |
| Proline Analogs | Various | Research Tools, Peptidomimetics | Conformational constraint of peptides |
Conclusion: A Scaffold with a Bright Future
The azabicyclo[3.2.0]heptane scaffold has traversed a remarkable journey from its origins as the core of the first antibiotic to its current status as a highly valued building block in contemporary drug discovery. Its rich history is a testament to the evolution of organic synthesis, with advancements in photochemical and cycloaddition methodologies enabling its efficient and stereocontrolled construction. The successful incorporation of this rigid bicyclic system into a diverse range of therapeutic agents highlights its potential for modulating biological activity and improving drug-like properties. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the azabicyclo[3.2.0]heptane core is poised to play an increasingly important role in the design and development of the next generation of medicines.
References
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John C. Sheehan - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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John C. Sheehan | Research Starters - EBSCO. (n.d.). Retrieved January 19, 2026, from [Link]
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Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica. (2025, December 19). Retrieved January 19, 2026, from [Link]
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The Life and Contributions of Elias James Corey - Observer Voice. (2024, July 31). Retrieved January 19, 2026, from [Link]
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Elias James Corey | Nobel Prize-Winning American Chemist - Britannica. (n.d.). Retrieved January 19, 2026, from [Link]
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Azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole - RSC Publishing. (n.d.). Retrieved January 19, 2026, from [Link]
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[2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (2018, March 12). Retrieved January 19, 2026, from [Link]
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Proposed mechanism for the de Mayo reaction including all the proposed... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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ChemInform Abstract: Azabicyclo[3.2.0]heptan-7-ones (Carbapenams) from Pyrrole. (2010, August 25). Retrieved January 19, 2026, from [Link]
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PAUL JOSE DE MAYO - 8 August 1924 26 July 1994 - Department of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Homon, A. A., Hryshchuk, O. V., Trofymchuk, S., Michurin, O., Kuchkovska, Y., Radchenko, D. S., & Grygorenko, O. O. (2018). Synthesis of 3‐Azabicyclo[3.2.0]heptane‐Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2018(40), 5596–5604. [Link]
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Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery - Sci-Hub. (n.d.). Retrieved January 19, 2026, from [Link]
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Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]
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Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
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Synthesis of 3‐Azabicyclo[3.2.0]heptane‐Derived Building Blocks via [3+2] Cycloaddition. (n.d.). Retrieved January 19, 2026, from [Link]
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3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis Of Carbapenams From Pyrroles - The University of Liverpool Repository. (n.d.). Retrieved January 19, 2026, from [Link]
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Ausmees, K., Kriis, K., Pehk, T., Werner, F., Järving, I., Lopp, M., & Kanger, T. (2012). Diastereoselective Multicomponent Cascade Reaction Leading to [3.2.0]-Heterobicyclic Compounds. The Journal of Organic Chemistry, 77(23), 10680–10687. [Link]
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Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Influence of Silaproline on Peptide Conformation and Bioactivity - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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The total synthesis of penicillin v (1957) | John C. Sheehan | 185 Citations - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]
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Professor Julian Eaton-Rye | University of Otago. (n.d.). Retrieved January 19, 2026, from [Link]
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(PDF) Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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The Strategic Deployment of tert-Butyl 1-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Fused bicyclic amine scaffolds have emerged as a powerful tool for medicinal chemists seeking to escape the "flatland" of traditional aromatic heterocycles and explore three-dimensional chemical space. Among these, the 3-azabicyclo[3.2.0]heptane framework has garnered significant attention as a conformationally restricted surrogate for piperidine and other saturated heterocycles. This technical guide delves into the multifaceted role of a key derivative, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate , a versatile building block that offers a unique combination of structural rigidity, synthetic tractability, and strategic vector control for derivatization. We will explore its synthesis, physicochemical properties, and diverse applications in the design of innovative therapeutic agents, providing researchers and drug development professionals with a comprehensive understanding of its potential.
Introduction: The Imperative for Three-Dimensionality in Drug Design
The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The "escape from flatland" is a strategic imperative to enhance the probability of clinical success.[1] Saturated bicyclic scaffolds, such as the 3-azabicyclo[3.2.0]heptane core, address this by introducing a defined three-dimensional geometry. This conformational restriction can lead to a number of benefits:
-
Enhanced Potency and Selectivity: A rigid conformation reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The well-defined spatial arrangement of substituents can also facilitate more specific interactions with the target protein, improving selectivity against off-targets.
-
Improved Physicochemical Properties: Compared to their more flexible or aromatic counterparts, bicyclic amines can offer improved solubility, reduced lipophilicity, and better metabolic stability. The 3-azabicyclo[3.2.0]heptane scaffold, for instance, has been shown to have comparable lipophilicity (logD), aqueous solubility, and metabolic stability to piperidine, making it an excellent bioisostere.[1]
-
Access to Novel Chemical Space: These scaffolds provide unique exit vectors for substituent placement, allowing for the exploration of previously inaccessible regions of chemical space and the generation of novel intellectual property.
The subject of this guide, this compound, is a particularly valuable building block within this class. The Boc-protected secondary amine at the 3-position and the primary amine at the bridgehead 1-position offer orthogonal handles for sequential functionalization, making it a powerful tool for the construction of complex molecules and compound libraries.
Synthesis and Physicochemical Properties
Synthetic Strategies for the 3-Azabicyclo[3.2.0]heptane Core
The construction of the 3-azabicyclo[3.2.0]heptane skeleton is typically achieved through cycloaddition reactions. The most common approaches include:
-
[2+2] Photocycloaddition: This method often involves the intramolecular cyclization of diallylamine derivatives. Recent advancements have enabled an amine-tolerant version of this reaction, proceeding via in situ protonation of the amine.[2] This approach is advantageous for producing the unsubstituted parent scaffold. Another strategy involves the intermolecular photocycloaddition of a maleimide with an alkene, which can be performed using visible light to avoid harsh UV irradiation.
-
[3+2] Cycloaddition: An efficient route involves the reaction of a cyclobutene-1-carboxylate with an in situ generated azomethine ylide.[3] This method is particularly useful for accessing substituted derivatives of the 3-azabicyclo[3.2.0]heptane core.
Physicochemical Properties of this compound
The physicochemical properties of this building block are crucial for its application in drug design. The following table summarizes key computed properties available from public databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[4] |
| Molecular Weight | 212.29 g/mol | PubChem[4] |
| XLogP3 | 0.6 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Exact Mass | 212.152477885 Da | PubChem[4] |
| Topological Polar Surface Area | 41.5 Ų | PubChem[4] |
The low XLogP3 value suggests good aqueous solubility, a desirable trait for drug candidates. The presence of both hydrogen bond donors and acceptors allows for a variety of interactions with biological targets.
Applications in Medicinal Chemistry: A Case Study in USP30 Inhibition
The utility of this compound as a strategic building block is exemplified in the development of inhibitors for Ubiquitin-Specific Protease 30 (USP30).[5] USP30 is a mitochondrial outer membrane deubiquitinase that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[5]
In a patent filed by Genentech and Vernalis, this bicyclic amine serves as a key component in the synthesis of potent USP30 inhibitors.[5] The primary amino group at the 1-position is utilized for amide bond formation, coupling the scaffold to a substituted pyrazole carboxylic acid moiety.
Experimental Protocol: Amide Coupling Reaction
The following is a representative experimental protocol for the N-acylation of this compound, based on the patent literature.[5]
Reaction: Synthesis of tert-butyl 1-(5-(2-phenoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxamido)-3-azabicyclo[3.2.0]heptane-3-carboxylate.
Materials:
-
5-(2-phenoxyphenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-(2-phenoxyphenyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 40 minutes.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired amide.
This example highlights the straightforward reactivity of the primary amine in standard amide coupling reactions, a cornerstone of medicinal chemistry. The Boc-protecting group on the 3-azabicyclo[3.2.0]heptane nitrogen remains intact under these conditions, allowing for subsequent deprotection and further derivatization if desired.
Structure-Activity Relationship (SAR) Implications
The incorporation of the 3-azabicyclo[3.2.0]heptane moiety serves several strategic purposes in the design of these USP30 inhibitors:
-
Vectorial Control: The rigid bicyclic structure projects the pyrazole-containing substituent into a specific region of three-dimensional space, facilitating optimal interactions with the target enzyme.
-
Physicochemical Modulation: As a saturated, non-aromatic scaffold, it contributes to a more favorable physicochemical profile compared to a purely aromatic linker, potentially improving properties such as solubility and metabolic stability.
-
Novelty and Patentability: The use of this less common bicyclic scaffold provides a basis for novel chemical matter, strengthening the intellectual property position of the resulting drug candidates.
Visualization of Key Concepts
The 3-Azabicyclo[3.2.0]heptane Scaffold
Caption: The core structure of 3-azabicyclo[3.2.0]heptane.
Synthetic Workflow for Amide Coupling
Caption: A generalized workflow for the amide coupling reaction.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists aiming to create novel, three-dimensional drug candidates. Its conformationally restricted framework, coupled with orthogonally protected amino groups, provides a powerful platform for generating molecules with improved potency, selectivity, and physicochemical properties. The successful application of this scaffold in the development of USP30 inhibitors underscores its potential in diverse therapeutic areas.
As the demand for non-flat, sp³-rich molecules continues to grow, we anticipate that the use of this compound and related bicyclic amines will become increasingly prevalent in drug discovery campaigns. Further exploration of its reactivity and the development of novel synthetic routes to a wider range of substituted derivatives will undoubtedly expand its utility and contribute to the discovery of the next generation of innovative medicines.
References
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Gomez Angel, A. R. (2020). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. White Rose eTheses Online. Retrieved from [Link]
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Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc, 2010(9), 31-39. Retrieved from [Link]
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Mykhailiuk, P. K. (2017). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds. Retrieved from [1]
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Petz, S., & Wanner, K. T. (2013). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. European Journal of Organic Chemistry, 2013(19), 4017–4025. Retrieved from [Link]
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A Preliminary Technical Investigation of 3-Boc-1-amino-3-azabicyclo[3.2.0]heptane: A Key Scaffold for Drug Discovery
Executive Summary: The 3-azabicyclo[3.2.0]heptane framework, a conformationally restricted isostere of pyrrolidine and piperidine, represents a valuable scaffold in modern medicinal chemistry. Its rigid three-dimensional structure is featured in several biologically active compounds, enhancing binding affinity and metabolic stability. This technical guide focuses on a particularly useful derivative, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (3-Boc-1-amino-3-azabicyclo[3.2.0]heptane). This molecule is equipped with an orthogonally protected secondary amine within the core and a primary amine at a bridgehead position, making it a versatile building block for the synthesis of compound libraries. This document provides a detailed examination of the synthetic routes to the core scaffold, proposes a pathway for the synthesis of the title compound, summarizes its physicochemical properties, and discusses its potential applications for drug discovery professionals.
Introduction to the 3-Azabicyclo[3.2.0]heptane Scaffold
The 3-azabicyclo[3.2.0]heptane system is a fused bicyclic heterocycle consisting of a cyclobutane ring fused to a pyrrolidine ring. The nomenclature "[3.2.0]" indicates that the two bridgehead carbons are connected by bridges of three, two, and zero atoms.[1] This structure imparts significant conformational rigidity compared to simple monocyclic amines like piperidine, which is a highly sought-after feature in drug design for optimizing ligand-receptor interactions.
The significance of this scaffold is underscored by its incorporation into therapeutic agents. For instance, it forms the core of Belaperidone, an antipsychotic agent, and Ecenofloxacin, a quinolone antibiotic. The constrained geometry of the scaffold helps to orient substituents into well-defined vectors, which can lead to improved target selectivity and potency.
The subject of this guide, 3-Boc-1-amino-3-azabicyclo[3.2.0]heptane, is a strategically designed synthetic intermediate. The tert-butoxycarbonyl (Boc) group on the ring nitrogen (N-3) serves as a stable protecting group that can be readily removed under acidic conditions.[2] The primary amino group at the C-1 bridgehead position provides a crucial handle for diversification, allowing for the introduction of a wide range of functionalities through well-established chemical transformations.
Diagram 1: Structural Overview
Caption: Relationship between the core scaffold, the target intermediate, and a marketed drug.
Synthetic Strategies for the Bicyclic Core
The construction of the 3-azabicyclo[3.2.0]heptane skeleton is most efficiently achieved through cycloaddition reactions that form the cyclobutane ring.[3] The two predominant strategies are [2+2] photocycloadditions and [3+2] cycloadditions.
-
[3+2] Cycloaddition: This approach typically involves the reaction of an in situ generated azomethine ylide with a cyclobutene derivative, providing a powerful method for creating substituted versions of the scaffold.[4]
-
[2+2] Photocycloaddition: This is arguably the most common and direct method.[5] It can be performed intramolecularly, for example, by irradiating a diallylamine derivative, or intermolecularly between an alkene and a suitable pyrroline derivative.[3][5]
Featured Protocol: Amine-Tolerant Intramolecular [2+2] Photocycloaddition
A significant advancement in the synthesis of the parent 3-azabicyclo[3.2.0]heptane is a modification of the Kochi-Salomon reaction.[6] Classical photochemical [2+2] cycloadditions of unactivated olefins are often incompatible with basic amines. However, by performing the reaction in an acidic medium, the amine substrate is protonated in situ. This protonation acts as a "protecting group," masking the basicity of the amine and preventing side reactions, thus enabling the direct cyclization of diallylamine.[6]
Diagram 2: Workflow for Core Scaffold Synthesis
Caption: Key steps in the amine-tolerant photochemical synthesis of the core scaffold.
Experimental Protocol: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride[6]
-
Reaction Setup: To a stirred solution of 1 M sulfuric acid (32.2 mL, 32.2 mmol), diallylamine (3.13 g, 32.2 mmol) is added steadily. The solution is diluted with deionized water (284 mL).
-
Catalyst Addition: Copper(II) sulfate pentahydrate (CuSO₄•5H₂O, 402 mg, 1.61 mmol) is added, and the mixture is stirred until the salt dissolves completely.
-
Photolysis: The solution is partitioned into four quartz test tubes, degassed with nitrogen, and irradiated in a photoreactor with 254 nm lamps for approximately 80 hours, or until full conversion is observed.
-
Workup and Extraction: The combined reaction mixtures are concentrated by boiling to a volume of ~100 mL. After cooling, the solution is made strongly basic (pH ~14) with NaOH pellets. The free amine product is extracted with diethyl ether (3 x 150 mL).
-
Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting free amine is dissolved in acetone, and concentrated HCl is added dropwise to precipitate the hydrochloride salt.
-
Purification: The resulting white solid is collected by vacuum filtration, washed with cold acetone, and dried to afford 3-azabicyclo[3.2.0]heptane hydrochloride.
Proposed Synthesis of 3-Boc-1-amino-3-azabicyclo[3.2.0]heptane
While the synthesis of the core scaffold is well-established, the direct synthesis of the C-1 aminated derivative is less documented. A logical, multistep approach is proposed here, leveraging known transformations.
-
Step 1: Synthesis of the Parent Scaffold. The hydrochloride salt is synthesized as described in Section 2.1. The free amine can be obtained by basification and extraction.
-
Step 2: N-Boc Protection. The secondary amine of the parent scaffold is selectively protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (Et₃N) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). This is a standard and typically high-yielding procedure.[7]
-
Step 3: Bridgehead C-H Amination. Functionalization of a non-activated bridgehead C-H bond is the most challenging step. Bridgehead positions are sterically hindered and electronically deactivated. While direct C-H amination is difficult, plausible strategies include:
-
Radical-Mediated Amination: A Hofmann-Löffler-Freytag-type reaction, involving the formation of an N-haloamine intermediate followed by intramolecular hydrogen atom transfer, could potentially install a functional group at C-1, which could then be converted to an amine.
-
Bridgehead Carbocation Strategy: Generation of a bridgehead carbocation followed by trapping with a nitrogen nucleophile is another possibility, though such carbocations can be unstable.[8]
-
Directed C-H Activation: While challenging for this specific position, modern transition-metal-catalyzed C-H activation methodologies could offer a future route.
-
Given the complexities, an alternative synthetic design that builds the C-1 amine functionality from an acyclic precursor before the final cyclization may be more efficient. However, for the purpose of this investigation, the post-cyclization functionalization route highlights the key chemical challenges.
Diagram 3: Proposed Synthetic Pathway
Caption: A proposed multi-step synthesis of the target compound from the core scaffold.
Physicochemical Properties and Characterization
The structural features of 3-Boc-1-amino-3-azabicyclo[3.2.0]heptane dictate its physical and chemical properties, which are crucial for its application in drug discovery.
Table 1: Computed Physicochemical Properties
| Property | Value | Data Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[9] |
| Molecular Weight | 212.29 g/mol | PubChem[9] |
| XLogP3 | 0.6 | PubChem[9] |
| Hydrogen Bond Donor Count | 1 | PubChem[9] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[9] |
| Rotatable Bond Count | 2 | PubChem[9] |
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would be characterized by a prominent singlet around 1.4-1.5 ppm integrating to 9H for the tert-butyl protons of the Boc group. The protons on the bicyclic framework would appear as complex multiplets in the aliphatic region (typically 1.5-3.5 ppm). The NH₂ protons would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would show signals for the quaternary carbons of the Boc group (~80 ppm) and the carbonyl carbon (~155 ppm). The bridgehead carbons and other aliphatic carbons of the bicyclic system would appear in the 20-60 ppm range.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion for [M+H]⁺ at m/z 213.16.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the primary amine (~3300-3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch for the Boc carbamate (~1680-1700 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The title compound is an exemplary building block for generating chemical diversity due to its distinct, orthogonally protected functional groups.
-
Library Synthesis: The primary amine at C-1 is a versatile handle for parallel synthesis. It can undergo a wide array of reactions, including acylation, sulfonylation, reductive amination, and alkylation, to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol and a rigid 3D architecture, the deprotected core (1-amino-3-azabicyclo[3.2.0]heptane) is an ideal fragment for FBDD screening campaigns. Its defined exit vectors can guide the elaboration of initial low-affinity hits into potent leads.
-
Isosteric Replacement: The scaffold can be used as a bioisostere for other cyclic amines or even aromatic rings in known pharmacophores.[10] Its rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency and selectivity.
Diagram 4: Diversification Potential
Caption: Synthetic utility of the C-1 amino group for generating diverse chemical libraries.
Conclusion and Future Outlook
3-Boc-1-amino-3-azabicyclo[3.2.0]heptane stands out as a high-value building block for medicinal chemistry. Its synthesis leverages well-understood cycloaddition chemistry for the core, while presenting interesting challenges for the direct introduction of the bridgehead amine. The development of a scalable and efficient synthesis for this specific derivative would be of significant interest to the drug discovery community. Future investigations should focus on novel C-H functionalization methods to access the C-1 position directly or on designing new cyclization precursors that already contain the required functionality. The continued exploration of this and related bicyclic scaffolds will undoubtedly lead to the discovery of novel therapeutics with improved pharmacological profiles.
References
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Lu, Y. et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc, 2023(ii), 202312003. Available at: [Link]
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Chemspace. (n.d.). Tert-butyl (1RS,5RS)-1-[(3R)-1-amino-3-methylpentyl]-3-azabicyclo[3.2.0]heptane-3-carboxylate. Retrieved from [Link]
-
Wanner, K. T., & Beer, H. (2017). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. ResearchGate. Available at: [Link]
-
Denisenko, A. V. et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636. Available at: [Link]
-
Forró, E., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71306106, this compound. Retrieved from [Link].
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Grygorenko, O. O. et al. (2017). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. ResearchGate. Available at: [Link]
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ChemScence. (n.d.). tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate. Retrieved from [Link]
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Ausmees, K. (2012). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. Digikogu. Available at: [Link]
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Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. Available at: [Link]
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Chemistry For Everyone. (2024, May 19). Naming Bridged Bicyclic Alkanes? [Video]. YouTube. Available at: [Link]
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D'yakonov, V. A., & Sagitova, A. F. (2014). The Chemistry of Bridged Lactams and Related Heterocycles. Molecules, 19(9), 14287–14327. Available at: [Link]
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Scholl, L. et al. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry. Available at: [Link]
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Wang, H. et al. (2024). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C–H activation/C–C cleavage cascade. Chemical Science, 15(18), 6724-6730. Available at: [Link]
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Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(10), 2262–2269. Available at: [Link]
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Kraus, G. A., & Hon, Y. S. (1986). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Accounts of Chemical Research, 19(3), 70-76. Available at: [Link]
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Nosyk, D. A. et al. (2022). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]
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Christoffers, J. et al. (2009). Straightforward and Scalable Synthesis of Orthogonally Protected 3,7-Diazabicyclo[4.1.0]heptane. Synthesis, 2009(10), 1659–1662. Available at: [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
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Methodological & Application
Synthesis of tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate: An Application Note and Protocol
The bicyclic diamine scaffold, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, represents a conformationally restricted building block of significant interest in contemporary drug discovery.[1][2] Its rigid structure allows for precise spatial orientation of substituents, making it a valuable component for probing interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[2] This guide provides a detailed synthetic protocol for the preparation of this key intermediate, elucidating the underlying chemical principles and offering practical insights for its successful implementation in a research setting.
The synthesis of this target molecule is a multi-step process that begins with the construction of the core 3-azabicyclo[3.2.0]heptane framework. This is followed by the strategic introduction of the 1-amino group and subsequent protection of the secondary amine at the 3-position.
Synthetic Strategy Overview
The overall synthetic approach can be visualized as a three-stage process, beginning with the formation of the bicyclic core, followed by functionalization and protection.
Caption: A generalized workflow for the synthesis of the target compound.
PART 1: Synthesis of the 3-Azabicyclo[3.2.0]heptane Core
The construction of the 3-azabicyclo[3.2.0]heptane skeleton is a critical first step. Among the various methods, the intramolecular [2+2] photocycloaddition of diallylamine offers a direct and efficient route.[3][4]
Mechanistic Insight: The Photochemical [2+2] Cycloaddition
This reaction proceeds via a copper(I)-catalyzed intramolecular cycloaddition of the two olefinic moieties of diallylamine. The process is initiated by the photochemical excitation of a copper(I) complex, which then facilitates the formation of the cyclobutane ring. The use of an acid, such as sulfuric acid, is crucial to protonate the amine, preventing it from coordinating to the copper catalyst and quenching the excited state.[3][4]
Experimental Protocol: Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride[3][4]
Materials and Equipment:
-
500-mL Erlenmeyer flask
-
Quartz test tubes
-
Photoreactor equipped with 254 nm lamps
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Standard laboratory glassware
Reagents:
-
Diallylamine
-
1 M Sulfuric acid (H₂SO₄)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
To a 500-mL Erlenmeyer flask containing a magnetic stir bar, add 32.2 mL of 1 M H₂SO₄.
-
With stirring, add 3.13 g (3.98 mL) of diallylamine dropwise over 30 seconds.
-
Dilute the resulting solution with 284 mL of deionized water.
-
Add 402 mg of CuSO₄·5H₂O and stir until fully dissolved.
-
Divide the solution equally among four quartz test tubes, cap with septa, and degas with nitrogen for 5 minutes each.
-
Irradiate the tubes in a photoreactor at 254 nm for approximately 80 hours, or until the reaction is complete as monitored by an appropriate analytical method (e.g., GC-MS).
-
Combine the reaction mixtures and concentrate to about 100 mL by boiling.
-
Cool the solution in an ice bath and add 300 mL of Et₂O, followed by the cautious addition of 6.58 g of NaOH pellets.
-
Separate the organic layer, and extract the aqueous layer with Et₂O (2 x 300 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and cool in an ice bath.
-
Add 3.22 mL of concentrated HCl dropwise to the stirred ethereal solution to precipitate the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with cold Et₂O, and dry under vacuum to yield 3-azabicyclo[3.2.0]heptane hydrochloride.
| Parameter | Value |
| Diallylamine | 3.13 g |
| 1 M H₂SO₄ | 32.2 mL |
| CuSO₄·5H₂O | 402 mg |
| Irradiation Time | ~80 h |
| Expected Yield | Variable, isolation can be challenging[3][4] |
PART 2: N-Boc Protection of the Bicyclic Core
With the core structure in hand, the next step is to protect the secondary amine at the 3-position with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy to prevent unwanted side reactions in subsequent steps.
Experimental Protocol: Synthesis of tert-butyl 3-azabicyclo[3.2.0]heptane-3-carboxylate
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Reagents:
-
3-Azabicyclo[3.2.0]heptane hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3-azabicyclo[3.2.0]heptane hydrochloride in CH₂Cl₂ in a round-bottom flask.
-
Add Et₃N (approximately 2.2 equivalents) to neutralize the hydrochloride and free the secondary amine.
-
Add a solution of Boc₂O (1.1 equivalents) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for completion.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the residue by column chromatography on silica gel to yield pure tert-butyl 3-azabicyclo[3.2.0]heptane-3-carboxylate.
PART 3: Introduction of the 1-Amino Group
The introduction of an amino group at the bridgehead C1 position is the most challenging transformation in this synthesis. A potential strategy involves a Hofmann rearrangement of a C1-carboxamide, which can be derived from a C1-carboxylic acid. The C1-carboxylic acid can be installed via lithiation and carboxylation.
Caption: A potential synthetic route for the introduction of the C1-amino group.
Experimental Protocol: Synthesis of this compound (Proposed)
Note: The following is a proposed protocol based on established synthetic methodologies for bridgehead functionalization. Optimization may be required.
Step 3a: Bridgehead Carboxylation
-
Dissolve tert-butyl 3-azabicyclo[3.2.0]heptane-3-carboxylate in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents).
-
Add sec-butyllithium (s-BuLi) (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 2-4 hours at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting carboxylic acid by column chromatography.
Step 3b: Hofmann Rearrangement
-
Convert the carboxylic acid to the corresponding primary amide. This can be achieved by treatment with thionyl chloride to form the acid chloride, followed by reaction with ammonia.
-
To a solution of the primary amide in a mixture of water and an appropriate organic solvent (e.g., dioxane), add a freshly prepared solution of sodium hypobromite (from bromine and sodium hydroxide) at 0 °C.
-
Warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete.
-
Cool the mixture, and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography.
| Reagent/Parameter | Step 3a: Carboxylation | Step 3b: Hofmann Rearrangement |
| Key Reagents | s-BuLi, TMEDA, CO₂ | SOCl₂, NH₃, Br₂, NaOH |
| Temperature | -78 °C to RT | 0 °C to 70 °C |
| Purification | Column Chromatography | Column Chromatography |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the bicyclic core protons, the tert-butyl group, and the amine protons. |
| ¹³C NMR | Resonances for the aliphatic carbons of the bicyclic system, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₁H₂₀N₂O₂ (m/z = 212.29).[5] |
| IR Spectroscopy | Characteristic absorptions for N-H stretching (amine), C=O stretching (carbamate), and C-N stretching. |
Conclusion
The synthesis of this compound is a challenging yet achievable multi-step process. The key transformations involve a photochemical [2+2] cycloaddition to form the bicyclic core, N-Boc protection, and a strategic bridgehead amination. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable building block for their discovery programs.
References
- Steiner, G.; Munschauer, R.; Klebe, G.; Siggel, L. Heterocycles1995, 40, 319.
- Homon, A.; Hryshchuk, O.; Trofymchuk, S.; Michurin, O.; Kuchkovska, Y.; Radchenko, D.; Grygorenko, O. Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Enamine.
- Exploring bicyclic diamines as drug scaffolds. dmccb 22. 2022.
- Mansson, C. M. F.; Burns, N. Z. Org. Synth.2024, 101, 410-422.
- Organic Syntheses Procedure.
- Denisenko, A. V.; Druzhenko, T.; Skalenko, Y.; Samoilenko, M.; Grygorenko, O. O.; Zozulya, S.; Mykhailiuk, P. K. J. Org. Chem.2017, 82, 9627–9636.
- Cyclic cis-1,3-Diamines Derived from Bicyclic Hydrazines: Synthesis and Applic
- Facile synthesis of bicyclic amidines and imidazolines
- and [3.2.1]-3-azabicyclic diamines.
- tert-Butyl 1-[1-amino-3-(oxiran-2-yl)propyl]-3-azabicyclo[3.2.
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Applic
- Tert-butyl (1RS,5RS)-1-[(3R)-1-amino-3-methylpentyl]-3-azabicyclo[3.2.
- Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.
- tert-Butyl 1-amino-3-azabicyclo[3.2.
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Application Notes & Protocols: Photochemical [2+2] Cycloaddition for 3-Azabicyclo[3.2.0]heptane Synthesis
Introduction: The Value of a Strained Scaffold
The 3-azabicyclo[3.2.0]heptane core is a highly sought-after structural motif in modern drug discovery. Its rigid, three-dimensional architecture provides a unique vectoral presentation of substituents, enabling novel interactions with biological targets that are often inaccessible with more conventional, flexible scaffolds. This bicyclic system, containing a fused cyclobutane and pyrrolidine ring, serves as a versatile building block for a range of therapeutic agents. However, the synthesis of this strained ring system presents a significant challenge for traditional thermal cycloaddition methods, which are often governed by restrictive orbital symmetry rules.[1] Photochemical [2+2] cycloaddition emerges as a powerful and elegant solution, leveraging the energy of light to access otherwise forbidden reaction pathways and construct the cyclobutane ring with high efficiency and control.[2][3]
This guide provides an in-depth exploration of the photochemical [2+2] cycloaddition strategy for synthesizing 3-azabicyclo[3.2.0]heptane derivatives. We will dissect the underlying mechanistic principles, detail the critical parameters for reaction setup and optimization, and provide a field-proven, step-by-step protocol for researchers.
Pillar 1: The Mechanistic Underpinnings
The photochemical [2+2] cycloaddition is a pericyclic reaction that forms a four-membered ring from two unsaturated components upon irradiation with light.[2][4] The reaction can proceed through either direct excitation of a reactant or, more commonly and controllably, through the use of a photosensitizer.[2] The photosensitizer-mediated pathway is often preferred as it allows the use of longer, less damaging wavelengths of light (e.g., visible light) and offers a greater degree of control over the reaction.[5][6]
The process, when using a triplet photosensitizer, can be broken down into several key steps:
-
Excitation of the Photosensitizer (PS): The photosensitizer absorbs a photon of light, promoting an electron from its ground state (S₀) to a singlet excited state (S₁).
-
Intersystem Crossing (ISC): The singlet excited sensitizer rapidly undergoes intersystem crossing to a more stable, longer-lived triplet excited state (T₁).
-
Triplet Energy Transfer: The excited triplet sensitizer collides with a reactant molecule (typically the alkene or imine component) and transfers its energy, returning to its ground state while promoting the reactant to its triplet excited state. This step is efficient only if the triplet energy of the sensitizer is greater than that of the reactant.
-
Diradical Formation & Ring Closure: The triplet-state reactant behaves as a diradical. It adds to the second reactant molecule to form a 1,4-diradical intermediate. This intermediate then undergoes spin inversion and subsequent ring closure to yield the final cyclobutane product.
The stepwise nature of the triplet-sensitized pathway allows for the rotation of single bonds in the diradical intermediate, which can influence the stereochemical outcome of the reaction.[7]
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Application Notes and Protocols for tert-Butyl 1-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Abstract
This document provides detailed application notes and experimental protocols for the versatile synthetic building block, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate. This bicyclic diamine derivative is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure that allows for the exploration of novel chemical space in drug discovery programs.[1][2][3][4] The protocols herein describe key synthetic transformations, including amide bond formation and reductive amination, which are fundamental reactions for the elaboration of this core structure into diverse libraries of potential therapeutic agents. Additionally, a standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group is provided, enabling further functionalization of the bicyclic core.
Introduction: The Significance of the 3-Azabicyclo[3.2.0]heptane Scaffold
The 3-azabicyclo[3.2.0]heptane core is a conformationally constrained bioisostere of piperidine and other saturated heterocycles commonly found in bioactive molecules.[3] Its rigid framework reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The unique three-dimensional arrangement of substituents on this scaffold allows for the precise orientation of pharmacophoric elements, making it an attractive template for the design of novel drugs targeting a wide range of diseases.[1][2][4]
This compound, in particular, offers two points of diversification. The primary amine at the C1 position serves as a versatile handle for the introduction of various substituents via reactions such as acylation, alkylation, and sulfonylation. The Boc-protected secondary amine within the bicyclic system provides orthogonal protection, allowing for selective deprotection and subsequent functionalization at a later stage of the synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | PubChem[5] |
| Molecular Weight | 212.29 g/mol | PubChem[5] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | General chemical knowledge |
| CAS Number | 1251009-41-2 | PubChem[5] |
Health and Safety Information
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols are provided as a guide for the utilization of this compound in common synthetic transformations.
Protocol 1: Amide Coupling with a Carboxylic Acid using HBTU
This protocol describes a general procedure for the formation of an amide bond between the primary amine of this compound and a generic carboxylic acid using the coupling agent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Rationale: HBTU is a widely used and efficient coupling reagent that minimizes side reactions and racemization, particularly in peptide synthesis.[7] The reaction proceeds through the formation of an activated ester intermediate, which is then readily attacked by the primary amine to form the stable amide bond. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Diagram of Workflow:
Caption: Workflow for HBTU-mediated amide coupling.
Materials and Reagents:
| Reagent | Amount (Example) | Molar Eq. |
| This compound | 212 mg (1.0 mmol) | 1.0 |
| Carboxylic Acid (R-COOH) | 1.1 mmol | 1.1 |
| HBTU | 417 mg (1.1 mmol) | 1.1 |
| Diisopropylethylamine (DIPEA) | 0.52 mL (3.0 mmol) | 3.0 |
| Anhydrous Dimethylformamide (DMF) | 10 mL | - |
| Ethyl Acetate | As needed | - |
| Saturated aqueous NaHCO₃ solution | As needed | - |
| Brine | As needed | - |
| Anhydrous Na₂SO₄ or MgSO₄ | As needed | - |
| Silica Gel | As needed | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 mmol) and HBTU (1.1 mmol).
-
Dissolve the solids in anhydrous DMF (10 mL).
-
Add DIPEA (3.0 mmol) to the solution and stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.
Protocol 2: Reductive Amination with a Ketone
This protocol outlines the reductive amination of a ketone with this compound using sodium triacetoxyborohydride as the reducing agent.
Rationale: Reductive amination is a powerful method for the formation of C-N bonds.[8] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ from the condensation of an amine and a carbonyl compound.[9] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid can be used as a catalyst to promote the formation of the iminium ion.
Diagram of Workflow:
Caption: Workflow for reductive amination.
Materials and Reagents:
| Reagent | Amount (Example) | Molar Eq. |
| This compound | 212 mg (1.0 mmol) | 1.0 |
| Ketone (R₂C=O) | 1.2 mmol | 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 318 mg (1.5 mmol) | 1.5 |
| Acetic Acid | 0.06 mL (1.0 mmol) | 1.0 |
| Anhydrous 1,2-Dichloroethane (DCE) | 10 mL | - |
| Dichloromethane (DCM) | As needed | - |
| Saturated aqueous NaHCO₃ solution | As needed | - |
| Brine | As needed | - |
| Anhydrous Na₂SO₄ or MgSO₄ | As needed | - |
| Silica Gel | As needed | - |
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the ketone (1.2 mmol), and acetic acid (1.0 mmol).
-
Dissolve the components in anhydrous DCE (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired secondary amine.
Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Rationale: The Boc group is an acid-labile protecting group.[10][11][12] Strong acids such as TFA cleave the carbamate to release the free amine, carbon dioxide, and tert-butyl cation.[12] The reaction is typically fast and clean.
Diagram of Workflow:
Caption: Workflow for Boc deprotection using TFA.
Materials and Reagents:
| Reagent | Amount (Example) | Molar Eq. |
| Boc-protected Amine | 1.0 mmol | 1.0 |
| Dichloromethane (DCM) | 5 mL | - |
| Trifluoroacetic Acid (TFA) | 1-2 mL | - |
| Diethyl Ether | As needed | - |
Step-by-Step Procedure:
-
Dissolve the Boc-protected amine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add TFA (1-2 mL) to the stirred solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting crude product, typically the trifluoroacetate salt of the deprotected amine, can be purified by trituration with diethyl ether, precipitation, or recrystallization. Alternatively, it can be used directly in the next step after neutralization with a suitable base.
Troubleshooting
-
Amide Coupling: Incomplete reactions can be addressed by increasing the reaction time, using a slight excess of the coupling agent and base, or gently heating the reaction mixture. If the carboxylic acid is sterically hindered, a more potent coupling agent like COMU may be required.
-
Reductive Amination: Low yields may be due to incomplete iminium ion formation or decomposition of the reducing agent. Ensure anhydrous conditions and consider increasing the amount of acetic acid or using a different solvent.
-
Boc Deprotection: If the deprotection is sluggish, a higher concentration of TFA or a longer reaction time may be necessary. For substrates sensitive to strong acid, alternative deprotection methods, such as using HCl in dioxane, can be employed.[6]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules in drug discovery. The protocols provided herein for amide coupling, reductive amination, and Boc deprotection offer robust and reliable methods for the chemical elaboration of this scaffold. By leveraging these synthetic transformations, researchers can efficiently generate libraries of diverse compounds for biological screening, accelerating the discovery of new therapeutic agents.
References
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Ausmees, K., et al. (2012). Diastereoselective Multicomponent Cascade Reaction Leading to [3.2.0]-Heterobicyclic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Wanner, M. J., et al. (2005). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. ResearchGate. Available at: [Link]
-
Grygorenko, O. O., et al. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
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Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC. Available at: [Link]
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PubChem. This compound. Available at: [Link]
-
Grygorenko, O. O., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Hu, X., et al. (2021). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. Available at: [Link]
-
El-Faham, A., et al. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Journal of the Iranian Chemical Society. Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]
- Google Patents. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound.
- Google Patents. US4357342A - 1-Azabicyclo[3.2.0]heptan-3,7-dione-2-carboxylic acid.
-
Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]
-
Batey, R. A., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Kappe, C. O., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Alcaide, B., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Green Chemistry. Available at: [Link]
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Application Notes and Protocols: Tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate as a Versatile Building Block for Novel GABA Analogues
Introduction: The Imperative for Conformational Constraint in GABAergic Drug Discovery
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in regulating neuronal excitability. The inherent conformational flexibility of the GABA molecule allows it to adopt various shapes, enabling interaction with a spectrum of GABA receptors and transporters. However, this same flexibility presents a significant challenge in medicinal chemistry, often leading to a lack of selectivity and off-target effects. The development of conformationally restricted GABA analogues, which lock the key pharmacophoric elements into a specific three-dimensional arrangement, is a proven strategy to enhance potency, selectivity, and pharmacokinetic profiles.[1]
The 3-azabicyclo[3.2.0]heptane framework has emerged as a privileged scaffold in drug discovery, offering a rigid and structurally unique core.[2][3] By incorporating this bicyclic system into GABA analogue design, researchers can explore novel chemical space and develop next-generation therapeutics with improved pharmacological properties. This document provides a comprehensive guide to the application of tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate , a key building block for the synthesis of these innovative GABA analogues.
The Strategic Advantage of the 3-Azabicyclo[3.2.0]heptane Scaffold
The use of the 3-azabicyclo[3.2.0]heptane scaffold imparts several key advantages in the design of GABA analogues:
-
Reduced Conformational Flexibility: The fused cyclobutane and pyrrolidine rings significantly limit the rotational freedom of the molecule, presenting a well-defined orientation of the amino and eventual carboxylic acid moieties to the biological target.[1]
-
Novelty and Intellectual Property: This bicyclic system represents a departure from more traditional carbocyclic GABA analogues, offering opportunities for the development of novel chemical entities with unique patentability.
-
Three-Dimensional Diversity: The rigid, non-planar structure of the scaffold allows for the exploration of three-dimensional chemical space, potentially leading to improved interactions with receptor binding pockets.
Physicochemical Properties of the Building Block
A thorough understanding of the physicochemical properties of the starting material is essential for successful reaction planning and execution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [4] |
| Molecular Weight | 212.29 g/mol | [4] |
| CAS Number | 1251009-41-2 | [5] |
| Appearance | White to off-white solid | Commercially available |
| Purity | ≥97% | [5] |
Synthetic Strategy: From Precursor to Building Block
While a direct, one-pot synthesis of this compound is not extensively documented in peer-reviewed literature, a robust and logical synthetic pathway involves a two-step process starting from the corresponding ketone precursor, rac-tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate. This ketone can be synthesized via [2+2] photocycloaddition reactions.[2][6]
The pivotal transformation is the reductive amination of the ketone, a widely employed and reliable method for the formation of amines.
Caption: Synthetic overview from ketone precursor to the target amine building block.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol outlines a standard procedure for the reductive amination of rac-tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate. The reaction proceeds via the in situ formation of an imine or enamine, which is subsequently reduced to the desired primary amine.
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |
| rac-tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate | 1251004-19-9 | 211.26 | 1.0 g | 4.73 |
| Ammonium acetate | 631-61-8 | 77.08 | 3.65 g | 47.3 |
| Sodium cyanoborohydride | 25895-60-7 | 62.84 | 0.445 g | 7.09 |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 20 mL | - |
| Dichloromethane | 75-09-2 | 84.93 | 50 mL | - |
| Saturated sodium bicarbonate solution | - | - | 30 mL | - |
| Brine | - | - | 30 mL | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | - |
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add rac-tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (1.0 g, 4.73 mmol) and ammonium acetate (3.65 g, 47.3 mmol).
-
Add anhydrous methanol (20 mL) and stir the mixture at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride (0.445 g, 7.09 mmol) portion-wise over 10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient, e.g., 100:0 to 95:5) to afford this compound as a solid.
Expected Yield: 60-75%
Application in the Synthesis of GABA Analogues
The primary amino group of this compound serves as a versatile handle for the introduction of various side chains, most commonly through amide bond formation with a suitably protected carboxylic acid. This is a crucial step in constructing the final GABA analogue.
Caption: General workflow for the synthesis of GABA analogues.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard amide coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Reagents and Materials:
| Reagent | CAS Number | Molecular Weight | Moles (mmol) |
| This compound | 1251009-41-2 | 212.29 | 1.0 |
| Carboxylic acid of interest (R-COOH) | - | - | 1.1 |
| HATU | 148893-10-1 | 380.23 | 1.2 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL).
-
Add HATU (1.2 mmol) and DIPEA (3.0 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (3 mL) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Final Deprotection Step
The final step in the synthesis of the GABA analogue involves the removal of the Boc protecting group from the bicyclic nitrogen and any protecting groups on the carboxylic acid moiety. Acid-catalyzed hydrolysis, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), is a standard and effective method for Boc deprotection.
Pharmacological Evaluation of Derived Analogues
While specific pharmacological data for analogues derived directly from this compound is limited in the public domain, studies on structurally related conformationally restricted GABA analogues have demonstrated their potential as potent and selective modulators of GABAergic systems.[7][8][9]
Key areas for pharmacological investigation of novel analogues include:
-
In vitro binding assays: To determine the affinity of the compounds for various GABA receptor subtypes (GABA-A, GABA-B) and GABA transporters (GATs).
-
Functional assays: To assess the agonist, antagonist, or modulatory activity of the compounds at GABA receptors.
-
In vivo studies: To evaluate the pharmacokinetic properties and efficacy of the compounds in animal models of neurological disorders such as epilepsy, anxiety, and neuropathic pain.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, conformationally restricted GABA analogues. Its rigid bicyclic scaffold offers a strategic advantage in the design of selective and potent modulators of the GABAergic system. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this promising intermediate, paving the way for the discovery of next-generation therapeutics for a range of neurological disorders.
References
- Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Bioorganic & Medicinal Chemistry, 14(7), 2242-2252.
- Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. British Journal of Pharmacology, 122(8), 1563-1568.
- Ali, F. E., Bondinell, W. E., Dandridge, P. A., Frazee, J. S., Garvey, E., Girard, G. R., ... & Zirkle, C. L. (1985). Orally Active and Potent Inhibitors of γ-Aminobutyric Acid Uptake. Journal of Medicinal Chemistry, 28(5), 653-660.
- Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research, 167(2), 361-368.
- Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241.
- Denisenko, A. V., Druzhenko, T., Skalenko, Y., Samoilenko, M., Grygorenko, O. O., Zozulya, S., & Mykhailiuk, P. K. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627-9636.
- Petz, S., & Wanner, K. T. (2013). Synthesis of 3‐Azabicyclo[3.2.0]heptane Derivatives as γ‐Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. European Journal of Organic Chemistry, 2013(19), 4017-4025.
- A Comparative Analysis of the Biological Activities of GABA and its Conformationally Restricted Analogs. (2025). BenchChem.
- Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. (2013). European Journal of Organic Chemistry.
- Andreß, J., Böck, M., & Höfner, G. (2020). Synthesis and biological evaluation of α- and β-hydroxy substituted amino acid derivatives as potential mGAT4 inhibitors. Medicinal Chemistry Research.
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- PubChem. (n.d.). This compound.
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- Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Neg
- Fülöp, F., Palkó, M., Bernáth, G., & Sohár, P. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39.
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- Ouchakour, L. (2016). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles.
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reaction conditions for coupling with tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
An Application Guide to Strategic Coupling of tert-Butyl 1-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Introduction: The Value of Rigid Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the structural rigidity and three-dimensional complexity of molecular scaffolds are paramount for achieving high target affinity and specificity. Bicyclic amines, such as this compound, have emerged as highly sought-after building blocks.[1] Their conformationally restricted frameworks act as non-classical isosteres for common structures like piperidines, enabling precise spatial orientation of pharmacophoric groups.[2][3] This guide provides a detailed exploration of the key reaction conditions and strategic considerations for the successful coupling of this valuable bicycloheptane amine, focusing on methodologies that address its inherent steric challenges.
Core Challenge: Overcoming Steric Hindrance
The primary amine of this compound is situated on a bridgehead-adjacent carbon within a fused ring system. This sterically encumbered environment significantly reduces its nucleophilicity compared to simpler primary amines. Consequently, standard coupling protocols may prove inefficient, leading to low yields or requiring harsh conditions that compromise other functional groups.[4][5] The key to success lies in the judicious selection of highly reactive coupling agents, optimized reaction conditions, and appropriate analytical monitoring.
Amide Bond Formation: The Workhorse Reaction
The formation of an amide bond is the most frequent transformation in medicinal chemistry, valued for its stability and prevalence in bioactive molecules.[6][7] For a sterically hindered amine, the choice of activating agent for the carboxylic acid partner is critical.
Causality Behind Reagent Selection
Standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are often insufficient for driving the reaction to completion with hindered amines.[8] More potent activating agents are required to generate a sufficiently reactive intermediate.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. They react with the carboxylic acid to form a reactive O-acylisourea intermediate that readily couples with the amine. The presence of the HOBt or HOAt moiety can further accelerate the coupling and suppress racemization.[6][8]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful choice. It activates the carboxylate, and its use is advantageous as it does not react with the free amino group of the amine component.[6]
General Workflow for Amide Coupling
The following diagram outlines a typical workflow for a HATU-mediated amide coupling reaction.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is designed for coupling a generic carboxylic acid to this compound.
-
Reagent Preparation:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
In a separate vessel, dissolve HATU (1.1 equiv) in the same anhydrous solvent.
-
-
Activation:
-
Slowly add the HATU solution to the carboxylic acid/DIPEA mixture.
-
Stir the solution at room temperature for 5-10 minutes to allow for pre-activation of the carboxylic acid.[8]
-
-
Coupling:
-
Add a solution of this compound (1.2 equiv) in the same anhydrous solvent to the activated mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reaction times may be longer than typical amide couplings, often ranging from 2 to 16 hours.[8]
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
Data Summary: Amide Coupling Conditions
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| HATU/HBTU | DIPEA, TEA | DMF, NMP, DCM | 0 to 25 | 2 - 16 | Highly efficient for hindered amines; minimizes racemization.[6] |
| PyBOP | DIPEA, TEA | DMF, DCM | 0 to 25 | 4 - 24 | Good alternative to uronium salts; phosphonium byproducts.[6] |
| EDC/HOBt | DIPEA, NMM | DCM, DMF | 0 to 25 | 12 - 48 | Less effective; may require elevated temperatures or extended reaction times.[9] |
| Acyl Fluoride | (e.g., Pyridine) | DCM | 0 to 25 | 1 - 6 | Highly reactive intermediate for extremely difficult couplings.[8] |
Urea and Thiourea Formation
The synthesis of ureas is a common strategy in drug design. The most direct method involves the reaction of the amine with an isocyanate or isothiocyanate.
Mechanism and Protocol Considerations
This reaction is typically straightforward and does not require a coupling agent. The nucleophilic amine attacks the electrophilic carbon of the isocyanate.
Protocol 2: Urea Synthesis
-
Reaction Setup:
-
Dissolve this compound (1.0 equiv) in an inert solvent like Tetrahydrofuran (THF) or DCM.
-
Add the corresponding isocyanate (1.0-1.1 equiv) dropwise at room temperature.
-
-
Reaction and Monitoring:
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography if necessary.
-
N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[11]
Key Parameters for Success
The success of a Buchwald-Hartwig reaction is highly dependent on the interplay of three components: the palladium precursor, the phosphine ligand, and the base.
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common choices.
-
Ligand: For hindered primary amines, bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, SPhos, or RuPhos are often effective as they promote the crucial reductive elimination step.[7]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like K₃PO₄ or Cs₂CO₃ can be used in certain cases.[7]
Protocol 3: Buchwald-Hartwig N-Arylation
-
Reaction Setup:
-
To a dry Schlenk tube or vial, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the phosphine ligand (2-10 mol %), and the palladium precursor (1-5 mol %).
-
Add the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Ar or N₂) three times.
-
-
Reaction:
-
Add anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Pictet-Spengler Reaction for Polycyclic Scaffolds
The Pictet-Spengler reaction is a powerful tool for constructing complex, fused heterocyclic systems, such as tetrahydro-β-carbolines, from a β-arylethylamine and an aldehyde or ketone.[12][13] While the title compound is not a β-arylethylamine itself, it can be coupled to fragments that are, or used in analogous condensation/cyclization cascades to build novel polycyclic architectures. The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic substitution.[12]
General Conditions
-
Reactants: An amine and a carbonyl compound (aldehyde or ketone).
-
Catalyst: Typically requires an acid catalyst, which can range from protic acids (TFA, HCl) to Lewis acids.
-
Solvent: Aprotic solvents like DCM, toluene, or acetonitrile are common.
-
Temperature: Can range from room temperature to reflux, depending on the reactivity of the substrates.
Given the specialized nature of this reaction, conditions must be optimized on a case-by-case basis, often starting with established literature procedures for similar substrates.
Conclusion
The successful functionalization of this compound hinges on the selection of reaction conditions that can overcome the steric hindrance of its primary amine. For amide bond formation, potent coupling reagents such as HATU or PyBOP are strongly recommended. For other transformations like urea formation, N-arylation, and Pictet-Spengler reactions, careful consideration of catalysts, ligands, and reaction parameters is essential. The protocols and data provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable, rigid scaffold into their drug discovery programs.
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Borbás, A. et al. (2017). Bicyclo[3.2.0]heptane as a Core Structure for Conformational Locking of 1,3-Bis-Pharmacophores, Exemplified by GABA. PubMed. Available at: [Link]
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Musacchio, A. J. et al. (2019). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]
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Szabó, T. et al. (2021). Studies on the total syntheses of β‑carboline alkaloids orthoscuticellines A and B. SpringerLink. Available at: [Link]
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Mykhailiuk, P. K. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Mansson, C. M. F. & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available at: [Link]
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Zhang, L. et al. (2007). Syntheses and pharmacological evaluations of novel N-substituted bicyclo-heptane-2-amines at N-methyl-D-aspartate receptors. PubMed. Available at: [Link]
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Banfi, L. et al. (2021). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. Available at: [Link]
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Katritzky, A. R. et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]
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PubChem. (n.d.). tert-butyl (1r,5s,6s)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate. PubChem. Available at: [Link]
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Itoh, T. et al. (2000). Novel synthesis of ureas: application of t-butylureas. SciSpace. Available at: [Link]
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Kaufman, T. S. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and β-carboline alkaloids. Arkivoc. Available at: [Link]
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Chirik, P. J. et al. (2015). Recent Advances in Synthetic Routes to Azacycles. SciSpace. Available at: [Link]
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Fülöp, F. (n.d.). Syntheses and transformations of alicyclic y0-amino acid derivatives. University of Szeged. Available at: [Link]
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Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Available at: [Link]
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Application Notes and Protocols for the Purification of tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Introduction: The Critical Role of Purity in Drug Discovery
tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid bicyclic structure provides a unique three-dimensional scaffold that can impart desirable pharmacological properties to a drug candidate. The presence of a primary amine and a Boc-protected secondary amine allows for selective functionalization, making it a versatile intermediate.
Given its role as a foundational component in drug development, the purity of this compound is of paramount importance. Impurities, which can arise from the synthetic route, can lead to the formation of undesired side products in subsequent reactions, complicate the interpretation of biological data, and potentially introduce toxicity. This document provides a comprehensive guide to the purification of this important building block, offering detailed protocols for common laboratory techniques and explaining the scientific principles behind the methodological choices.
Understanding the Molecule: Physicochemical Properties and Their Implications for Purification
Before delving into purification protocols, it is essential to understand the key physicochemical properties of this compound, as these dictate the most effective separation strategies.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₁H₂₀N₂O₂ | - |
| Molecular Weight | 212.29 g/mol [1] | Moderate molecular weight, suitable for standard purification techniques. |
| Structure | Contains a primary amine, a Boc-protected secondary amine, and a bicyclic aliphatic core. | The primary amine provides a basic handle for acid-base extraction. The Boc group imparts lipophilicity. |
| Polarity | Moderately polar due to the two nitrogen atoms and carbonyl group. | Amenable to normal-phase chromatography. |
| Basicity | The primary amine is basic and will be protonated at acidic pH. | This property is central to purification by liquid-liquid extraction. |
Anticipating the Challenge: Common Impurities
The choice of purification strategy should be informed by the potential impurities present in the crude product. These can vary depending on the synthetic route but often include:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors to the bicyclic ring system.
-
Reagents from Boc Protection: If the Boc group is introduced in the final steps, excess di-tert-butyl dicarbonate (Boc₂O) and the base used (e.g., triethylamine, diisopropylethylamine) may be present.
-
Diastereomers: If the synthesis involves the formation of a new stereocenter and is not stereospecific, diastereomeric impurities may be present.
-
By-products: Side reactions can lead to a variety of structurally related impurities.
Purification Strategies: A Multi-pronged Approach
A robust purification strategy for this compound typically involves a combination of techniques to remove different types of impurities.
Sources
Application Notes and Protocols for the Photosensitized Synthesis of Azabicyclo[3.2.0]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azabicyclo[3.2.0]heptane Scaffold in Modern Drug Discovery
The azabicyclo[3.2.0]heptane framework is a key structural motif in medicinal chemistry, prized for its rigid, three-dimensional architecture that allows for precise spatial orientation of substituents. This feature is highly advantageous for optimizing interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. Derivatives of this scaffold have shown significant therapeutic potential, including applications as antipsychotic agents with dopamine D4 receptor affinity and as dopamine D3 receptor modulators.[1] Consequently, the development of efficient and robust synthetic methodologies to access this valuable scaffold is of paramount importance to the drug discovery community.
Photochemical [2+2] cycloaddition reactions have emerged as a powerful and atom-economical strategy for the construction of the strained cyclobutane ring inherent to the azabicyclo[3.2.0]heptane system.[2][3] This approach, particularly through intramolecular cyclization, offers a direct route to these complex bicyclic structures.[1][4] The use of photosensitizers in these transformations is crucial, as it allows for the utilization of lower-energy visible light, thereby avoiding harsh UV irradiation that can lead to undesired side reactions and substrate degradation.[5] This application note provides a comprehensive guide to the use of photosensitizers in the synthesis of azabicyclo[3.2.0]heptane derivatives, detailing the underlying photochemical principles, a comparative analysis of common photosensitizers, and detailed experimental protocols.
Mechanism of Photosensitized [2+2] Cycloaddition
The photosensitized [2+2] cycloaddition reaction operates through a triplet energy transfer mechanism.[6] This process circumvents the high-energy singlet excited states that often lead to non-selective reactions. The key steps are as follows:
-
Light Absorption: A photosensitizer (PS) with a strong absorption in the visible light spectrum absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited photosensitizer rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Triplet Energy Transfer: The triplet photosensitizer collides with a substrate molecule (the diene precursor to the azabicyclo[3.2.0]heptane), transferring its energy via a Dexter energy transfer mechanism.[6] This excites the substrate to its triplet state (T₁) and returns the photosensitizer to its ground state (S₀), ready to begin another catalytic cycle.
-
Cycloaddition: The triplet-excited substrate then undergoes intramolecular [2+2] cycloaddition to form the desired azabicyclo[3.2.0]heptane product.
Caption: Generalized mechanism of photosensitized [2+2] cycloaddition.
Choosing the Right Photosensitizer: A Comparative Analysis
The success of a photosensitized reaction hinges on the selection of an appropriate photosensitizer. The primary consideration is the triplet energy (ET) of the photosensitizer, which must be greater than that of the substrate to facilitate efficient energy transfer.[7][8] Furthermore, the photosensitizer should exhibit strong absorption in the visible region to utilize energy-efficient light sources like LEDs.
| Photosensitizer Class | Examples | Triplet Energy (ET) (kcal/mol) | Key Characteristics & Causality |
| Xanthene Dyes | Rose Bengal | ~39-42 | High singlet oxygen quantum yield (ΦΔ = 0.76), which can sometimes lead to side reactions if the substrate is sensitive to oxidation.[1][9] Its lower triplet energy makes it suitable for substrates with lower ET. Absorbs strongly in the green region of the spectrum (~550 nm).[10] |
| Aromatic Ketones | Benzophenone, Thioxanthone | ~69 (Benzophenone), ~65 (Thioxanthone) | High triplet energies make them effective for a wide range of substrates.[11][12] Thioxanthone and its derivatives have the advantage of absorbing at longer wavelengths (near-visible/visible) compared to benzophenone (UV), allowing for milder reaction conditions with visible light.[12][13] |
| Metal-Polypyridine Complexes | [Ru(bpy)₃]²⁺, [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | ~47 (Ru complex), ~60 (Ir complex) | Possess excellent photostability, long-lived excited states, and tunable photophysical properties.[14] The high triplet energy of certain iridium complexes makes them particularly effective for promoting challenging cycloadditions under visible light irradiation.[15] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Aryl-3-azabicyclo[3.2.0]heptanones via Visible-Light Photocatalysis
This protocol is adapted from the work of Oderinde et al. and is a robust method for the intramolecular [2+2] cycloaddition of N-allylcinnamamides.[14][15]
Materials:
-
N-allyl-N-benzylcinnamamide (Substrate)
-
[Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ (Photosensitizer, PS-8)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk flask or reaction vial with a rubber septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Photoreactor equipped with 450 nm blue LEDs (e.g., EvoluChem™ PhotoRedOx Box or similar)[16]
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the N-allylcinnamamide substrate (e.g., 0.5 mmol, 1.0 equiv) and the iridium photosensitizer ([Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, 5 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (to achieve a substrate concentration of ~0.02 M).
-
Degassing: Seal the vessel with a rubber septum and degas the solution for 15-20 minutes by bubbling a gentle stream of nitrogen or argon through the solution via a long needle, with a second needle serving as an outlet. This step is critical to remove oxygen, which can quench the triplet excited states.
-
Irradiation: Place the reaction vessel in the photoreactor, ensuring it is positioned for even illumination.[16] Begin stirring and irradiate with 450 nm blue LEDs. Maintain the reaction temperature below 30 °C, using a fan for cooling if necessary.[14]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.[14]
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aryl-3-azabicyclo[3.2.0]heptanone. The diastereoselectivity of this reaction is typically very high (>99:1).[14]
Caption: Experimental workflow for photosensitized cycloaddition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient degassing (oxygen quenching).2. Incorrect wavelength of light for the photosensitizer.3. Low triplet energy of the photosensitizer for the given substrate.4. Decomposed photosensitizer or substrate. | 1. Ensure thorough degassing with an inert gas for an adequate duration.2. Verify that the emission spectrum of the light source overlaps with the absorption spectrum of the photosensitizer.3. Select a photosensitizer with a higher triplet energy (e.g., switch from a Ru-based to a suitable Ir-based catalyst).[14]4. Check the purity of starting materials. |
| Formation of Side Products | 1. Substrate degradation under prolonged irradiation.2. cis-trans isomerization of the alkene.3. Photosensitizer-mediated side reactions (e.g., oxidation with Rose Bengal). | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. This is a common competing pathway. Optimization of solvent and temperature may influence the rates of cyclization vs. isomerization.[14]3. If oxidation is suspected, switch to a photosensitizer that does not efficiently generate singlet oxygen, such as thioxanthone or an iridium complex. |
| Inconsistent Results | 1. Variations in photoreactor setup (light intensity, distance to lamp).2. Temperature fluctuations. | 1. Use a standardized photoreactor setup to ensure reproducible light intensity and even irradiation for all samples.[16]2. Employ a cooling system (e.g., a fan or cooling coil) to maintain a consistent reaction temperature. |
Conclusion
The use of photosensitizers, particularly those activated by visible light, provides a mild, efficient, and highly selective method for the synthesis of azabicyclo[3.2.0]heptane derivatives. By understanding the principles of triplet energy transfer and carefully selecting the photosensitizer and reaction conditions, researchers can access these valuable scaffolds for applications in drug discovery and development. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this powerful photochemical strategy.
References
-
Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via - Digikogu. Available at: [Link]
-
Photophysical properties and interaction studies of Rose Bengal derivatives with biomimetic systems based in micellar aqueous solutions - ResearchGate. Available at: [Link]
-
Biomedical Applications of Photo- and Sono-Activated Rose Bengal: A Review - PubMed. Available at: [Link]
-
Pillar[2]arene-Mediated Assembly of Amphiphiles for Enhanced Light Harvesting and Photocatalysis - American Chemical Society. Available at: [Link]
-
[2 + 2] photocycloaddition. Available at: [Link]
-
Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes - PMC - PubMed Central. Available at: [Link]
-
Triplet energy transfer mechanism for the [2 + 2] cycloaddition reaction - ResearchGate. Available at: [Link]
-
Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC - NIH. Available at: [Link]
-
Evaluating the Efficacy of Rose Bengal as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - MDPI. Available at: [Link]
-
Thioxanthone: a powerful photocatalyst for organic reactions - RSC Publishing. Available at: [Link]
-
A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight | Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction - MDPI. Available at: [Link]
-
Cover Feature: Intramolecular [2+2] Cycloaddition of N-Allylcinnamamines and N-Allylcinnamamides by Visible-Light Photocatalysis (Eur. J. Org. Chem. 22/2019) - ResearchGate. Available at: [Link]
-
Photochemical Reactor Setup - Photoreactor Setup and Design - HepatoChem. Available at: [Link]
-
Intramolecular Crossed [2+2] Photocycloaddition through Visible Light-Induced Energy Transfer | Journal of the American Chemical Society. Available at: [Link]
-
[2+2] photocycloaddition by triplet sensitization or energy transfer... - ResearchGate. Available at: [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition - ResearchGate. Available at: [Link]
-
Thioxanthone: a powerful photocatalyst for organic reactions - RSC Publishing. Available at: [Link]
-
Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How Does a Photochemistry Flow Reactor Work? - Vapourtec. Available at: [Link]
-
Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions - PMC - NIH. Available at: [Link]
-
General considerations of [2+2] photocycloadditions. - ResearchGate. Available at: [Link]
-
Intramolecular [2+2] Cycloaddition of N‐Allylcinnamamines and N‐Allylcinnamamides by Visible‐Light Photocatalysis - Sci-Hub. Available at: [Link]
-
Photochemical Reactors. Available at: [Link]
-
Intramolecular crossed [2+2] photocycloaddition reactions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Intramolecular [2+2] Cycloaddition of N‐Allylcinnamamines and N‐Allylcinnamamides by Visible‐Light Photocatalysis - ResearchGate. Available at: [Link]
-
Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer | Journal of the American Chemical Society. Available at: [Link]
-
Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light - MDPI. Available at: [Link]
-
Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via - Digikogu. Available at: [Link]
-
Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes | ACS Applied Polymer Materials. Available at: [Link]
-
Help with understanding 2+2 cycloadditions : r/OrganicChemistry - Reddit. Available at: [Link]
-
A Small-Footprint, High-Capacity Flow Reactor for UV Photochemical Synthesis on the Kilogram Scale | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride - Carl MF Mansson and Noah Z. Burns*1 - Organic Syntheses. Available at: [Link]
-
Photochemical reactors - YouTube. Available at: [Link]
-
Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. Available at: [Link]
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Introduction: The Strategic Value of the 3-Azabicyclo[3.2.0]heptane Scaffold
An Application Guide to the Rhodium-Catalyzed Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives
In the landscape of modern drug discovery, the spatial arrangement of atoms is paramount. The 3-azabicyclo[3.2.0]heptane core, a fused ring system comprising a cyclobutane and a pyrrolidine ring, has emerged as a privileged scaffold. Its rigid, three-dimensional structure provides a unique vectoral presentation of substituents, enabling precise interactions with biological targets while often improving physicochemical properties like solubility and metabolic stability.[1][2] This framework is a key component in a range of neurologically active agents, including dopaminergic ligands and potential neuroleptics, making its efficient synthesis a topic of significant interest to medicinal chemists.[3][4]
While classical approaches such as photochemical [2+2] cycloadditions have been established, they can sometimes be limited by substrate scope or require harsh UV irradiation.[5][6][7] Transition metal catalysis, particularly with rhodium, offers a compelling alternative, providing access to these complex architectures under mild conditions with the potential for high chemo- and stereoselectivity. This guide details a robust rhodium-catalyzed strategy for the synthesis of 3-azabicyclo[3.2.0]heptane derivatives, focusing on the underlying mechanistic principles and providing detailed, field-tested protocols for the modern research laboratory.
Core Mechanistic Principle: Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition
The power of this synthetic approach lies in a rhodium(I)-catalyzed intramolecular [3+2] cycloaddition between a vinylcyclopropane (VCP) and a tethered alkene. The VCP acts as a three-carbon synthon, while the alkene serves as the two-carbon partner.
Causality Behind the Method:
-
Strain-Release Driven Activation: Rhodium(I) complexes are highly effective at coordinating to the π-system of the vinyl group in the VCP substrate. This coordination facilitates a migratory insertion into one of the strained C-C bonds of the cyclopropane ring. This is an energetically favorable process, driven by the release of ring strain (~27 kcal/mol).
-
Formation of a Key Intermediate: This ring-opening event generates a six-membered rhodacyclohexene intermediate. This species is the linchpin of the catalytic cycle, holding both the three-carbon and two-carbon components in proximity for the subsequent bond-forming step.
-
Irreversible Cyclization: The tethered alkene, now positioned correctly, rapidly coordinates to the rhodium center and undergoes insertion.
-
Reductive Elimination: The final step is a reductive elimination event that forges the new C-C bond, creating the five-membered pyrrolidine ring and completing the bicyclic structure. This step regenerates the active Rh(I) catalyst, allowing the cycle to continue.
This mechanistic pathway is highly efficient and offers multiple points for control, including the choice of catalyst precursor and reaction conditions.
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for the Rh(I)-catalyzed [3+2] cycloaddition.
Application Protocols
The following protocols are designed to be a self-validating system. Success in the precursor synthesis (Protocol 1) is a prerequisite for the key cycloaddition step (Protocol 2).
Experimental Workflow Overview
Sources
- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NO944892D0 - N-substituted 3-azabicyclo (3.2.0) hepatane derivatives such as neuroleptics etc. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc deprotection protocol for 1-amino-3-azabicyclo[3.2.0]heptane derivatives
Application Note & Protocol
Topic: N-Boc Deprotection Protocol for 1-Amino-3-azabicyclo[3.2.0]heptane Derivatives
Abstract: This document provides a detailed technical guide for the N-Boc deprotection of 1-amino-3-azabicyclo[3.2.0]heptane derivatives. The 3-azabicyclo[3.2.0]heptane framework is a valuable scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents.[1][2] The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its facile removal under acidic conditions.[3][4] This guide delves into the mechanistic rationale, provides detailed step-by-step protocols for acidic deprotection, offers a troubleshooting guide for common challenges, and presents a comparative analysis of the most prevalent methods.
Mechanistic Rationale & Strategic Considerations
The removal of the N-Boc group is typically achieved under acidic conditions. The generally accepted mechanism is an acid-catalyzed elimination process that proceeds in three main steps.[5][6]
-
Protonation: The strong acid (e.g., Trifluoroacetic Acid - TFA) protonates the carbonyl oxygen of the Boc group.[6]
-
Carbocation Formation: This initial protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl C-O bond. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[5][7]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes into the free amine and carbon dioxide gas.[6] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt.
A critical consequence of this mechanism is the generation of the reactive tert-butyl cation.[8] This electrophile can react with nucleophilic sites on the substrate or solvent, leading to the formation of undesired t-butylated byproducts. This is a particular concern for molecules containing electron-rich aromatic rings or sulfur-containing residues like cysteine.[8][9] To mitigate this, carbocation scavengers are often added to the reaction mixture. Common scavengers include triisopropylsilane (TIS), water, or thioanisole, which effectively trap the tert-butyl cation before it can cause side reactions.[7][10]
Caption: General experimental workflow for N-Boc deprotection.
Core Protocols
Safety Precaution: These protocols involve strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely used method due to its reliability and speed. The final product is isolated as the trifluoroacetate salt.
Materials:
-
N-Boc-1-amino-3-azabicyclo[3.2.0]heptane derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (Optional, as scavenger)
-
Cold Diethyl Ether
-
Rotary Evaporator
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
(Optional) If the substrate contains sensitive functional groups, add a scavenger such as TIS (1.1 eq).
-
(Optional) For exothermic reactions or sensitive substrates, cool the solution to 0 °C in an ice bath. [6]4. Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v). [3][11]For a 25% solution, add 1 part TFA for every 3 parts DCM by volume.
-
Remove the ice bath (if used) and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours). [6]7. Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. [12]8. Work-up A (Precipitation): a. Re-dissolve the resulting oil in a minimal amount of DCM or methanol. b. Add this solution dropwise to a flask containing cold, stirring diethyl ether (approx. 20-40 times the volume of the concentrate). c. The desired amine salt should precipitate as a solid. Collect the solid by vacuum filtration, wash with additional cold ether, and dry under high vacuum. [6]9. Work-up B (Aqueous Wash - Use with Caution): Note: The resulting diamine salt is likely to be highly water-soluble, which can lead to poor recovery with a standard aqueous workup. [13] a. If desired, dilute the crude reaction mixture with DCM. b. Carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until CO₂ evolution ceases. [6] c. Separate the layers. Extract the aqueous layer multiple times with a more polar solvent system (e.g., 10:1 DCM/Isopropanol). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. [6]
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane or Ethyl Acetate
This method provides the product directly as its hydrochloride salt, which is often a stable, crystalline solid that is convenient for storage and subsequent reactions.
Materials:
-
N-Boc-1-amino-3-azabicyclo[3.2.0]heptane derivative
-
4M HCl in 1,4-Dioxane (or Ethyl Acetate), commercially available
-
Anhydrous Methanol or Dichloromethane (DCM)
-
Cold Diethyl Ether
-
Rotary Evaporator
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of a suitable anhydrous solvent like Methanol or DCM.
-
To this solution, add an excess of 4M HCl in 1,4-Dioxane (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours). [3]5. If a precipitate has formed, collect it by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid or oil is the crude hydrochloride salt. It can be further purified by trituration or recrystallization from a suitable solvent system (e.g., Methanol/Ether). [12]
Method Comparison & Data Summary
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane/EtOAc |
| Acid Strength | Very Strong (pKa ≈ 0.5) | Strong (pKa ≈ -6) |
| Reaction Time | Typically Faster (1-4 hours) | Generally Slower (2-12 hours) |
| Byproducts | Trifluoroacetic acid salts, t-butyl trifluoroacetate | HCl salts, t-butyl chloride |
| Work-up | Requires removal of volatile but high-boiling TFA. Precipitation is common. | Often straightforward precipitation of the HCl salt. |
| Advantages | Fast and highly effective, even for sterically hindered amines. [6] | Yields a stable, often crystalline HCl salt. Reagents are common. [14] |
| Disadvantages | TFA is corrosive and can be difficult to remove completely. Product is a TFA salt. | Can be slower. Dioxane is a peroxide-former and has health concerns. |
| Scavenger Use | Highly recommended for sensitive substrates. | Recommended, though t-butyl chloride is less reactive than the cation. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient acid stoichiometry.2. Reaction time is too short.3. Significant steric hindrance around the N-Boc group. [6] | 1. Add another 1-2 equivalents of acid.2. Allow the reaction to stir for a longer duration.3. Gentle warming (e.g., to 40 °C) may be required, but monitor for side products. |
| Formation of Side Product(s) | 1. Alkylation of nucleophilic sites by the tert-butyl cation.<[8]br>2. Degradation of other acid-sensitive functional groups. | 1. Re-run the reaction with a scavenger like TIS or water (1-2 eq).2. Use milder conditions (e.g., lower temperature, less acid) or consider an alternative protecting group strategy. |
| Low Product Recovery | 1. The product (diamine salt) is highly soluble in water, leading to loss during aqueous work-up.<[13]br>2. The product salt is soluble in the precipitation solvent (ether). | 1. Avoid aqueous work-up. Use the precipitation method (Work-up A).2. Use a larger volume of cold ether for precipitation or try a different non-polar solvent like hexane. Consider using solid-phase extraction (SPE). |
| Product is a Gummy Oil | The product salt may be hygroscopic or amorphous. | 1. Dry thoroughly under high vacuum, potentially with gentle heating.2. Attempt to co-evaporate with a non-polar solvent like toluene to remove residual solvents.3. Try recrystallization from various solvent systems (e.g., MeOH/ether, EtOH/EtOAc). |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Catalysts, 12(12), 1480. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23841. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA Examples. Retrieved from [Link]
-
ACS Publications. (2005). Conformationally Constrained β-Amino Acid Derivatives by Intramolecular [2 + 2]-Photocycloaddition of a Tetronic Acid Amide and Subsequent Lactone Ring Opening. The Journal of Organic Chemistry, 70(23), 9459-9471. Retrieved from [Link]
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Retrieved from [Link]
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(8), 1884-1891. Retrieved from [Link]
-
ACS Publications. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(3), 1415-1479. Retrieved from [Link]
-
ResearchGate. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]
-
ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines. Retrieved from [Link]
-
Digikogu. (n.d.). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. Retrieved from [Link]
-
PubMed. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636. Retrieved from [Link]
-
CHIMIA. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 188-191. Retrieved from [Link]
-
ResearchGate. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of 3-Azabicyclo[3.2.0]heptane
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-azabicyclo[3.2.0]heptane scaffolds. The inherent complexities of controlling stereochemistry in [2+2] cycloaddition reactions often present significant challenges. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance diastereoselectivity and overall success in your synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-azabicyclo[3.2.0]heptanes, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity (Poor exo/endo Ratio)
Potential Causes:
-
Substrate Conformation: The conformational freedom of the diallylamine precursor can lead to multiple transition states, resulting in a mixture of diastereomers.[1]
-
Nature of Substituents: The steric and electronic properties of substituents on the allyl or cinnamyl moieties significantly influence the facial selectivity of the cycloaddition.
-
Reaction Conditions: The choice between thermal and photochemical methods, as well as the specific sensitizer or catalyst used, can dramatically affect the diastereomeric outcome.[2][3]
Troubleshooting Protocol:
-
Substrate Modification:
-
Introduce Steric Hindrance: Employ α-branched N,N-diallylamines with bulky substituents to favor a specific approach of the reacting olefins.[2][3]
-
Utilize Chiral Auxiliaries: Incorporate a chiral auxiliary, such as a perhydro-1,3-benzoxazine derived from (-)-8-aminomenthol, to induce high facial selectivity.[4][5] The rigid ring system of the auxiliary effectively shields one face of the dienophile.
-
Conformational Restriction: Fix the conformation of the precursor by incorporating the nitrogen atom into a rigid ring system, such as an oxazolidinone.[1]
-
-
Optimization of Reaction Conditions:
-
Photocycloaddition Method:
-
Triplet Sensitization: For N-cinnamyl substituted substrates with low-lying triplet states, using a triplet sensitizer like acetophenone can enhance selectivity.[2][3]
-
Copper(I) Catalysis: For a more general approach applicable to a wider range of substrates, a copper(I)-catalyzed photocycloaddition (e.g., with Cu(OTf)₂) can improve both yield and diastereoselectivity.[2][3][6]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents to identify the optimal medium for your specific substrate.
-
Temperature: For thermal [2+2] cycloadditions, carefully control the temperature, as it can impact the equilibrium between different transition states.
-
Data Summary: Effect of Strategy on Diastereoselectivity
| Precursor Type | Method | Key Feature | Diastereomeric Ratio (exo:endo) | Reference |
| N-cinnamyl-N-allylamines | Photocycloaddition | Aryl substituent variation | >93:7 for p-nitrophenyl | [7] |
| α-branched N,N-diallylamines | Photocycloaddition | Bulky α-substituent | High facial diastereoselectivity | [2][3] |
| Chiral Perhydro-1,3-benzoxazines | Photocycloaddition | (-)-8-aminomenthol auxiliary | Single diastereomer observed in some cases | [4][5] |
| 3-Cinnamyl-4-vinyloxazolidinone | Photocycloaddition | Conformational restriction | Very high diastereoselectivity | [1] |
Issue 2: Low or No Product Yield
Potential Causes:
-
Inefficient Light Source or Filtering: In photochemical reactions, an inappropriate wavelength or insufficient light intensity can lead to poor conversion.
-
Catalyst Inactivation: The copper(I) catalyst can be sensitive to air and moisture, leading to its deactivation.
-
Substrate Decomposition: The starting material may be unstable under the reaction conditions, leading to side reactions or degradation.
-
Unfavorable Reaction Kinetics: The activation barrier for the desired cycloaddition may be too high under the chosen conditions.
Troubleshooting Protocol:
-
Reaction Setup and Conditions:
-
Photoreactor Optimization: Ensure the use of a suitable lamp (e.g., high-pressure mercury lamp) and reactor material (e.g., quartz for UV transparency).[7] Optimize the distance of the reaction vessel from the light source.
-
Inert Atmosphere: For copper-catalyzed reactions, rigorously degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment to prevent catalyst oxidation.
-
Temperature Control: For photochemical reactions, maintain a consistent and often cool temperature to minimize side reactions. For thermal reactions, ensure precise and stable heating.
-
-
Catalyst and Reagent Quality:
-
Use Fresh Catalyst: Employ freshly purchased or purified copper(I) triflate.
-
Purity of Starting Materials: Ensure the purity of the diallylamine precursor, as impurities can quench the excited state or interfere with the catalyst.
-
-
Alternative Synthetic Routes:
-
Consider a Multicomponent Reaction: For certain substituted 3-azabicyclo[3.2.0]heptanes, a one-step multicomponent cascade reaction can be a high-yielding alternative.[8]
-
Switch to a Thermal [2+2] Cycloaddition: If photochemical methods are consistently failing, exploring a thermal cycloaddition, potentially with a Lewis acid catalyst, may be beneficial.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for achieving high diastereoselectivity in 3-azabicyclo[3.2.0]heptane synthesis?
The most successful strategies rely on controlling the facial approach of the two reacting alkene moieties during the [2+2] cycloaddition. This can be achieved through:
-
Substrate-Controlled Diastereoselection: Introducing chiral centers or bulky groups into the diallylamine backbone to create a sterically biased environment.[2][3]
-
Auxiliary-Controlled Diastereoselection: Attaching a chiral auxiliary to the nitrogen atom to direct the cycloaddition to one face of the molecule.[4][5]
-
Catalyst-Controlled Diastereoselection: While less common for this specific scaffold, the use of chiral Lewis acids can influence the stereochemical outcome in related cycloadditions.[11][12]
Q2: When should I choose a photochemical versus a thermal [2+2] cycloaddition?
-
Photochemical [2+2] Cycloaddition: This is the most widely reported and often highly effective method for synthesizing the 3-azabicyclo[3.2.0]heptane core.[2][3][4][5][7] It is particularly useful for unactivated alkenes. The reaction can be initiated either by direct irradiation or, more commonly, through the use of a photosensitizer or a copper(I) catalyst. The choice between direct sensitization and copper catalysis depends on the substrate's electronic properties.[2][3]
-
Thermal [2+2] Cycloaddition: This method is generally less common for this system but can be an alternative, especially for substrates that are sensitive to UV radiation.[10] It may require more forcing conditions (higher temperatures) and is often employed for the cycloaddition of ketenes or keteniminium salts with alkenes.[9]
Q3: How do I select an appropriate chiral auxiliary?
An effective chiral auxiliary should be:
-
Readily available in high enantiomeric purity.
-
Easily attached to the substrate and subsequently cleaved under mild conditions without racemization.
-
Capable of inducing high diastereoselectivity by providing a rigid and well-defined steric environment.
For the synthesis of 3-azabicyclo[3.2.0]heptanes, chiral perhydro-1,3-benzoxazines derived from (-)-8-aminomenthol have proven to be highly effective.[4][5]
Q4: What is the "Rule of Five" and how does it apply to intramolecular [2+2] cycloadditions?
The "Rule of Five" is an empirical guideline that predicts the regioselectivity of intramolecular photocycloadditions. It states that the formation of a five-membered ring is generally favored in the intermediate diradical, which influences the regiochemical outcome of the final cyclobutane product. While originally formulated for Paterno-Büchi reactions, its principles are often applicable to intramolecular [2+2] cycloadditions of two alkenes, helping to predict the connectivity in the resulting bicyclic system.
Experimental Protocols & Workflows
Workflow for Optimizing Diastereoselectivity
Caption: Decision workflow for improving diastereoselectivity.
Protocol 1: Copper(I)-Catalyzed Intramolecular [2+2] Photocycloaddition
This protocol is adapted from the work of Bach, T., et al. (2000).[2][3]
Materials:
-
N,N-diallylamine substrate
-
Copper(I) triflate benzene complex (CuOTf)₂·C₆H₆ or Copper(I) triflate (CuOTf)
-
Anhydrous diethyl ether (Et₂O)
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Dissolve the N,N-diallylamine substrate in anhydrous diethyl ether in a quartz reaction vessel. The concentration will typically be in the range of 0.01-0.05 M.
-
Degassing: Thoroughly degas the solution by bubbling with argon or nitrogen for at least 30 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the copper(I) triflate catalyst (typically 5-10 mol %).
-
Irradiation: Place the reaction vessel in a suitable photoreactor setup and irradiate with a high-pressure mercury lamp at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by opening it to the air. The mixture can be filtered through a short pad of silica gel to remove the copper catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the 3-azabicyclo[3.2.0]heptane diastereomers.
-
Analysis: Determine the diastereomeric ratio using ¹H NMR spectroscopy or gas chromatography.
Protocol 2: Diastereoselective Photocycloaddition using a Chiral Auxiliary
This protocol is based on the methodology developed by Pedrosa, R., et al. (2003).[4][5]
Materials:
-
Chiral 3-acryloyl-2-vinylperhydro-1,3-benzoxazine (derived from (-)-8-aminomenthol)
-
Anhydrous solvent (e.g., benzene or toluene)
-
High-pressure mercury lamp
-
Pyrex-filtered light (if direct UV is too harsh)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: Dissolve the chiral perhydro-1,3-benzoxazine substrate in the chosen anhydrous solvent in a suitable photoreaction vessel.
-
Degassing: Degas the solution with a stream of inert gas for 30 minutes.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp. Reaction times can vary significantly depending on the substrate (from a few hours to over a day). Monitor the reaction by TLC or ¹H NMR.
-
Purification of Cycloadduct: After completion, remove the solvent under reduced pressure. The resulting crude product, a tetracyclic compound, is purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is typically removed in a two-step process:
-
Reductive Opening: Treat the purified cycloadduct with a reducing agent like alane (AlH₃) to reductively open the N,O-acetal.
-
Oxidation and Elimination: The resulting menthol derivative is then oxidized (e.g., with PCC) and subjected to base-mediated elimination (e.g., with KOH) to yield the enantiopure 3-azabicyclo[3.2.0]heptane.[4]
-
-
Final Purification and Analysis: Purify the final product by chromatography and confirm its enantiomeric purity using chiral HPLC or by preparing a chiral derivative for NMR analysis.
References
-
D'Auria, M., et al. (1995). DIASTEREOSELECTIVE SYNTHESIS OF EXO-6-ARYL-3-AZA- BICYCL0[3.2.0]HEPTANE DERIVATIVES BY INTRAMOLECULAR [2+2] PHOTOCYCLOADDITIONS. HETEROCYCLES, 40(1), 319. [Link]
-
Põder, K., et al. (2012). Diastereoselective Multicomponent Cascade Reaction Leading to [3.2.0]-Heterobicyclic Compounds. The Journal of Organic Chemistry, 77(22), 10680–10687. [Link]
-
Bach, T., Krüger, C., & Harms, K. (2000). The Stereoselective Synthesis of 2-Substituted 3-Azabicyclo[3.2.0]heptanes by Intramolecular [2+2]-Photocycloaddition Reactions. Synthesis, 2000(02), 305–320. [Link]
-
Andrés, C., et al. (2003). Synthesis of Enantiopure 3-Azabicyclo[3.2.0]heptanes by Diastereoselective Intramolecular [2+2] Photocycloaddition Reactions on Chiral Perhydro-1,3-benzoxazines. The Journal of Organic Chemistry, 68(12), 4923–4931. [Link]
- Bach, T., et al. (2000). The Stereoselective Synthesis of 2-Substituted 3-Azabicyclo[3.2.0]heptanes by Intramolecular [2+2]-Photocycloaddition Reactions. Synthesis, 2000(2), 305-320.
- Kaasik, M. (2014). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. University of Tartu.
- Pronina, Y., et al. (2024). Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. The Journal of Organic Chemistry.
-
Lange, G. L., et al. (1998). Stereoselective Intramolecular Copper(I)-Catalyzed [2 + 2]- Photocycloadditions. Enantioselective Synthesis of (+)- and (-)-Grandisol. The Journal of Organic Chemistry, 63(12), 4103-4112. [Link]
-
Andrés, C., et al. (2003). Synthesis of enantiopure 3-azabicyclo[3.2.0]heptanes by diastereoselective intramolecular [2+2] photocycloaddition reactions on chiral perhydro-1,3-benzoxazines. The Journal of Organic Chemistry, 68(12), 4923-31. [Link]
-
Grygorenko, O. O., et al. (2024). Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science, 15(8), 2857-2862. [Link]
-
Farcet, J.-B., Himmelbauer, M., & Mulzer, J. (2013). Photochemical and Thermal [2+2]-Cycloaddition to Generate the Bicyclo[3.2.0]heptane Core of Bielschowskysin. European Journal of Organic Chemistry, 2013(24), 4379-4398. [Link]
- Griesbeck, A. G., et al. (2002). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. The Journal of Organic Chemistry, 67(14), 4975-4980.
-
Demchuk, O. P., et al. (2020). Photochemical [2 + 2] Cycloaddition of Alkenyl Boronic Derivatives: An Entry into 3-Azabicyclo[3.2.0]heptane Scaffold. The Journal of Organic Chemistry, 85(9), 5927–5940. [Link]
- Somfai, P. (2001). Development of Lewis Acid Mediated Stereoselective Synthesis of Nitrogen Containing Heterocycles: Aza-Diels-Alder Reactions of 2. DiVA portal.
- Devine, P. N., Reilly, M., & Oh, T. (1994). ChemInform Abstract: Factors Influencing the Stereoselectivity in the Cycloaddition of Imino-Dienophiles Derived from Amino Ethers, Amino Alcohols, and Amino Acid Esters. ChemInform, 25(4).
- Mansson, C. M. F., & Burns, N. Z. (2022). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 99, 338-351.
- Rohde, J. J., et al. (2024). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. Organic Letters.
- Romero, M., et al. (2020). Diastereoselectivity on Intramolecular Alder-ene Reaction of 1,6-Dienes. Chemistry – A European Journal, 26(57), 12978-12986.
- Kącka-Zych, A., & Kula, K. (2021). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. Symmetry, 13(10), 1911.
- Wang, X., & Houk, K. N. (2013). Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. The Journal of Organic Chemistry, 78(23), 11956-11960.
Sources
- 1. digikogu.taltech.ee [digikogu.taltech.ee]
- 2. Sci-Hub. The Stereoselective Synthesis of 2-Substituted 3-Azabicyclo[3.2.0]heptanes by Intramolecular [2+2]-Photocycloaddition Reactions / Synthesis, 2000 [sci-hub.se]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of enantiopure 3-azabicyclo[3.2.0]heptanes by diastereoselective intramolecular [2+2] photocycloaddition reactions on chiral perhydro-1,3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. kbfi.ee [kbfi.ee]
- 9. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]
- 10. Mulzer Research Group » Photochemical and Thermal [2 + 2]-Cycloaddition to Generate the Bicyclo[3.2.0]heptane Core of Bielschowskysin [mulzer.univie.ac.at]
- 11. diva-portal.org [diva-portal.org]
- 12. Sci-Hub. ChemInform Abstract: Factors Influencing the Stereoselectivity in the Cycloaddition of Imino‐Dienophiles Derived from Amino Ethers, Amino Alcohols, and Amino Acid Esters. / ChemInform, 1994 [sci-hub.box]
Navigating the Labyrinth: A Technical Support Guide to Purifying Boc-Protected Bicyclic Amines
From the desk of a Senior Application Scientist: The synthesis of complex molecules, particularly those destined for pharmaceutical development, is a journey fraught with challenges. Among these, the purification of intermediates stands as a critical and often underestimated hurdle. Boc-protected bicyclic amines, a cornerstone in the synthesis of many bioactive compounds, present a unique set of purification challenges stemming from their distinct structural and chemical properties. This guide is born from extensive experience in the field, designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of these valuable compounds. Here, we move beyond simple protocols to delve into the "why" behind the "how," empowering you to make informed decisions in your own laboratory.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses the most frequently encountered problems during the purification of Boc-protected bicyclic amines, offering both explanations and actionable solutions.
Issue: Partial or Complete Deprotection During Silica Gel Chromatography
Q: I'm observing the free amine or a mixture of my desired product and the deprotected amine after column chromatography on silica gel. What's causing this, and how can I prevent it?
A: This is a classic and frustrating problem that arises from the inherent acidity of standard silica gel. The Boc (tert-butoxycarbonyl) group is notoriously labile to acid, and the Brønsted acidic sites on the silica surface can be sufficient to catalyze its removal, especially with prolonged contact time or for particularly sensitive bicyclic systems.[1][2]
Causality: The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and a proton. The rigid conformation of some bicyclic amines can sometimes exacerbate this lability.
-
Neutralization of Silica Gel: The most direct solution is to neutralize the silica gel before use. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v), followed by evaporation of the solvent. This "deactivated" or "neutralized" silica is much less likely to cause deprotection.
-
Alternative Stationary Phases: If deprotection remains an issue, consider switching to a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative for the purification of acid-sensitive compounds. Alternatively, reversed-phase chromatography (C18 silica) is another option, although it requires a different set of solvent systems (e.g., acetonitrile/water or methanol/water).
-
Minimize Contact Time: If you must use standard silica gel, optimize your chromatography to minimize the time the compound spends on the column. This can be achieved by using a slightly more polar solvent system to hasten elution and by employing flash chromatography techniques rather than gravity chromatography.
Issue: Co-elution of Diastereomers or Rotamers
Q: My Boc-protected bicyclic amine appears as a broad peak or two closely eluting spots on TLC and during column chromatography, even though my reaction should yield a single diastereomer. What could be happening?
A: This phenomenon is often attributed to the presence of rotamers (or conformational isomers) arising from restricted rotation around the N-C(O) bond of the carbamate. The bicyclic structure can further hinder this rotation, making the individual rotamers more stable and observable on the chromatographic timescale. While less common, co-elution with a closely related diastereomer formed in the reaction is also a possibility.
Causality: The partial double-bond character of the amide bond in the Boc group leads to a planar geometry and restricted rotation. This can result in two distinct, slowly interconverting conformers that can be separated by chromatography.
-
Variable Temperature NMR: To confirm the presence of rotamers, acquire an NMR spectrum of the mixture at an elevated temperature. If rotamers are present, the distinct sets of peaks should coalesce into a single set as the rate of interconversion increases.
-
Chromatographic Optimization: Achieving separation of diastereomers or rotamers often requires careful optimization of the chromatographic conditions.
-
Solvent System Screening: Experiment with different solvent systems, varying both polarity and the nature of the solvents (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC offers significantly higher resolution than standard column chromatography. Chiral HPLC, utilizing specialized stationary phases, is the gold standard for separating enantiomers and can also be highly effective for diastereomers.
-
Issue: Product is an Oil and Difficult to Solidify
Q: My purified Boc-protected bicyclic amine is a persistent oil, making it difficult to handle and assess its purity. How can I induce crystallization?
A: It is not uncommon for Boc-protected amines, including bicyclic derivatives, to be amorphous oils or low-melting solids.[3][4] This can be due to the bulky and flexible tert-butyl group disrupting crystal lattice formation.
-
High Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the oil under high vacuum for an extended period. Sometimes, trace solvent can inhibit crystallization.
-
Solvent Trituration/Slurrying:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate).
-
Slowly add a poor solvent (e.g., hexanes, pentane, or diethyl ether) until the solution becomes cloudy.
-
Allow the mixture to stand, or gently warm it to redissolve the precipitate and then cool it slowly.
-
-
Seed Crystal Induction: If you can obtain even a tiny amount of solid material (e.g., by scratching the side of the flask with a spatula), use it to seed a supersaturated solution of your compound.
-
A Proven Protocol for Stubborn Oils: A patented method for crystallizing oily Boc-amino acids can be adapted for bicyclic amines.[3][4]
-
Step 1: After purification, evaporate the solvent under reduced pressure until a viscous, transparent oil is obtained.
-
Step 2: If available, add a small seed crystal to the oil and let it stand at room temperature. The oil may begin to solidify over several hours to a couple of days.
-
Step 3: Once the oil has solidified, add a weak polar solvent, such as diethyl ether or a mixture of ethyl acetate and hexanes, and break up the solid with a spatula to form a slurry.
-
Step 4: Stir the slurry for a period of time, then collect the solid by filtration, wash with the weak polar solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for after a Boc-protection reaction of a bicyclic amine?
A1: Besides unreacted starting material, the most common impurities include:
-
Di-tert-butyl dicarbonate (Boc Anhydride): The protecting group reagent.
-
tert-Butanol: A byproduct of the reaction.
-
Over-protected Amine (N,N-di-Boc): This can sometimes form, especially with primary amines, although it's less common with sterically hindered bicyclic amines.
-
Urea derivatives: Can form if the Boc-anhydride degrades to isocyanate and reacts with the amine.
Most of these are readily removed by standard aqueous work-up and flash chromatography.
Q2: Can I use a strong acid resin to deprotect and purify my bicyclic amine in one step?
A2: Yes, this is a viable strategy, particularly for library synthesis.[5] Strongly acidic ion-exchange resins, like Amberlyst 15, can both cleave the Boc group and bind the resulting free amine. The impurities and excess reagents can then be washed away. The purified amine is subsequently eluted from the resin by washing with a basic solution (e.g., ammonia in methanol). However, this method is only suitable when the desired final product is the deprotected amine.
Q3: Are there any "Boc-friendly" purification techniques that avoid silica gel altogether?
A3: Absolutely. Besides the alternatives mentioned earlier (alumina, reversed-phase chromatography), consider the following:
-
Crystallization: If your product is crystalline, direct crystallization from the crude reaction mixture can be a highly effective purification method.
-
Distillation: For volatile, thermally stable Boc-protected bicyclic amines, short-path distillation under high vacuum can be an option.
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the mobile phase and is an excellent green alternative for both analytical and preparative separations of chiral and achiral molecules.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
-
Weigh the required amount of silica gel for your column.
-
In a fume hood, prepare a slurry of the silica gel in a suitable solvent (e.g., hexanes or ethyl acetate) containing 1% (v/v) triethylamine.
-
Gently stir the slurry for 15-20 minutes.
-
Remove the solvent by rotary evaporation until a free-flowing powder is obtained.
-
Dry the neutralized silica gel under high vacuum for at least one hour to remove any residual triethylamine.
-
Pack your column with the neutralized silica gel as you normally would.
Protocol 2: General Procedure for Crystallization of an Oily Boc-Protected Bicyclic Amine
-
Purify the crude product via flash chromatography (preferably with neutralized silica gel) to obtain the Boc-protected amine as an oil.
-
Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a non-polar solvent (e.g., hexanes or pentane) dropwise while stirring until the solution becomes persistently turbid.
-
If no solid precipitates, scratch the inside of the flask with a glass rod or add a seed crystal if available.
-
Allow the flask to stand undisturbed at room temperature or in a refrigerator (4°C) overnight.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of the non-polar solvent, and dry under high vacuum.
Visualizing the Challenges and Solutions
Diagram 1: The Challenge of Premature Deprotection on Standard Silica Gel
Workflow depicting unwanted deprotection on acidic silica gel.
Diagram 2: Decision Tree for Troubleshooting Purification
A logical decision tree for troubleshooting purification.
Data Summary
| Challenge | Primary Cause | Recommended Solution(s) | Alternative Approaches |
| On-Column Deprotection | Acidity of silica gel | Neutralize silica gel with triethylamine | Alumina chromatography, Reversed-phase HPLC |
| Co-elution of Stereoisomers | Presence of diastereomers or rotamers | High-resolution chromatography (HPLC) | Variable temperature NMR for diagnosis |
| Persistent Oily Product | Disruption of crystal lattice by Boc group | Trituration with a non-polar solvent | Seeding, Slow evaporation |
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4829.
- Beilstein Journals. (2011). EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry.
- Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276.
- Google Patents. (2021).
- Parlow, J. J., et al. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(10), 3394-3397.
- Scott, S. L., et al. (2020). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 5(2), 335-342.
- Li, J., et al. (2004). Selective Deprotection of N-Boc Catalyzed by Silica Gel.
- Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39.
- Mykhailiuk, P. K., & Ulrich, A. S. (2024). Enantioselective synthesis of chiral BCPs. Organic Chemistry Frontiers, 11(1), 11-26.
- Arnold, F. H., et al. (2017). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes.
-
Patsnap. Crystallization method of Boc-amino acid - Eureka. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimization of Photochemical [2+2] Cycloaddition Reactions
Welcome to the technical support center for photochemical [2+2] cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experiments, troubleshoot common issues, and deepen their understanding of the underlying photochemical principles. As your virtual application scientist, I will provide field-proven insights and explain the causality behind experimental choices to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding and controlling photochemical [2+2] cycloadditions.
Q1: What is a photochemical [2+2] cycloaddition and why is it important?
A photochemical [2+2] cycloaddition is a powerful reaction that forms a four-membered cyclobutane ring from two alkene-containing molecules.[1] This reaction is initiated by the absorption of light (UV or visible), which excites one of the alkene partners.[2] This method is exceptionally valuable in organic synthesis because it allows for the construction of strained ring systems that are difficult to access through traditional thermal methods.[1][3] The resulting cyclobutane motif is a key structural element in numerous natural products and pharmaceutically active compounds.[4]
Q2: Why is light necessary for this reaction? Can't it be done with heat?
Under thermal conditions (heating), the [2+2] cycloaddition is "symmetry-forbidden" according to Woodward-Hoffmann rules. This means the frontier molecular orbitals (the HOMO of one alkene and the LUMO of the other) do not have the correct symmetry to overlap constructively and form the new sigma bonds in a concerted fashion.[5][6]
However, when a molecule absorbs a photon of light, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] This excited state has a new HOMO with a different symmetry. This new orbital symmetry is now compatible with the LUMO of the ground-state reaction partner, making the reaction "symmetry-allowed" and enabling the formation of the cyclobutane ring.[7][9]
Q3: What is the difference between "direct excitation" and "photosensitization"?
This choice is fundamental to designing your experiment and depends on the properties of your reactants.
-
Direct Excitation: In this method, one of the alkene reactants directly absorbs the light to reach an excited state. This requires that the reactant has a significant absorbance at the wavelength of your light source.[2]
-
Photosensitization: This is an indirect method where a third component, the photosensitizer, absorbs the light. The excited sensitizer then transfers its energy to one of the alkene reactants, promoting it to a reactive triplet excited state.[10] This is extremely useful when your reactants do not absorb light in a convenient region (e.g., to avoid harsh UV light) or when intersystem crossing to the desired triplet state is inefficient.[3][4][10]
Below is a diagram illustrating the two pathways.
Caption: Troubleshooting Workflow for Low Reaction Conversion.
Q: I've confirmed my setup is correct, but the reaction still fails. What's next?
A: Let's dive deeper into the specific causes from the workflow.
-
Cause 1: Incorrect Wavelength. The Grotthuss-Draper law states that only the light which is absorbed by a substance can bring about a photochemical change. [11]If your light source emits at a wavelength where neither your reactant nor your photosensitizer absorbs, no reaction will occur.
-
Solution: Obtain a UV-Vis spectrum of your absorbing species (the reactant for direct excitation, or the photosensitizer). Ensure the emission wavelength of your lamp (e.g., 365 nm, 450 nm) overlaps significantly with an absorption band. [4]
-
-
Cause 2: Presence of Oxygen. Molecular oxygen (O₂) is a notorious quencher of triplet excited states, which are the key intermediates in many [2+2] cycloadditions. The energy from your excited reactant can be transferred to oxygen, returning your reactant to the ground state without reacting and generating reactive singlet oxygen.
-
Cause 3: Mismatched Photosensitizer Energy. For sensitization to be effective, the triplet energy (Eₜ) of the sensitizer must be greater than that of the reactant you wish to excite. Energy transfer is an exothermic process.
-
Solution: Consult the literature for the triplet energy of your alkene or a close analog. Select a photosensitizer with a higher Eₜ. For example, benzophenone (Eₜ ≈ 69 kcal/mol) is a classic sensitizer for many simple alkenes. [14]
-
-
Cause 4: Competing Side Reactions. A common unproductive pathway for excited alkenes is cis-trans isomerization. [2]If this process is much faster than the intermolecular cycloaddition, you will observe little to no product formation.
-
Solution: Increase the concentration of the reactants. The cycloaddition is a bimolecular process, so its rate is dependent on concentration, whereas isomerization is unimolecular. Higher concentrations will favor the desired reaction.
-
Problem: My reaction works, but the yield is low and I see byproducts.
Q: What could be causing the formation of undesired products?
A: This often points to issues of stability or selectivity.
-
Cause 1: Photodegradation. The high-energy light used for the reaction can sometimes be absorbed by your product, causing it to decompose or undergo further reactions. [15][16] * Solution: Monitor the reaction over time (e.g., by TLC or NMR). If you see the product form and then disappear, photodegradation is likely. Try using a longer wavelength of light if possible (e.g., switching from UV to visible light with a suitable photosensitizer). [3]You can also use a glass filter to cut out shorter, more damaging wavelengths.
-
Cause 2: Unwanted Dimerization. If you are performing a "crossed" [2+2] cycloaddition between two different alkenes (A and B), you may see significant formation of the A-A and B-B dimers alongside the desired A-B product.
-
Solution: Use one of the reactants in large excess. For example, if A is your more valuable substrate, running the reaction with 5-10 equivalents of B will statistically favor the formation of the A-B product.
-
Problem: I am getting a mixture of isomers (poor regio- or stereoselectivity).
Q: How can I control the isomeric outcome of my reaction?
A: Selectivity is governed by the reaction mechanism and conditions.
-
Cause 1: Solvent Effects. The polarity of the solvent can significantly influence the reaction pathway. [14][17]In non-polar solvents, a concerted mechanism may be favored, leading to one stereochemical outcome. In polar solvents, a stepwise mechanism via charged or diradical intermediates might occur, allowing for bond rotation and loss of stereochemistry. [17] * Solution: Screen a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile). This can reveal a dramatic change in the product isomer ratio.
-
Cause 2: Choice of Sensitizer. The reaction can proceed through either a singlet or triplet excited state, which can have different reactivity and selectivity.
-
Solution: Direct excitation often involves the singlet state, while sensitization exclusively generates the triplet state. [10]If direct excitation gives poor selectivity, switching to a triplet photosensitizer can sometimes provide a single, different isomer.
-
Key Experimental Protocols
Protocol 1: General Setup for a Laboratory-Scale Photochemical Reaction
-
Reactor Vessel: Use a vessel made of borosilicate glass (Pyrex®), which is transparent to UVA and visible light (>300 nm). For reactions requiring shorter UV wavelengths (<300 nm), a quartz vessel is necessary.
-
Light Source: Position the light source (e.g., medium-pressure mercury lamp, LED array) as close to the reaction vessel as possible to maximize photon flux. [18]Commercial photoreactors often use mirrors to ensure even illumination. [18]3. Cooling: Photochemical lamps generate significant heat. Submerge the reaction vessel in a cooling bath (water or a cryo-coolant) or use a cooling fan to maintain a constant, controlled temperature. [18][19]Overheating can lead to thermal side reactions.
-
Inert Atmosphere: Seal the reaction vessel with a septum and prepare for degassing (see Protocol 2). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Stirring: Ensure efficient magnetic or mechanical stirring to move all parts of the solution into the irradiated zone.
Protocol 2: Degassing the Reaction Mixture via Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen. [12]
-
Freeze: Place your sealed reaction vessel (a Schlenk flask is ideal) in a bath of liquid nitrogen. Swirl the flask to freeze the solvent as a thin layer on the walls, maximizing the surface area. Wait until the solvent is completely frozen solid. [12][13]2. Pump: With the flask still in the liquid nitrogen, open it to a high-vacuum line. The frozen solvent has a very low vapor pressure, so you are primarily removing gases from the headspace. Pump for 3-5 minutes.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases are released.
-
Repeat: Repeat this entire three-step cycle at least three times to ensure complete removal of dissolved oxygen. [12]After the final thaw, backfill the flask with your inert gas.
Reference Tables
Table 1: Common Triplet Photosensitizers
| Photosensitizer | Triplet Energy (Eₜ) (kcal/mol) | λmax (nm) | Typical Solvents |
| Acetone | ~78 | 279 | Acetonitrile, Dichloromethane |
| Benzophenone | ~69 | 345 | Benzene, Acetonitrile |
| Thioxanthone | ~65 | 385 | Acetonitrile, Dichloromethane |
| fac-Ir(ppy)₃ | ~55 | 375, 465 | DMF, DMSO, CH₂Cl₂ |
| Eosin Y | ~43 | 530 | Methanol, Acetonitrile |
| Methylene Blue | ~34 | 665 | Water, Methanol |
Data compiled from various sources, including [20]and.[10] Triplet energies are approximate and can be solvent-dependent.
Table 2: Properties of Solvents for Photochemistry
| Solvent | Polarity (ε) | UV Cutoff (nm) | Notes |
| Hexane | 1.9 | 195 | Non-polar, good for non-polar substrates. |
| Dichloromethane (DCM) | 9.1 | 233 | Medium polarity, versatile, good solvent. |
| Acetonitrile (MeCN) | 37.5 | 190 | Polar, aprotic, excellent transparency. |
| Acetone | 20.7 | 330 | Can act as a photosensitizer itself. |
| Methanol (MeOH) | 32.7 | 205 | Polar, protic. Can be a hydrogen donor in radical reactions. |
Solvent choice can dramatically influence reaction outcomes due to stabilization of intermediates and excited states.[14][17]
References
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9681-9731. [Link]
-
Ravelli, D., & Protti, S. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 29(3), 693. [Link]
-
Li, J.-R., et al. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer. Journal of Chemical Education, 100(11), 4535-4541. [Link]
-
Weldegirma, S. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
AK Lectures. (2014). Photochemical (2+2) Cycloaddition Example. YouTube. [Link]
-
Chemistry Academy. (2022). 2 + 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. [Link]
-
Mitsi, C., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides. The Journal of Organic Chemistry, 87(18), 12159-12173. [Link]
-
Pearson. (2022). Photochemical Cycloaddition Reactions. Pearson+. [Link]
-
NPTEL-NOC IITM. (2015). Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction. YouTube. [Link]
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. AK Lectures. [Link]
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Vione, D. (2020). The Possible Production of Harmful Intermediates Is the “Dark Side” Of the Environmental Photochemistry of Contaminants. Environmental Science & Technology, 54(9), 5329-5330. [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]
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Ischay, M. A., et al. (2013). Photosensitized [2+2]-Cycloadditions of Alkenylboronates and Alkenes. Journal of the American Chemical Society, 135(42), 15692-15695. [Link]
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Oelgemöller, M., & Shvydkiv, O. (2011). A flow reactor setup for photochemistry of biphasic gas/liquid reactions. Beilstein Journal of Organic Chemistry, 7, 1083-1090. [Link]
-
Bauer, A., et al. (2016). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Nature Communications, 7, 12625. [Link]
-
Reusch, W. (n.d.). Photochemistry. Michigan State University, Department of Chemistry. [Link]
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Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]
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Ashfold, M. N. R., & Sazanovich, I. V. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 54(23), 4281-4291. [Link]
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ResearchGate. (n.d.). Photochemistry Degassing Thermochemistry Diffusion Condensation. ResearchGate. [Link]
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Vedantu. (n.d.). Photochemical Reactions: Definition, Examples & Mechanism. Vedantu. [Link]
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Chad's Prep. (2021). 16.6 Cycloaddition Reactions. YouTube. [Link]
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Adtech. (2020). Gas Degassing Method. Adtech. [Link]
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Vione, D. (2020). The Possible Production of Harmful Intermediates Is the “Dark Side” Of the Environmental Photochemistry of Contaminants. Environmental Science & Technology, 54(9), 5329-5330. [Link]
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OAPEN. (n.d.). Optimizing photocatalysts and photoreactors for solar fuel synthesis. OAPEN Library. [Link]
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HepatoChem. (n.d.). Photochemical Reactor Setup. HepatoChem. [Link]
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University of York. (n.d.). Degassing solvents. University of York, Chemistry Teaching Labs. [Link]
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LibreTexts Chemistry. (2022). 29.5: Cycloaddition Reactions. LibreTexts Chemistry. [Link]
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Pericyclic Reactions and Organic Photochemistry. (2016). Cycloaddition reactions – Diels-Alder reaction - Woodward Hoffmann rule -. YouTube. [Link]
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Oriental Journal of Chemistry. (n.d.). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. [Link]
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All 'Bout Chemistry. (2023). Cycloaddition reactions| Photochemistry of olefins & alpha, beta-unsaturated ketones| Organic Chem. YouTube. [Link]
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troubleshooting guide for the synthesis of substituted 3-azabicyclo[3.2.0]heptanes
Welcome to the technical support center for the synthesis of substituted 3-azabicyclo[3.2.0]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable scaffold. The 3-azabicyclo[3.2.0]heptane core is a key structural motif in several biologically active compounds, and its efficient synthesis is crucial for further drug discovery efforts. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Section 1: General Issues & FAQs
This section covers broad topics applicable to the various synthetic routes for 3-azabicyclo[3.2.0]heptanes.
Question 1: I am having significant difficulty isolating my 3-azabicyclo[3.2.0]heptane product. After aqueous workup, my yield is consistently low. What is the likely cause and how can I improve my recovery?
Answer: A primary challenge in the synthesis of the parent 3-azabicyclo[3.2.0]heptane and its simple derivatives is their high aqueous solubility[1]. This property makes extraction with common organic solvents inefficient.
-
Causality: The basic nitrogen atom in the bicyclic core can become protonated in neutral or slightly acidic aqueous solutions, forming a highly water-soluble ammonium salt. This significantly partitions the product into the aqueous layer during workup.
-
Troubleshooting Protocol:
-
Basify Thoroughly: Before extraction, ensure the aqueous layer is strongly basic (pH ~14) by adding solid NaOH or KOH pellets[1]. This deprotonates the amine, making it more soluble in organic solvents. Use pH strips to confirm the pH.
-
Solvent Selection:
-
Avoid Chlorinated Solvents: While effective at solubilizing the product, solvents like dichloromethane (DCM) and chloroform often form difficult-to-break emulsions[1].
-
Use Ether with Caution: Diethyl ether can be used, but multiple extractions are necessary. Be aware that ethyl acetate is prone to hydrolysis under the strongly basic conditions required for extraction, which can also lead to emulsions[1].
-
-
Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the polarity of the aqueous phase and can improve the partitioning of the amine into the organic layer.
-
Continuous Extraction: For particularly water-soluble products, consider using a continuous liquid-liquid extraction apparatus.
-
Isolation as a Hydrochloride Salt: A highly effective strategy is to isolate the product as its hydrochloride salt. After extraction of the free base into an organic solvent (e.g., diethyl ether), bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (like ether or dioxane). The hydrochloride salt will precipitate and can be collected by filtration. This method also aids in purification, as the salt is often a crystalline solid[1].
-
Question 2: My NMR spectra are complex, and I am struggling with characterization. Are there any common pitfalls or techniques to simplify spectral interpretation?
Answer: Characterization of 3-azabicyclo[3.2.0]heptanes can indeed be challenging due to the rigid, non-planar structure.
-
Causality: The bicyclic system can lead to complex splitting patterns and, in some cases, dynamic behavior on the NMR timescale (e.g., nitrogen inversion or rotation around single bonds), which can cause broad peaks.
-
Troubleshooting & Best Practices:
-
High-Temperature NMR: For N-protected derivatives, particularly those with carbamate groups, restricted rotation around the N-C bond can lead to multiple conformers and broad signals at room temperature. Acquiring the NMR spectrum at an elevated temperature (e.g., 100 °C in DMSO-d6) can coalesce these signals into a sharp, more easily interpretable spectrum[2].
-
2D NMR Techniques: Routinely perform COSY, HSQC, and HMBC experiments. These are invaluable for unambiguously assigning the protons and carbons of the bicyclic core.
-
Use of Chiral Auxiliaries: A beneficial side effect of using chiral auxiliaries, such as an oxazolidinone, is that they can simplify NMR interpretation by locking the conformation and preventing free rotation around the N-C bond, leading to cleaner spectra at room temperature[2].
-
Reference Spectra: Compare your spectra to well-characterized examples in the literature. For the parent 3-azabicyclo[3.2.0]heptane hydrochloride, detailed 1H and 13C NMR data are available[1].
-
Section 2: Troubleshooting [2+2] Photocycloadditions
The intramolecular [2+2] photocycloaddition of diallylamine derivatives is a powerful and common method for constructing the 3-azabicyclo[3.2.0]heptane skeleton. However, it is sensitive to several parameters.
Question 3: My intramolecular [2+2] photocycloaddition is giving a low yield. What are the key parameters I should investigate to optimize this reaction?
Answer: Low yields in these photocycloadditions can stem from several factors, including inefficient light absorption, competing side reactions, or poor substrate reactivity. There are two primary methods for this transformation: triplet-sensitized and copper-catalyzed. The optimization strategy depends on which method you are using.
-
General Optimization Workflow:
-
For Triplet-Sensitized Reactions (e.g., using acetophenone):
-
Substrate Compatibility: This method works best for substrates that have a chromophore with a relatively low triplet energy, such as N-cinnamyl derivatives. If your substrate lacks such a group, sensitization will be inefficient.
-
Sensitizer Choice: Ensure your sensitizer has a triplet energy higher than that of your substrate to allow for efficient Dexter energy transfer. Benzophenone and acetophenone are common choices.[3]
-
Solvent: Acetone can often serve as both the solvent and a co-sensitizer. Ensure it is of high purity.
-
Degassing: Oxygen is a triplet quencher. Degas your reaction mixture thoroughly by bubbling with nitrogen or argon for 15-30 minutes prior to and during irradiation.
-
-
For Copper-Catalyzed Reactions (e.g., using Cu(I) Triflate):
-
Catalyst Choice & Handling: Copper(I) triflate (CuOTf) is highly effective but also air-sensitive. Use a freshly opened bottle or prepare it fresh. Copper(II) triflate (Cu(OTf)₂) can also be used. The active species is believed to be a copper(I)-bisalkene complex.[4]
-
Amine Tolerance: The classical Kochi-Salomon reaction using copper catalysts is intolerant of basic amines.[1] A modern, amine-tolerant version involves the in situ protonation of the diallylamine substrate with an acid like H₂SO₄. This allows the reaction to be run in water using robust Cu(II) salts like CuSO₄•5H₂O.[1]
-
Solvent Purity: For reactions in organic solvents like diethyl ether, ensure the solvent is anhydrous and free of peroxides, as these can interfere with the catalyst.
-
| Parameter | Triplet-Sensitized | Copper-Catalyzed (Amine-Tolerant) |
| Typical Substrate | N-cinnamyl-N-allylamines | Diallylamine [1] |
| Catalyst/Sensitizer | Acetophenone or Benzophenone | CuSO₄•5H₂O (5 mol%) [1] |
| Solvent | Acetone | Water [1] |
| Additive | None | H₂SO₄ (1 equivalent) [1] |
| Light Source | High-pressure mercury lamp | UV lamp (254 nm) [1] |
| Key Considerations | Requires substrate with low T1 state. Must degas to remove O₂. | Masks basic amine via protonation. High product solubility in water. |
Caption: Comparison of common [2+2] photocycloaddition conditions.
Question 4: I am observing poor diastereoselectivity in my intramolecular [2+2] photocycloaddition. How can I control the stereochemical outcome?
Answer: Achieving high diastereoselectivity is a known challenge and is highly dependent on the substitution pattern of the starting diallylamine.
-
Causality: The facial diastereoselectivity is determined by the preferred conformation of the substrate in the transition state leading to the cyclobutane ring. Without steric or electronic bias, a mixture of diastereomers (exo and endo) can be expected.
-
Strategies for Stereocontrol:
-
Introduce Steric Bulk: The most effective strategy is to introduce a bulky substituent on the carbon atom alpha to the nitrogen. This substituent will preferentially occupy a pseudo-equatorial position in the transition state, directing the cycloaddition to the opposite face.
-
Use a Chiral Auxiliary: Incorporating the alpha-substituent into a rigid ring system provides excellent stereocontrol. For example, using a chiral oxazolidinone derived from an amino acid (like methionine) fixes the conformation of the diallylamine derivative, leading to high facial diastereoselectivity.[5] This approach has been used to synthesize enantiomerically pure 3-azabicyclo[3.2.0]heptanes.[5]
-
Acidification: In the photocycloaddition of trans-N-cinnamyl-N-allylamines, running the reaction in acidified acetone solutions has been shown to produce the exo-aryl isomers with very high diastereoselectivity (>93%).[6]
-
Section 3: Troubleshooting [3+2] Cycloadditions
This approach typically involves the reaction of an in situ generated azomethine ylide with a dipolarophile, such as a cyclobutene derivative.
Question 5: My [3+2] cycloaddition to form a 3-azabicyclo[3.2.0]heptane derivative is failing or giving a complex mixture. What are the critical factors for this reaction?
Answer: The success of a [3+2] cycloaddition hinges on the efficient generation of the reactive azomethine ylide and its subsequent trapping by the dipolarophile.
-
Causality: Azomethine ylides are transient, high-energy intermediates.[7][8] Their formation must be efficient, and they must be consumed by the desired cycloaddition pathway faster than they decompose or react via undesired pathways.
-
Troubleshooting Protocol:
Caption: Key checkpoints for [3+2] cycloadditions.
-
Reagent Purity and Anhydrous Conditions: Trace amounts of water or protic impurities can quench the azomethine ylide or interfere with its generation.[9] Ensure all reagents and solvents are rigorously dried. Starting materials, such as the imine precursors to the ylide, should be freshly prepared or purified.
-
Ylide Generation Method: Azomethine ylides can be generated through various methods (e.g., thermal ring-opening of aziridines, deprotonation of iminium salts). Ensure the conditions you are using are appropriate for your specific substrate. For instance, if generating the ylide from an imine and an amino acid, the choice of solvent and temperature is critical for the initial condensation and subsequent decarboxylation.
-
Dipolarophile Reactivity: The reaction works best with electron-deficient dipolarophiles.[7] If you are using an electron-neutral or electron-rich alkene/alkyne, the reaction may be sluggish or may not proceed at all.
-
Catalysis: For asymmetric variants, the choice of metal and chiral ligand is paramount. For example, a CuI/(R)-Fesulphos catalytic system has been shown to provide high levels of diastereoselectivity and enantioselectivity in the reaction of azomethine ylides with cyclobutenones.[10] Ensure the catalyst is handled under inert conditions if it is air-sensitive.
-
References
-
Bach, T., Krüger, C., & Harms, K. (2000). The Stereoselective Synthesis of 2-Substituted 3-Azabicyclo[3.2.0]heptanes by Intramolecular [2+2]-Photocycloaddition Reactions. Synthesis, 2000(02), 305–320. [Link]
-
Petz, S., & Wanner, K. T. (2013). Synthesis of 3‐Azabicyclo[3.2.0]heptane Derivatives as γ‐Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. European Journal of Organic Chemistry, 2013(19), 4017–4025. [Link]
-
Kornev, A. A., et al. (2025). Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. The Journal of Organic Chemistry. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]
-
Jahagirdar, V. G. (2014). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives via Multicomponent Cascade Reaction. University of Tartu. Available at: [Link]
-
Molloy, J. J., et al. (2020). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. ResearchGate. Available at: [Link]
-
Mavros, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(24), 16325-16335. [Link]
-
Steiner, G., et al. (1995). Diastereoselective Synthesis of exo-6-Aryl-3-azabicyclo[3.2.0]heptane Derivatives by Intramolecular [2+2] Photocycloadditions. Heterocycles, 40(1), 319-322. [Link]
-
Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636. [Link]
-
Iyer, A., et al. (2022). Photoinduced Transformations with Diverse Maleimide Scaffolds. Molecules, 27(20), 6953. [Link]
-
Fan, Z., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science. [Link]
-
Fan, Z., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. RSC Publishing. [Link]
-
Molloy, J. J., et al. (2022). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. ResearchGate. Available at: [Link]
-
Mavros, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl. ResearchGate. Available at: [Link]
-
Fort, D. A., et al. (2014). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions. Chemical Communications, 50(68), 9756-9759. [Link]
-
Grygorenko, O. O., et al. (2018). Synthesis of 2-Azabicyclo[n.2.0]alkane-Derived Building Blocks. Synthesis, 50(10), 1949-1960. [Link]
- Ratcliffe, R. W., & Christensen, B. G. (1982). U.S. Patent No. 4,357,342. Google Patents.
-
Mykhailiuk, P. K., et al. (2018). [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. The Journal of Organic Chemistry, 83(7), 3947-3958. [Link]
-
Fort, D. A., et al. (2014). An intramolecular [2 + 2] photocycloaddition approach to conformationally restricted bis-pyrrolidines. The Journal of Organic Chemistry, 79(15), 7152-7161. [Link]
-
Padwa, A. (n.d.). The [3+2]Cycloaddition Reaction. University of Illinois Urbana-Champaign. Available at: [Link]
-
Noble, B. B., et al. (2018). Intramolecular thiomaleimide [2 + 2] photocycloadditions: stereoselective control for disulfide stapling and observation of excited state intermediates by transient absorption spectroscopy. Chemical Science, 9(12), 3171-3177. [Link]
- Jasiński, R., et al. (2025). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. Scientific Reports.
-
Domingo, L. R., et al. (2010). Understanding the High Reactivity of the Azomethine Ylides in 3+2 Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Wang, J. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University. Available at: [Link]
-
Tsurkan, M. V., et al. (2021). Forbidden Chemistry: Two-Photon Pathway in [2+2] Cycloaddition of Maleimides. ResearchGate. Available at: [Link]
-
Bach, T., et al. (2000). Enantioselective intramolecular [2+2]-photocycloaddition reactions in solution. Angewandte Chemie International Edition, 39(13), 2302-2304. [Link]
-
Li, J., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 14(10), 6981-6986. [Link]
-
Li, J., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 14(10), 6981-6986. [Link]
-
Coyle, E. E., & Collins, S. G. (2023). Continuous Flow Synthesis of Cyclobutenes Using LED Technology. University College Dublin. Available at: [Link]
-
Ecole Polytechnique Fédérale de Lausanne. (2018). Light and copper catalysis improves amine synthesis. ScienceDaily. Available at: [Link]
-
de la Mora, E., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Bioorganic & Medicinal Chemistry Letters, 22(19), 6142-6145. [Link]
-
Wang, D., et al. (2025). Photoinduced copper-catalysed enantioselective amination of allylic and propargylic C–H bonds. Nature Catalysis. [Link]
-
Ischay, M. A., et al. (2012). Intramolecular [2+2] Cycloaddition of N-Allylcinnamamines and N-Allylcinnamamides by Visible-Light Photocatalysis. ResearchGate. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability and Storage of tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Document ID: TSC-2026-01-AABHC
Last Updated: January 19, 2026
Introduction: Ensuring Experimental Integrity
Welcome to the technical support center for tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1251009-41-2).[1] This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bicyclic amine building block in their synthetic workflows. The chemical stability of this reagent is paramount for achieving reproducible and reliable experimental outcomes. Improper handling or storage can lead to degradation, introducing impurities that may complicate reactions, purification, and data interpretation.
This document provides a comprehensive overview of the stability profile of this compound, based on the known reactivity of its constituent functional groups: a primary amine and a tert-butoxycarbonyl (Boc) protected secondary amine. We will address common questions, provide troubleshooting guides for stability-related issues, and offer protocols for assessing the quality of your material.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound? For long-term storage, it is recommended to store the compound at -20°C , protected from light and moisture.[2] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Always store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture.
Q2: Is this compound sensitive to air or moisture? Yes. The primary amine can react with atmospheric carbon dioxide to form a carbamate salt, and it is also susceptible to oxidation.[3] While the Boc-protecting group offers some stability, moisture can contribute to slow hydrolysis over extended periods, especially if acidic or basic impurities are present.
Q3: What is the expected shelf-life? Many suppliers do not provide a specific expiration date for research chemicals of this nature. The effective shelf-life is highly dependent on storage and handling. When stored correctly at -20°C under an inert atmosphere, the compound should remain stable for years. However, it is best practice to re-analyze the purity of the material if it has been stored for more than a year or if it has been opened multiple times.
Q4: My compound has a slight yellow tint. Is it still usable? A slight yellowing may indicate minor oxidation of the primary amine. While it might still be suitable for some applications, it is crucial to assess its purity before use. A purity check via NMR, LC-MS, or TLC is highly recommended. For sensitive, multi-step syntheses, using material with any discoloration is discouraged without prior purification.
Q5: What solvents are compatible for dissolving and storing this compound in solution? For short-term solution storage, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dioxane are suitable. Protic solvents like methanol or ethanol are generally acceptable for immediate use in reactions but are not recommended for long-term storage as they can participate in degradation reactions.[4] Avoid acidic solvents, as they will cleave the Boc-protecting group.[5]
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section addresses specific experimental problems that may arise due to the instability of this compound.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Potential Cause A: Boc Group Deprotection.
-
Why it happens: The tert-butoxycarbonyl (Boc) group is notoriously labile to acidic conditions.[5][6] Trace amounts of acid in your reaction, solvents, or on glassware can lead to partial or complete cleavage of the Boc group, generating the free diamine. This unprotected diamine can then react differently than intended, leading to byproducts.
-
How to verify: Analyze a small sample of your starting material by LC-MS. Look for a mass peak corresponding to the deprotected compound (C6H12N2, MW: 112.17 g/mol ).
-
Solution:
-
Ensure all solvents are freshly distilled or from a new, sealed bottle.
-
Use base-washed glassware or glassware rinsed with a mild amine solution (like triethylamine in DCM) and dried thoroughly.
-
If your reaction conditions are inherently acidic, this starting material is not suitable. Consider a more acid-stable protecting group.
-
-
-
Potential Cause B: Oxidation or reaction with CO2.
-
Why it happens: The primary amine is a nucleophile and can be oxidized over time if exposed to air.[7][8] It can also react with atmospheric CO2 to form a carbamate salt, which may have different solubility and reactivity.[3]
-
How to verify: Purity analysis by NMR may show broadened peaks or the appearance of new, small signals. TLC analysis might show a new, more polar spot near the baseline that wasn't there previously.
-
Solution:
-
Always handle the solid compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
If the compound has been stored for a long time, consider a quick purification step like a short plug of silica gel (eluting with a DCM/MeOH mixture) to remove baseline impurities before use.
-
-
Issue 2: The solid material has changed in appearance (e.g., clumping, discoloration).
-
Potential Cause: Water absorption and/or degradation.
-
Why it happens: The compound can be hygroscopic. Absorbed water can lead to clumping and can facilitate slow degradation pathways. Discoloration, as mentioned in the FAQ, is often a sign of oxidation.
-
How to verify: A definitive way to check for water is Karl Fischer titration. However, a practical approach is to run a proton NMR in a dry solvent (like DMSO-d6) and look for a significant water peak.
-
Solution:
-
Dry the material under high vacuum for several hours before use.
-
For long-term storage, subdivide the material into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere.
-
If significant degradation is suspected based on purity analysis, purification by column chromatography or recrystallization may be necessary.
-
-
Stability Data & Storage Summary
| Parameter | Recommendation / Observation | Rationale / Scientific Principle |
| Storage Temperature | -20°C (Long-term) ; 2-8°C (Short-term) | Low temperatures significantly reduce the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the primary amine and reaction with atmospheric CO2 and moisture.[3] |
| Light Sensitivity | Store in amber vials or protected from light. | While no specific photolability is documented, it is standard best practice for complex organic molecules. |
| pH Sensitivity | Highly sensitive to acid. | The Boc protecting group is readily cleaved by strong acids like TFA, and even milder acids like aqueous phosphoric acid.[5][9] |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents | Acids will cause deprotection. Oxidizing agents will react with the primary amine. |
Experimental Protocols: Quality Assessment
It is crucial to have a self-validating system for your reagents. Before a critical experiment, a quick purity check can save significant time and resources.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Compare the obtained spectrum with a reference spectrum (if available from the supplier).
-
Look for the characteristic peaks of the Boc group (a large singlet around 1.4 ppm) and the protons on the bicyclic core.
-
Integrate the peaks. The ratio of the Boc protons (9H) to the protons on the bicyclic core should be correct.
-
Examine the baseline for impurity peaks. The presence of a singlet around 1.2-1.3 ppm could indicate free tert-butanol, a byproduct of Boc-group degradation. New peaks in the aliphatic region could signal degradation of the bicyclic core.
-
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent (e.g., 1-2 mg/mL in DCM).
-
Eluent System: A good starting point is a mixture of Dichloromethane and Methanol (e.g., 95:5 or 90:10 v/v). A small amount of triethylamine (0.5%) can be added to the eluent to prevent streaking of the amine on the silica plate.
-
Procedure:
-
Spot a small amount of the solution onto a silica gel TLC plate.
-
Develop the plate in the chosen eluent system.
-
Visualize the plate using a suitable stain, such as ninhydrin (stains the primary amine) or potassium permanganate.
-
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Degradation products are often more polar and will have a lower Rf value (closer to the baseline).
Visual Troubleshooting Guide
The following diagram provides a decision-making workflow for troubleshooting potential stability issues with your compound.
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- 8. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 9. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming high hydrophilicity of azabicyclo[3.2.0]heptane products
Technical Support Center: Azabicyclo[3.2.0]heptane Scaffolds
A Senior Application Scientist's Guide to Overcoming High Hydrophilicity in Synthesis and Development
Welcome to the technical support center for researchers working with azabicyclo[3.p2.0]heptane derivatives. This guide is designed to provide expert insights and practical solutions for a common yet significant challenge encountered with this valuable scaffold: high hydrophilicity. As a Senior Application Scientist, I've structured this resource to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your experimental workflows effectively.
The azabicyclo[3.2.0]heptane core is a conformationally restricted building block that has garnered significant interest in drug discovery for its ability to introduce three-dimensional complexity into molecular design.[1][2] However, the inherent basicity of the nitrogen atom and the polarity of the bicyclic framework often lead to products with high aqueous solubility, posing considerable challenges during reaction workup, purification, and downstream characterization.[1][3]
This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my azabicyclo[3.2.0]heptane products so difficult to extract from aqueous solutions?
A: The high water solubility of these compounds is primarily due to the nitrogen atom within the bicyclic ring system.[4] This nitrogen atom is basic and can be readily protonated in neutral or acidic aqueous media, forming a charged ammonium salt. This salt form has a strong affinity for the polar aqueous phase, making it difficult to partition into a less polar organic solvent. The issue is often exacerbated if your derivative contains other polar functional groups, such as hydroxyls or carboxylic acids.[5] For example, 3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride has a computed LogP of -2.42, indicating significant hydrophilicity.[5]
Q2: I'm struggling with purification. My compound won't stick to my C18 reverse-phase column. What's happening?
A: This is a classic problem for highly polar molecules. Reverse-phase chromatography separates compounds based on hydrophobicity; the stationary phase (like C18) is non-polar, and it retains non-polar compounds. Highly hydrophilic molecules have a weak affinity for the stationary phase and a strong affinity for the polar mobile phase (typically a water/acetonitrile or water/methanol mixture). Consequently, they elute very quickly, often with the solvent front, resulting in poor retention and little to no separation from other polar impurities.[6][7]
Q3: What is LogP, and how does it relate to the problems I'm facing?
A: LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a molecule's lipophilicity (or hydrophobicity).[8][9]
-
A positive LogP indicates a preference for the lipophilic (n-octanol) phase, meaning the compound is hydrophobic.
-
A negative LogP indicates a preference for the hydrophilic (water) phase.
-
A LogP near zero suggests the compound distributes evenly between the two phases.
For azabicyclo[3.2.0]heptane derivatives, a low or negative LogP value directly correlates with the extraction and chromatography challenges you are observing. Modulating the LogP is a key strategy in drug design to optimize a compound's pharmacokinetic properties, including absorption and membrane permeability.[9][10]
Q4: Can I mitigate the hydrophilicity during the synthesis itself?
A: Yes, a proactive approach during synthesis can be highly effective. One published strategy involves the in situ protonation of the diallylamine precursor with acid.[1][3] This masks the basic properties of the amine, making it compatible with reaction conditions that are otherwise intolerant of basic amines, such as certain photochemical [2+2] cycloadditions.[1][3] While this doesn't change the final product's properties, it facilitates the synthesis of the core scaffold, which can then be derivatized to modulate its hydrophilicity.
Troubleshooting Guide 1: Poor Extraction Recovery from Aqueous Workup
Problem: After quenching my reaction, my azabicyclo[3.2.0]heptane product remains in the aqueous layer during liquid-liquid extraction with standard solvents like ethyl acetate or dichloromethane.
Probable Causes:
-
Protonation of the Amine: The product is in its charged, salt form due to acidic or near-neutral pH.
-
High Intrinsic Polarity: The molecule, even in its free-base form, is too polar to partition effectively into the organic solvent.
-
Solvent Miscibility: Using water-miscible organic solvents (like THF or acetone) or solvents that are partially miscible with water (like ethyl acetate) in the presence of other solubilizing agents (e.g., methanol from the reaction) can lead to poor phase separation.[11]
Solutions & Methodologies
| Solution | Underlying Principle | When to Use |
| 1. Basify the Aqueous Layer | Deprotonates the amine (R₃N-H⁺ → R₃N), neutralizing the charge and increasing its lipophilicity. | Standard first step for any amine extraction. |
| 2. "Salting-Out" Effect | Adding a high concentration of an inert salt (e.g., NaCl, K₂CO₃) to the aqueous layer decreases the solubility of organic compounds by reducing the amount of "free" water available for solvation. | When basification alone is insufficient and the product is still retained in the aqueous phase. |
| 3. Use a More Polar Extraction Solvent | A more polar solvent like n-butanol can more effectively extract highly polar, neutral molecules. | When the free-base form of the amine is still too hydrophilic for solvents like EtOAc or DCM. |
| 4. Continuous Liquid-Liquid Extraction | Continuously passes fresh organic solvent through the aqueous layer, allowing for the gradual extraction of compounds with unfavorable partition coefficients. | For highly valuable products with very poor partition coefficients where batch extractions are inefficient. |
Experimental Protocol: Salting-Out Extraction for Hydrophilic Amines
-
Reaction Quench: Quench the reaction mixture as required and remove any volatile organic solvents (e.g., methanol, THF) via rotary evaporation.
-
Basification: Cool the remaining aqueous solution in an ice bath. Slowly add a base (e.g., 50% w/v NaOH, solid K₂CO₃, or saturated NaHCO₃) while stirring until the pH is >11. This ensures the amine is in its free-base form.
-
Salting Out: Add solid sodium chloride (NaCl) in portions with vigorous stirring. Continue adding salt until the solution is saturated and a small amount of solid salt remains undissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 3 to 5 times with a suitable organic solvent (e.g., a 3:1 mixture of Dichloromethane:Isopropanol or n-butanol). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Troubleshooting Guide 2: Purification by Chromatography
Problem: The target compound shows poor retention, peak shape, or resolution during reverse-phase HPLC or flash chromatography.
Probable Causes:
-
High Hydrophilicity: As discussed in the FAQs, the compound has a stronger affinity for the mobile phase than the stationary phase.
-
Secondary Interactions: The basic amine can interact with residual acidic silanol groups on the silica backbone of the stationary phase, leading to peak tailing.
-
Inappropriate Column Chemistry: A standard C18 column may not be suitable for such a polar compound.[7]
Solutions & Methodologies
| Solution | Underlying Principle | When to Use |
| 1. Add an Ion-Pairing Agent | Additives like trifluoroacetic acid (TFA) protonate the amine and form an ion pair (R₃N-H⁺ ⁻O₂CCF₃). This complex is more hydrophobic than the free amine, increasing retention on a C18 column.[6] | Standard practice for purifying amines and peptides by reverse-phase HPLC. |
| 2. Use a "Polar-Embedded" or "Aqua" Column | These columns have stationary phases with embedded polar groups that allow them to be used with highly aqueous mobile phases without phase collapse, improving retention for polar analytes.[7] | When standard C18 columns fail to provide adequate retention even with modifiers. |
| 3. Switch to HILIC | Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a less polar mobile phase. It is specifically designed for the separation of highly polar compounds.[12][13] | When reverse-phase methods are completely ineffective. This is an orthogonal separation technique. |
| 4. Derivatize Before Purification | Temporarily protect the amine with a lipophilic group (e.g., Boc, Cbz). The resulting derivative will be significantly less polar and behave well on a standard reverse-phase column. The protecting group can be removed after purification. | When a simple, robust purification is needed and the protecting group can be easily added and removed. |
Experimental Workflow: Troubleshooting Product Purification
Below is a decision-making workflow for isolating your azabicyclo[3.2.0]heptane product.
Caption: Decision tree for troubleshooting product isolation.
Troubleshooting Guide 3: Proactive Hydrophilicity Reduction
Problem: My purified azabicyclo[3.2.0]heptane product is unsuitable for the next synthetic step or for biological assays due to its high polarity.
Probable Cause: The unmodified scaffold is intrinsically too hydrophilic for the desired application.
Solution: Covalently modify the nitrogen atom to increase lipophilicity. This is a common strategy in medicinal chemistry to tune the physicochemical properties of a lead compound.[10][14]
Strategies for Lipophilicity Modification
| Modification | Reagents | Effect on LogP | Notes |
| N-Acylation (Amide formation) | Acyl chlorides, Anhydrides (e.g., Ac₂O, (Boc)₂O) | Significant Increase | Forms a neutral amide. Boc-protection is very common and robust. |
| N-Sulfonylation (Sulfonamide) | Sulfonyl chlorides (e.g., TsCl, MsCl) | Significant Increase | Forms a stable, neutral sulfonamide. |
| N-Alkylation (Tertiary Amine) | Alkyl halides (e.g., BnBr, MeI) with a base | Moderate Increase | Product is still basic but more lipophilic than the secondary amine. |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Variable Increase | Allows for the introduction of diverse alkyl groups. |
Workflow: Scaffold Modification to Increase Lipophilicity
This diagram illustrates how different chemical modifications can be used to tune the properties of the core scaffold.
Caption: Workflow for scaffold modification to reduce hydrophilicity.
References
- Smolecule. (n.d.). 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride.
- Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422.
- Demchuk, O., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18).
- Organic Syntheses Procedure. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
- Nosyk, D. A., et al. (n.d.). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv.
- Biotage. (2023, February 2). How to purify hydrophilic peptides.
- Sci-Hub. (n.d.). Synthesis of 3‐Azabicyclo[3.2.0]heptane‐Derived Building Blocks via [3+2] Cycloaddition.
- Digikogu. (n.d.). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via.
- Wiley Online Library. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition.
- ACS Publications. (n.d.). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery.
- NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- ResearchGate. (n.d.). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column?
- Journal of Organic and Pharmaceutical Chemistry. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives.
- Reddit. (n.d.). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- ResearchGate. (n.d.). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.
- Waters Corporation. (n.d.). Using Hydrophilic Interaction Chromatography for Heightened Product Characterization.
- University of Rochester. (n.d.). Workup: Amines.
- IntechOpen. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.
- MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.
- Longdom Publishing. (2023). Analysis of Hydrophilic Compounds and their Detection Capabilities.
- MDPI. (2021). Selected Thoughts on Hydrophobicity in Drug Design.
- Springer Nature Experiments. (n.d.). The Impact of Lipophilicity in Drug Discovery.
- PubMed. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC.
- Enamine. (n.d.). Bicyclic Aliphatic Amines.
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- 2. enamine.net [enamine.net]
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- 4. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. Buy 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride | 1803607-01-3 [smolecule.com]
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- 8. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 9. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Alternative Purification Methods for Polar Boc-Protected Amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of polar tert-butoxycarbonyl (Boc)-protected amines. Standard silica gel chromatography often proves ineffective for these highly polar compounds, leading to issues like poor separation, streaking, and low recovery.[1][2]
This resource provides in-depth troubleshooting guides and a comprehensive FAQ section, exploring robust alternative purification strategies. We will delve into the underlying principles of each method, offering practical, field-proven protocols to enhance the purity and yield of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Compound Streaks or Remains at the Baseline on Silica Gel TLC/Column Chromatography
This is a frequent problem when dealing with highly polar amines, even after Boc protection.[1] The polarity of the free amine or residual starting material can lead to strong interactions with the acidic silica gel surface, causing streaking and poor mobility.
Root Cause Analysis:
-
High Polarity: The presence of additional polar functional groups (e.g., hydroxyls, carboxyls, or other heteroatoms) in the molecule can render the Boc-protected amine too polar for effective separation on normal-phase silica.
-
Interaction with Silica: The slightly acidic nature of silica gel can interact with the basic nitrogen of the amine, even with the Boc group present, leading to tailing.
Solutions:
-
Modified Mobile Phase:
-
Addition of a Base: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide into the eluent can neutralize the acidic sites on the silica gel, minimizing unwanted interactions and improving peak shape.[2] A typical starting point is 0.1-1% TEA in your solvent system.
-
Highly Polar Solvent Systems: For extremely polar compounds, traditional hexane/ethyl acetate systems are insufficient. Consider using more polar solvent mixtures such as dichloromethane/methanol or even systems containing ammonium hydroxide in methanol.[1][3]
-
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica for the purification of basic compounds. It is available in neutral and basic grades.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18-functionalized silica) is often the most effective solution. The separation is based on hydrophobicity, and polar compounds elute earlier.
-
Issue 2: The Boc-Protected Amine is Water-Soluble, Complicating Extraction
Water solubility of polar Boc-protected amines can lead to significant product loss during aqueous workups.
Root Cause Analysis:
-
The presence of multiple polar functional groups can impart significant water solubility to the molecule, making extraction into common organic solvents inefficient.
Solutions:
-
Salting Out: During the aqueous workup, saturate the aqueous layer with a salt like sodium chloride or ammonium sulfate. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.
-
Continuous Liquid-Liquid Extraction: For compounds with high water solubility, continuous liquid-liquid extraction can be a more efficient method than multiple discrete extractions.
-
Solid-Phase Extraction (SPE): SPE is an excellent alternative to liquid-liquid extraction for isolating polar compounds from aqueous solutions.[4][5] A suitable SPE cartridge (e.g., C18 for reverse-phase retention) can be used to retain the compound of interest while aqueous impurities are washed away. The product is then eluted with an appropriate organic solvent.
Issue 3: The Purified Product is an Oil and Fails to Solidify
Many polar Boc-protected amines are isolated as oils or viscous syrups, which can be difficult to handle and may contain residual solvents or impurities.[6]
Root Cause Analysis:
-
Impurities: The presence of even small amounts of impurities can inhibit crystallization.
-
Hygroscopic Nature: The product may be hygroscopic and absorb moisture from the atmosphere.[6]
-
Molecular Structure: Some molecules inherently have a low propensity to crystallize.
Solutions:
-
Recrystallization/Precipitation:
-
Solvent-Antisolvent Method: Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then add an antisolvent (a solvent in which the product is poorly soluble, like hexane or diethyl ether) dropwise until the product precipitates.[6]
-
Seed Crystal Induction: If a small amount of pure, solid material is available, adding a seed crystal to a supersaturated solution of the oil can induce crystallization.[7][8]
-
-
High Vacuum Drying: Heating the oil under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) can help remove residual solvents that may be preventing solidification.[6]
-
Slurrying: Stirring the oil in a solvent in which it has low solubility (e.g., n-hexane or diethyl ether) can sometimes induce solidification.[9]
Frequently Asked Questions (FAQs)
Q1: My polar Boc-protected amine seems to be degrading on the silica gel column. What are my options?
A1: Degradation on silica gel is often due to its acidic nature.[3] Here are some strategies to overcome this:
-
Deactivating the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.
-
Non-Chromatographic Methods: If the compound is particularly sensitive, explore non-chromatographic purification techniques such as recrystallization, acid-base extraction, or ion-exchange chromatography.
Q2: Can I use acid-base extraction to purify my Boc-protected amine?
A2: This is generally not recommended. The Boc protecting group is labile to acidic conditions.[10][11][12] Attempting an acid wash to remove basic impurities could inadvertently cleave the Boc group from your desired product. Similarly, a strong base wash could potentially hydrolyze other functional groups in your molecule.
Q3: What is ion-exchange chromatography, and can it be used for Boc-protected amines?
A3: Ion-exchange chromatography separates molecules based on their net charge.[13][14][15] While the Boc group protects the amine, other functional groups in the molecule might be ionizable.
-
Cation-Exchange Chromatography: If your molecule has a persistent positive charge (unlikely with a Boc-protected amine unless there are other basic sites), it will bind to a negatively charged cation-exchange resin.
-
Anion-Exchange Chromatography: If your molecule has an acidic functional group (e.g., a carboxylic acid), it will be negatively charged at an appropriate pH and can be purified using a positively charged anion-exchange resin.
A notable application is the use of a strongly acidic ion-exchange resin, like Amberlyst 15, which can simultaneously deprotect the Boc group and capture the resulting free amine.[16]
Q4: How does Solid-Phase Extraction (SPE) work for purifying polar Boc-protected amines?
A4: SPE is a technique where a solution containing the analyte is passed through a cartridge containing a solid adsorbent (the stationary phase).[17] The analyte is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a different solvent. For polar Boc-protected amines, a common approach is:
-
Reverse-Phase SPE: Use a cartridge with a nonpolar stationary phase (e.g., C18). The polar Boc-protected amine will have some nonpolar character and can be retained, while highly polar impurities (like salts) are washed away with water. The product is then eluted with an organic solvent like methanol or acetonitrile.[4]
Q5: Are there any "greener" alternatives for Boc-protection and subsequent purification?
A5: Yes, there is a growing interest in developing more environmentally friendly methods. For the N-Boc protection step, solvent-free conditions using a recyclable heterogeneous catalyst like Amberlite-IR 120 have been reported.[18] This can simplify the reaction and subsequent purification by allowing for easy filtration to remove the catalyst.
Key Experimental Protocols
Protocol 1: Purification by Recrystallization (Solvent-Antisolvent Method)
-
Dissolution: Dissolve the crude, oily Boc-protected amine in a minimal amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, or methanol) at room temperature.
-
Addition of Antisolvent: Slowly add a "poor" solvent (an antisolvent like n-hexane or diethyl ether) in which the product is insoluble, while stirring.[6]
-
Precipitation: Continue adding the antisolvent until the solution becomes cloudy and a precipitate begins to form.
-
Crystallization: Allow the mixture to stand, possibly at a reduced temperature (e.g., 0-4 °C), to maximize crystal formation.
-
Isolation: Collect the solid product by filtration, wash with a small amount of the cold antisolvent, and dry under vacuum.[9]
Protocol 2: Purification using Solid-Phase Extraction (Reverse-Phase)
-
Conditioning: Condition a C18 SPE cartridge by passing methanol through it, followed by water.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the aqueous solution from workup) and load it onto the cartridge.
-
Washing: Wash the cartridge with water or a low percentage of organic solvent in water to remove highly polar impurities.
-
Elution: Elute the desired Boc-protected amine with a more concentrated organic solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the solvent from the collected fractions to obtain the purified product.
Visualizing the Workflow
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
Quantitative Data Summary
| Purification Method | Typical Application | Advantages | Disadvantages |
| Recrystallization | Crystalline or semi-solid products with moderate purity | High purity, scalable, cost-effective | Not suitable for oils, may have lower recovery |
| Acid-Base Extraction | Not recommended | - | Risk of Boc-deprotection |
| Ion-Exchange Chromatography | Compounds with additional ionizable groups | High selectivity for charged molecules | Limited applicability for neutral Boc-protected amines |
| Solid-Phase Extraction | Water-soluble compounds, rapid cleanup | Fast, efficient, can be automated | Lower resolution than chromatography, cost of cartridges |
| Reverse-Phase Chromatography | Highly polar compounds that behave poorly on silica | Excellent for polar compounds, high resolution | More expensive solvents and stationary phase, requires specialized equipment |
References
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998). Vertex AI Search.
- A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
- Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (2022). ResearchGate.
- Purification of strong polar and basic compounds : r/Chempros. (2023). Reddit.
- BOC Protection and Deprotection. J&K Scientific LLC.
- Crystallization method of Boc-amino acid. Eureka | Patsnap.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. PubMed.
- Amine Protection / Deprotection. Fisher Scientific.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
- Analyzing Amines by Ion Chromatography. Thermo Fisher Scientific - UK.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl. Benchchem.
- How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography? | ResearchGate. (2017). ResearchGate.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
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- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. Ion Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Stereocontrol in 3-Azabicyclo[3.2.0]heptane Functionalization
Welcome to our dedicated resource for researchers working with the 3-azabicyclo[3.2.0]heptane scaffold. This bicyclic amine is a valuable building block in medicinal chemistry, but its functionalization can be fraught with challenges, most notably the risk of racemization at stereocenters adjacent to the nitrogen atom. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your molecules during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is racemization a common problem when functionalizing the 3-azabicyclo[3.2.0]heptane core?
A1: Racemization, particularly at the C4 position, is a significant issue due to the proximity of the nitrogen atom. The key mechanism involves the formation of an achiral enamine or an enolate equivalent intermediate. Under basic or even neutral conditions, deprotonation at a carbon alpha to the nitrogen can occur, leading to a planar, achiral intermediate. Subsequent reprotonation can happen from either face, resulting in a loss of stereochemical information. The strain of the bicyclic system can also influence the stability of these intermediates and the propensity for racemization.
Q2: I'm observing significant racemization during an N-alkylation reaction. What are the likely causes and how can I mitigate this?
A2: Racemization during N-alkylation is often unexpected but can occur if the reaction conditions facilitate epimerization of a nearby stereocenter. Here are some common causes and solutions:
-
Strong Base/High Temperature: Using strong bases (e.g., LDA, NaH) or high temperatures can promote deprotonation at the alpha-carbon, leading to racemization.
-
Solution: Opt for milder bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) and run the reaction at the lowest effective temperature.
-
-
Prolonged Reaction Times: Extended exposure to basic or heated conditions increases the likelihood of epimerization.
-
Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Q3: How does the choice of nitrogen protecting group affect stereochemical outcomes?
A3: The nitrogen protecting group plays a crucial role in controlling the stereoselectivity of reactions on the 3-azabicyclo[3.2.0]heptane core. Bulky protecting groups can sterically hinder one face of the molecule, directing incoming reagents to the opposite face.
-
Boc (tert-butoxycarbonyl): This is a common and often effective protecting group. Its steric bulk can direct functionalization and can also influence the conformation of the bicyclic system.
-
Cbz (carboxybenzyl): Similar to Boc, Cbz offers good steric hindrance.
-
Bulky Arylsulfonyl Groups: Groups like nosyl (2-nitrobenzenesulfonyl) can be effective but require specific conditions for cleavage.
The choice of protecting group can also impact the acidity of the alpha-protons. Electron-withdrawing protecting groups can increase the acidity, potentially making racemization more likely under certain conditions.
Troubleshooting Guide: Functionalization at C4
Functionalization at the C4 position is a common goal, but it is also the most susceptible to racemization. Below is a guide to troubleshoot and prevent loss of stereointegrity.
Scenario 1: Racemization during Deprotonation/Alkylation at C4
You are attempting to deprotonate at C4 and add an electrophile, but you are observing a racemic or epimerized product.
Troubleshooting Workflow:
Validation & Comparative
A Practical Guide to the NMR Spectral Analysis of tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is a valuable saturated bicyclic diamine scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is increasingly sought after in the design of novel therapeutic agents. The presence of a primary amine and a Boc-protected secondary amine offers orthogonal handles for chemical modification, making it a versatile building block for creating diverse chemical libraries. Accurate structural elucidation is paramount for ensuring the quality and reproducibility of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such small molecules.
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed analysis based on predicted chemical shifts and data from structurally related analogs. Furthermore, it offers a comparative perspective with other common amine protecting groups and provides detailed experimental protocols for acquiring high-quality NMR data.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups and bicyclic systems.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-4 | 3.50 - 3.80 | m | 4H | - |
| H-5 | 2.80 - 3.00 | m | 1H | - |
| H-6 | 1.80 - 2.00 | m | 2H | - |
| H-7 | 2.10 - 2.30 | m | 2H | - |
| -NH₂ | 1.50 - 2.50 | br s | 2H | - |
| -C(CH₃)₃ | 1.45 | s | 9H | - |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 154 - 156 |
| -C (CH₃)₃ | 79 - 81 |
| C-1 | 60 - 65 |
| C-2, C-4 | 50 - 55 |
| C-5 | 40 - 45 |
| C-6 | 30 - 35 |
| C-7 | 35 - 40 |
| -C(C H₃)₃ | 28.5 |
Structural Assignment and Rationale
The structure of this compound presents a unique set of proton and carbon environments. The following diagram illustrates the numbering of the bicyclic system.
Caption: Molecular structure of this compound with atom numbering.
The most characteristic signal in the ¹H NMR spectrum is the singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, which is expected to appear around 1.45 ppm.[1] The protons on the carbons adjacent to the nitrogen atoms (H-2 and H-4) are expected to be the most downfield of the bicyclic system protons due to the deshielding effect of the nitrogen atom. The primary amine protons (-NH₂) will likely appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group is expected at the lowest field (154-156 ppm). The quaternary carbon of the tert-butyl group will appear around 79-81 ppm. A key feature is the quaternary carbon at the bridgehead position (C-1) bearing the amino group, which is predicted to be in the 60-65 ppm range.
Comparative Analysis with Alternative Protecting Groups
The choice of an amine protecting group significantly impacts the NMR spectrum. While the Boc group provides a simple and clean singlet in the ¹H NMR, other common protecting groups offer different spectral signatures.
| Protecting Group | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| Boc | 1.4 - 1.5 (s, 9H) | ~155 (C=O), ~80 (quaternary C), ~28 (CH₃) |
| Cbz | 7.2 - 7.4 (m, 5H), 5.1 (s, 2H) | ~156 (C=O), ~136 (aromatic C), ~128 (aromatic CH), ~67 (CH₂) |
| Fmoc | 7.2 - 7.8 (m, 8H), 4.2 - 4.5 (m, 3H) | ~156 (C=O), ~141-144 (aromatic C), ~120-128 (aromatic CH), ~67 (CH), ~47 (CH₂) |
This comparison highlights the ease of identification for the Boc group due to its unique, high-intensity singlet, which is typically in a region with minimal overlap from other signals.
Experimental Protocols
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a detailed protocol for the preparation and acquisition of NMR spectra for small molecules like this compound.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines. This can be done manually or automatically.
-
Acquisition Parameters: Set the appropriate acquisition parameters for the desired experiment (e.g., ¹H, ¹³C, COSY, HSQC).
-
Data Acquisition: Start the data acquisition.
Trustworthiness and Self-Validation
The presented predicted NMR data serves as a robust hypothesis for the spectral features of this compound. This hypothesis can be validated through a series of two-dimensional (2D) NMR experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which will confirm the connectivity of the protons within the bicyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
By performing these experiments, a researcher can build a self-consistent and validated structural assignment, ensuring the identity and purity of their compound.
References
-
Iowa State University. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
Sources
A Comparative Guide to Azabicyclo[3.2.0]heptane and Piperidine Scaffolds in Modern Drug Design
A Senior Application Scientist's Field Guide to Scaffold Selection and Bioisosteric Replacement
In the intricate chess game of drug design, the selection of a core chemical scaffold is a move that dictates much of the subsequent strategy. For decades, the piperidine ring, a saturated six-membered heterocycle, has been a reliable and ubiquitous king on the board, found in the structure of numerous blockbuster drugs. Its synthetic tractability and favorable physicochemical properties have made it a go-to fragment for medicinal chemists. However, the very flexibility that makes piperidine so versatile can also be its Achilles' heel, leading to challenges in achieving target selectivity and overcoming metabolic liabilities.
This guide provides an in-depth comparison of the classical piperidine scaffold with a more modern, rigidified alternative: the azabicyclo[3.2.0]heptane system. As a fused bicyclic structure, the azabicyclo[3.2.0]heptane offers a distinct three-dimensional architecture that can address many of the limitations inherent to the piperidine ring. We will explore the nuanced differences in their structure, physicochemical properties, and resulting pharmacological impact, supported by experimental data and established protocols, to empower drug development professionals to make more informed scaffold-hopping decisions.
Structural and Conformational Landscape: Flexibility vs. Rigidity
The fundamental difference between the two scaffolds lies in their conformational behavior. This intrinsic property profoundly influences how a molecule presents its pharmacophoric features to a biological target.
Piperidine: The piperidine ring predominantly exists in a low-energy chair conformation, but it can readily interconvert between two chair forms, as well as populate higher-energy boat and twist-boat conformations. This flexibility means that substituents can occupy either axial or equatorial positions, creating a dynamic ensemble of shapes. While this can be advantageous for initial hit finding, it can also lead to an entropic penalty upon binding to a target, as the molecule must "freeze" into a single bioactive conformation. This conformational ambiguity can also permit binding to off-targets, leading to undesired side effects.
Azabicyclo[3.2.0]heptane: In stark contrast, the azabicyclo[3.2.0]heptane scaffold is a rigid, fused ring system. The fusion of a five-membered and a four-membered ring locks the structure into a well-defined, puckered conformation. This pre-organization significantly reduces the entropic cost of binding, which can translate into higher binding affinity and potency. Furthermore, the rigid framework projects substituents into precise vectors in three-dimensional space, offering an exceptional tool for achieving high target selectivity. By minimizing conformational meandering, the risk of engaging with unintended off-targets is often reduced.
Caption: Conformational space of piperidine vs. azabicyclo[3.2.0]heptane.
Comparative Physicochemical Properties
The introduction of the bicyclic structure imparts significant changes to the molecule's fundamental physicochemical properties, which are critical determinants of its drug-like character. Key differences are often observed in basicity (pKa) and lipophilicity (LogP/LogD).
| Property | Piperidine | Azabicyclo[3.2.0]heptane | Rationale for Difference |
| pKa | ~11.2 | ~9.5 - 10.5 | The strained ring system in the azabicyclo[3.2.0]heptane increases the s-character of the nitrogen lone pair, reducing its availability for protonation and thus lowering the basicity. |
| Lipophilicity (cLogP) | ~1.1 | ~0.5 - 0.9 | The folded, more compact three-dimensional structure of the bicyclic system reduces the solvent-accessible surface area compared to the more sprawling piperidine, leading to lower lipophilicity. |
| Aqueous Solubility | Moderate | Generally Higher | The combination of lower lipophilicity and often a more prominent dipole moment can lead to improved aqueous solubility for the azabicycloheptane scaffold. |
Expert Insight: The lower pKa of the azabicyclo[3.2.0]heptane scaffold is a particularly compelling feature. A high pKa, as seen with piperidine, often leads to a high degree of ionization at physiological pH (7.4). This can be detrimental, as the charged species may be trapped in the acidic lysosomal compartment (lysosomal trapping) or have an increased risk of binding to the hERG potassium channel, a key cardiotoxicity liability. Reducing the pKa by 1-2 log units can significantly mitigate these risks without sacrificing the basic nitrogen's role in target binding or solubility.
Impact on ADME and Pharmacological Profile
The structural and physicochemical differences cascade into tangible effects on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the intended biological target.
Target Binding and Selectivity
As discussed, the pre-organized nature of the azabicyclo[3.2.0]heptane scaffold can lead to a significant increase in binding affinity due to a more favorable entropic profile. A notable example is seen in the development of antagonists for the muscarinic M1 receptor, where replacing a piperidine with a 6-azabicyclo[3.2.0]heptane resulted in a substantial boost in potency. The rigid structure allowed for an optimal projection of a key aromatic substituent into a specific sub-pocket of the receptor, an interaction that was less probable with a flexible piperidine.
Metabolic Stability
Piperidine rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, typically at the carbons alpha to the nitrogen atom. This can lead to rapid clearance and the formation of potentially reactive metabolites. The azabicyclo[3.2.0]heptane scaffold can offer improved metabolic stability. The bridgehead carbons are sterically shielded, and the overall rigidity can make the molecule a poorer substrate for CYP enzymes. However, this is not a universal rule and is highly dependent on the specific substitution pattern.
Caption: Decision workflow for scaffold hopping from piperidine.
Experimental Protocols
To provide a practical framework for comparing these scaffolds in a laboratory setting, we outline two fundamental experimental protocols.
Protocol: Determination of Distribution Coefficient (LogD₇.₄)
The LogD at pH 7.4 is a crucial parameter as it reflects a compound's lipophilicity in a physiological context, influencing its permeability and distribution.
Causality: The shake-flask method remains the gold standard for its direct measurement of partitioning. By quantifying the compound's concentration in both an aqueous buffer (simulating physiological fluid) and an organic solvent (simulating lipid membranes), we derive a direct measure of its lipophilic character.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Use n-octanol as the organic phase. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously for 24 hours and then separating the phases.
-
-
Partitioning:
-
Add 10 µL of the 10 mM compound stock solution to a vial containing 990 µL of pre-saturated PBS and 1000 µL of pre-saturated n-octanol. This gives a final compound concentration of 100 µM.
-
Cap the vial tightly and shake vigorously on a flatbed shaker for at least 3 hours at room temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
-
Quantification:
-
Carefully remove an aliquot from both the top (n-octanol) and bottom (PBS) layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
-
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚₐₛ )
-
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Causality: This assay simulates Phase I metabolism by exposing the compound to a concentrated source of CYP enzymes found in HLMs. The rate of disappearance of the parent compound provides a reliable estimate of its intrinsic clearance, a key input for predicting in vivo pharmacokinetic behavior.
Methodology:
-
Reagent Preparation:
-
Thaw Human Liver Microsomes (HLM, e.g., from a commercial supplier) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of the test compound in the same buffer.
-
Prepare a 10 mM NADPH (cofactor) solution in buffer. Keep on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the compound solution at 37°C for 10 minutes.
-
To initiate the metabolic reaction, add the NADPH solution to the wells containing the HLM and compound mixture. The final volume should be ~200 µL.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin or another stable, structurally distinct compound).
-
-
Sample Processing:
-
Centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the peak area of the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot (k) represents the elimination rate constant.
-
The in vitro half-life (t₁/₂) is calculated as 0.693 / k.
-
Caption: Workflow for a typical in vitro metabolic stability assay.
Conclusion and Strategic Outlook
The choice between an azabicyclo[3.2.0]heptane and a piperidine scaffold is not a matter of one being universally superior to the other. Rather, it is a strategic decision guided by the specific challenges of a drug discovery program.
-
Piperidine remains an excellent starting point: Its synthetic accessibility and well-understood properties make it ideal for initial exploration and establishing a baseline structure-activity relationship (SAR).
-
Azabicyclo[3.2.0]heptane is a powerful tool for optimization: When faced with issues of poor selectivity, metabolic instability, or the need for improved potency, the rigid framework of the azabicyclo[3.2.0]heptane offers a rational path forward. Its ability to reduce pKa and escape the conformational chaos of flexible rings provides a clear advantage in fine-tuning a lead candidate's properties.
By understanding the fundamental differences and having robust experimental protocols to validate design hypotheses, researchers can effectively leverage both of these valuable scaffolds to accelerate the development of safer and more effective medicines.
References
-
Title: Discovery of 6-Azabicyclo[3.2.0]heptanes as Potent and Selective Muscarinic M1 Receptor Positive Allosteric Modulators. Source: ACS Medicinal Chemistry Letters. URL: [Link]
-
Title: Basic Amines in Drug Discovery. Source: Royal Society of Chemistry. URL: [Link]
-
Title: The Use of Bioisosteres in Drug Design and Development. Source: Bentham Science Publishers. URL: [Link]
A Comparative Guide: The Bioisosteric Replacement of Piperidine with 3-Azabicyclo[3.2.0]heptane
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in over 200 FDA-approved drugs. Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. However, the inherent conformational flexibility of the piperidine ring can be a double-edged sword, sometimes leading to suboptimal binding to biological targets or unfavorable ADME (absorption, distribution, metabolism, and excretion) properties.
The drive to "escape from flatland"—a concept encouraging the use of three-dimensional structures to improve clinical success rates—has spurred the exploration of rigid, saturated bioisosteres.[1] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This guide provides an in-depth comparison of piperidine with one such promising alternative: the 3-azabicyclo[3.2.0]heptane scaffold. We will explore the nuanced differences in their structure, physicochemical properties, and synthetic accessibility, supported by experimental data and protocols to empower researchers in their drug discovery efforts.
Structural Rationale: Rigidity and Vectorial Projection
The primary motivation for replacing a flexible piperidine with a rigid 3-azabicyclo[3.2.0]heptane core is to gain conformational control.[1] A ligand must adopt a specific conformation to bind effectively to its target protein. Pre-organizing the ligand into this bioactive conformation can significantly enhance binding affinity by reducing the entropic penalty of binding.
The fused cyclobutane-pyrrolidine ring system of 3-azabicyclo[3.2.0]heptane locks the molecule into a defined three-dimensional shape. This rigidity provides a well-defined exit vector for substituents, allowing for more precise probing of the target's binding pocket compared to the multiple, low-energy chair and boat conformations of a substituted piperidine.
Caption: Structural comparison of flexible piperidine and its rigid bioisostere.
Head-to-Head Comparison: Physicochemical Properties
A successful bioisosteric replacement should ideally maintain or improve key physicochemical properties that govern a drug's behavior. The 3-azabicyclo[3.2.0]heptane scaffold is noteworthy for mimicking piperidine's fundamental properties while offering structural rigidity.
Experimental data shows that the parent 3-azabicyclo[3.2.0]heptane has nearly identical lipophilicity (logD), aqueous solubility, and metabolic stability (CLint) to piperidine, making it an excellent "plug-and-play" substitute in many medicinal chemistry projects.[1]
| Property | Piperidine | 3-Azabicyclo[3.2.0]heptane | Rationale and Implication |
| Molecular Weight | 85.15 g/mol | 97.16 g/mol [2] | A modest increase in molecular weight, generally acceptable in lead optimization. |
| Calculated logP | 0.83 | 0.6[2] | The bicyclic scaffold is slightly less lipophilic, which can be advantageous for improving solubility and reducing off-target toxicity. |
| pKa | ~11.2 | ~9.5 - 10.5 (est.) | The basicity is slightly reduced due to the strained ring system, which can alter interactions with acidic residues in binding pockets and affect pharmacokinetic properties like cell permeability and clearance. |
| Metabolic Stability (CLint) | Similar | Similar[1] | The intrinsic metabolic stability is comparable, suggesting the scaffold itself is not inherently more labile. However, the rigid structure can shield adjacent metabolic soft spots, potentially improving the stability of substituted analogs.[3] |
| Aqueous Solubility | High | High[4][5] | Both scaffolds are highly soluble, a desirable trait for drug candidates. The high aqueous solubility of the bicyclic amine can present challenges during synthetic workup.[4][5] |
| Fraction of sp3 (Fsp3) | 1.0 | 1.0 | Both are fully saturated, contributing to a desirable 3D character that correlates with higher clinical success rates.[1] |
Synthetic Accessibility: Building the Bicyclic Core
A significant barrier to the widespread adoption of novel scaffolds is synthetic accessibility. Fortunately, efficient methods for constructing the 3-azabicyclo[3.2.0]heptane core have been developed, primarily leveraging photochemical cycloadditions.
The intramolecular [2+2] photocycloaddition of N-allylcinnamamides or related structures is a robust and scalable method.[6][7][8][9] This approach often uses common starting materials and proceeds in high yield, making the scaffold accessible for library synthesis and large-scale production.
Caption: General workflow for photochemical synthesis of the scaffold.
Experimental Protocol: Photochemical Synthesis of Parent 3-Azabicyclo[3.2.0]heptane
This protocol is adapted from a robust, large-scale synthesis that utilizes an amine-tolerant photochemical [2+2] cycloaddition of diallylamine.[4][5] The key insight is the in situ protonation of the basic amine, which prevents it from interfering with the photochemical reaction.
Materials:
-
Diallylamine (97%)
-
Sulfuric acid (1 M aqueous solution)
-
Acetone (ACS grade)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Sodium chloride
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
Procedure:
-
Substrate Preparation: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, add 32.2 mL of 1 M aqueous H₂SO₄ (32.2 mmol, 1 equiv.). While stirring, slowly add 3.98 mL of diallylamine (3.13 g, 32.2 mmol, 1 equiv.). To this solution, add 280 mL of acetone. The final solution should be clear and homogeneous.
-
Photochemical Cycloaddition: Transfer the solution to a photoreactor equipped with a quartz immersion well and a 450 W medium-pressure mercury lamp. Irradiate the stirred solution for 24 hours while maintaining the temperature at approximately 20-25 °C with a cooling system.
-
Workup and Isolation:
-
After irradiation, transfer the reaction mixture to a 1-L round-bottom flask and concentrate it under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and basify to pH > 13 by slowly adding ~5 mL of 50% w/w NaOH solution.
-
Saturate the aqueous layer with solid NaCl (~15 g) to minimize the product's aqueous solubility.
-
Extract the aqueous layer with dichloromethane (5 x 50 mL). Note: Emulsions can be an issue; gentle agitation is recommended.[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (at 25 °C) to yield the free base of 3-azabicyclo[3.2.0]heptane as a volatile oil.
-
-
Salt Formation (for Stability and Handling):
-
Dissolve the crude oil in 10 mL of diethyl ether.
-
Slowly add 1.2 equivalents of 4 M HCl in 1,4-dioxane with stirring.
-
A white precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-azabicyclo[3.2.0]heptane hydrochloride as a stable white solid.
-
Case Studies and Biological Impact
The utility of the 3-azabicyclo[3.2.0]heptane scaffold is not merely theoretical. It has been incorporated into several biologically active compounds, demonstrating its value in drug design.
-
Belaperidone: An investigational antipsychotic agent for schizophrenia.[4][5]
-
Dopaminergic Ligands: Chiral derivatives have shown selective binding affinity for D₂L and D₃ dopamine receptor subtypes, highlighting how the scaffold's rigidity can impart receptor selectivity.[10]
In these examples, the bicyclic core serves to orient key pharmacophoric elements in a precise manner, leading to potent and selective biological activity.
Conclusion: A Valuable Tool for Modern Drug Discovery
The bioisosteric replacement of piperidine with 3-azabicyclo[3.2.0]heptane offers a compelling strategy for medicinal chemists aiming to enhance the three-dimensionality, conformational rigidity, and novelty of their compounds. While maintaining many of the favorable physicochemical properties of its monocyclic counterpart, this bicyclic scaffold provides a rigid framework to optimize ligand-receptor interactions and potentially improve ADME properties. With increasingly robust and scalable synthetic routes available, the 3-azabicyclo[3.2.0]heptane core is poised to become an even more valuable building block in the design of next-generation therapeutics.
References
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Denisenko, A.V., Druzhenko, T., Skalenko, Y., Samoilenko, M., Grygorenko, O.O., Zozulya, S., and Mykhailiuk, P.K. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18), 9627–9636. [Link][6][7][9]
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Mansson, C.M.F., and Burns, N.Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link][4][5]
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Mykhailiuk, P.K., et al. (2018). [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. The Journal of Organic Chemistry, 83(11), 6275–6289. [Link]
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Homon, A.A., Hryshchuk, O.V., Trofymchuk, S., Michurin, O., Kuchkovska, Y., Radchenko, D.S., & Grygorenko, O.O. (2018). Synthesis of 3‐Azabicyclo[3.2.0]heptane‐Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry, 2018(40), 5596–5604. [Link][11]
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Fedyk, A., Slobodyanyuk, E.Y., Stotska, O., & Grygorenko, O. (2021). Heteroaliphatic Dimethylphosphine Oxide Building Blocks: Synthesis and Physico‐Chemical Properties. European Journal of Organic Chemistry, 2021(25), 3634-3647. [Link][12]
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Mykhailiuk, P.K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(51), e202311583. [Link][13]
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Mykhailiuk, P.K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(10), 2238–2247. [Link][3]
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Faggi, C. (2021). 4H-Dewar Pyridines in the Synthesis of Saturated Heterocycles. Doctoral Thesis, Università degli Studi di Pavia. [Link][8]
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Ausmees, K. (2013). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via. Doctoral Thesis, Tallinn University of Technology. [Link][14]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21962587, 3-Azabicyclo[3.2.0]heptane. PubChem. Retrieved January 19, 2026, from [Link].[2]
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A Comparative Guide to the Synthetic Routes of tert-Butyl 1-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The bicyclic amine, tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique scaffold for the design of compounds with improved pharmacological properties. This guide offers a comparative analysis of alternative synthetic routes to this key intermediate, providing detailed experimental protocols and supporting data to inform strategic decisions in chemical synthesis and process development.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges. The construction of the strained bicyclo[3.2.0]heptane core, coupled with the introduction of a quaternary amino group at a bridgehead position, requires careful strategic planning. This guide will explore two distinct approaches: a linear synthesis commencing from a commercially available bicyclic ketone and a convergent approach utilizing a photochemical [2+2] cycloaddition.
Route 1: Linear Synthesis via Reductive Amination and Hofmann Rearrangement
This route, adapted from patent literature, employs a sequential functional group manipulation of a pre-formed bicyclic scaffold. The key transformations involve the formation of a bridgehead carboxylic acid, followed by a Hofmann rearrangement to install the crucial primary amine.
Experimental Protocol: Route 1
Step 1: Synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
To a solution of tert-butyl 3-oxo-3-azabicyclo[3.2.0]heptane-1-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), is added a solution of lithium diisopropylamide (LDA) (1.1 eq) at -78 °C. The reaction mixture is stirred for 1 hour, followed by the addition of a carboxylating agent, such as N,N'-dimethyl-N,N'-dinitroso-terephthalamide (DMNTA). The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. After quenching with a saturated aqueous solution of ammonium chloride, the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carboxylic acid, which can be purified by column chromatography.
Step 2: Synthesis of tert-Butyl 1-carbamoyl-3-azabicyclo[3.2.0]heptane-3-carboxylate
The carboxylic acid from the previous step (1.0 eq) is dissolved in dichloromethane (DCM). To this solution, oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction is stirred at room temperature for 2 hours, and the solvent is removed under reduced pressure. The resulting acid chloride is then dissolved in fresh DCM and added dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). The mixture is stirred vigorously for 1 hour, after which the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the primary amide.
Step 3: Synthesis of this compound via Hofmann Rearrangement
The primary amide (1.0 eq) is dissolved in a mixture of n-butanol and water. To this solution is added sodium hypobromite, prepared in situ from bromine and sodium hydroxide, at 0 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Mechanistic Insights
The Hofmann rearrangement is a classic organic reaction for the conversion of a primary amide to a primary amine with one fewer carbon atom. The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. The retention of configuration at the migrating carbon is a key feature of this rearrangement.[1][2][3][4][5]
Route 2: Convergent Synthesis via Photochemical [2+2] Cycloaddition and Curtius Rearrangement
This alternative approach constructs the 3-azabicyclo[3.2.0]heptane core through a key photochemical [2+2] cycloaddition reaction. Subsequent functional group transformations, culminating in a Curtius rearrangement, lead to the target molecule.
Experimental Protocol: Route 2
Step 1: Synthesis of tert-Butyl 1-(methoxycarbonyl)-3-azabicyclo[3.2.0]hept-6-ene-3-carboxylate
A solution of N-Boc-3-pyrroline (1.0 eq) and methyl acrylate (1.5 eq) in a suitable solvent like acetone is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the bicyclic ester.
Step 2: Synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
The ester from the previous step (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is then acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the carboxylic acid.
Step 3: Synthesis of this compound via Curtius Rearrangement
The carboxylic acid (1.0 eq) is dissolved in anhydrous toluene. To this solution is added diphenylphosphoryl azide (DPPA) (1.1 eq) and triethylamine (1.1 eq). The mixture is heated to reflux for 3 hours. tert-Butanol (2.0 eq) is then added, and the reflux is continued for another 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Boc-protected amine.
Mechanistic Insights
The key step in this route is the [2+2] photocycloaddition, which proceeds via the excitation of the α,β-unsaturated ester to its triplet state, followed by cycloaddition to the pyrroline double bond. The Curtius rearrangement, similar to the Hofmann rearrangement, involves the conversion of a carboxylic acid to an isocyanate, in this case via an acyl azide intermediate. The isocyanate is then trapped by tert-butanol to directly form the Boc-protected amine. A significant advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating center.[6][7][8]
Performance Comparison
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Starting Materials | Commercially available bicyclic ketone | Commercially available N-Boc-pyrroline and methyl acrylate |
| Number of Steps | 3 | 3 |
| Key Reactions | Hofmann Rearrangement | Photochemical [2+2] Cycloaddition, Curtius Rearrangement |
| Overall Yield | Moderate | Moderate to Good |
| Scalability | Potentially limited by the use of LDA and bromine | Photochemical step may require specialized equipment for large scale |
| Stereocontrol | Dependent on the stereochemistry of the starting ketone | Can be influenced by chiral auxiliaries or catalysts in the cycloaddition |
Logical Workflow Diagrams
Route 1: Linear Synthesis
Caption: Linear synthesis of the target molecule via Hofmann rearrangement.
Route 2: Convergent Synthesis
Caption: Convergent synthesis of the target molecule via photochemical cycloaddition and Curtius rearrangement.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between the linear and convergent approach will depend on factors such as the availability of starting materials, scalability requirements, and the desired level of stereocontrol. The linear route, while potentially longer, may be more amenable to traditional process chemistry. The convergent route, featuring a photochemical key step, offers a more elegant construction of the core but may necessitate specialized equipment. This guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of this important building block.
References
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A Senior Application Scientist's Guide to Bicyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. For decades, medicinal chemistry has heavily relied on aromatic scaffolds, particularly the phenyl ring, which is present in approximately 45% of approved drugs.[1] However, the planarity and lipophilicity inherent to these aromatic systems often contribute to metabolic instability, poor solubility, and off-target effects.[2][3] The strategic move to "escape from flatland" by incorporating three-dimensional, saturated bicyclic scaffolds as bioisosteres for aromatic rings has emerged as a powerful approach to mitigate these issues, enhancing the "drug-likeness" of new chemical entities.[2][4]
This guide provides a comparative analysis of key bicyclic scaffolds, offering insights into their distinct structural and physicochemical properties. We will delve into the experimental data supporting their application, present standardized protocols for their evaluation, and provide a framework for rational scaffold selection in drug design.
Featured Scaffolds: A Comparative Deep Dive
The choice of a scaffold is a critical decision in lead optimization, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare three prominent classes of bicyclic scaffolds: Bicyclo[1.1.1]pentane (BCP), Bicyclo[2.2.2]octane (BCO), and Azabicycloalkanes.
Bicyclo[1.1.1]pentane (BCP): The Compact and Rigid Bioisostere
BCP has gained significant traction as a non-classical bioisostere for the para-substituted phenyl ring.[1][5] Its rigid, cage-like structure offers a unique geometric profile that has profound effects on molecular properties.
-
Structural & Physicochemical Impact: The most defining feature of BCP is its compact, linear geometry. The distance between its bridgehead carbons (≈1.85 Å) is significantly shorter than the C1-C4 distance of a para-substituted phenyl ring (≈2.82 Å).[2] This structural rigidity and high fraction of sp3-hybridized carbons (Fsp3) lead to a marked improvement in aqueous solubility and a reduction in non-specific binding by disrupting π-π stacking interactions that are common with planar aromatic systems.[1] Furthermore, the saturated nature of the BCP core makes it more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, a common liability for phenyl rings.[1]
-
Case Study in Application: A landmark example of BCP's utility was demonstrated by Pfizer in the optimization of the γ-secretase inhibitor BMS-708,163. By replacing a terminal phenyl ring with a BCP moiety, researchers significantly improved the compound's solubility, metabolic stability, and cell permeability while maintaining potent biological activity.[1]
-
Synthetic Accessibility: The synthesis of BCP derivatives has become increasingly feasible, largely through the functionalization of [1.1.1]propellane, a strained precursor that reacts readily with a variety of nucleophiles and radical species.[6][7]
Bicyclo[2.2.2]octane (BCO): The Larger Phenyl Mimic
The BCO scaffold serves as another valuable three-dimensional bioisostere for the para-phenyl group, offering different geometric and conformational properties compared to BCP.
-
Structural & Physicochemical Impact: The bridgehead-to-bridgehead distance in the BCO scaffold is approximately 2.60 Å, making it a closer geometric match to the para-phenyl ring than BCP.[2] This can be advantageous in structure-based drug design where maintaining the distance between substituent vectors is critical for target engagement.[2] Like BCP, the fully aliphatic nature of BCO (Fsp3 = 1.0) helps to decrease lipophilicity and improve solubility compared to its aromatic counterpart. This shift away from aromaticity is a key strategy for mitigating risks associated with high aromatic ring counts, such as CYP450 inhibition and hERG liability.[2]
-
Synthetic Accessibility: BCO derivatives can be synthesized through various routes, often involving Diels-Alder reactions or ring-closing metathesis, making a diverse range of functionalized building blocks accessible to medicinal chemists.
Azabicycloalkanes: Introducing Polarity and New Interactions
Azabicycloalkanes, such as those based on tropane or granatane skeletons, are a class of bicyclic scaffolds that incorporate one or more nitrogen atoms into the ring system.[8][9]
-
Structural & Physicochemical Impact: The introduction of a nitrogen atom imparts basicity to the scaffold, allowing for the formation of salts which can dramatically improve aqueous solubility and provide opportunities for formulation development. The nitrogen can also act as a hydrogen bond acceptor, creating new interactions with the biological target that are not possible with carbocyclic scaffolds.[9] These conformationally restricted scaffolds are valuable for locking in specific pharmacophoric arrangements, which can lead to enhanced potency and selectivity.[8][9]
-
Case Study in Application: Azabicyclic scaffolds are prevalent in numerous approved drugs, particularly those targeting the central nervous system (CNS). Their rigid framework and the presence of the basic nitrogen are key features for interacting with neurotransmitter receptors and transporters.
-
Synthetic Accessibility: The synthesis of azabicycloalkanes is well-established, with methods like the double-Mannich annulation providing efficient access to these complex architectures.[8]
Visualizing the Scaffolds: A Structural Comparison
To better appreciate the geometric differences between these scaffolds, the following diagram illustrates their core structures and key dimensions.
Caption: Structural comparison of key bioisosteres.
Quantitative Data Summary
The decision to employ a specific scaffold should be data-driven. The table below summarizes key physicochemical and pharmacokinetic properties for representative analogs of each scaffold class, providing a basis for objective comparison.
| Property | p-Phenyl (Toluene) | BCP Analog | BCO Analog | Azabicycloalkane Analog | Rationale & Significance |
| Fsp3 | 0.14 | 1.0 | 1.0 | 1.0 | Higher Fsp3 correlates with improved clinical success rates, likely due to enhanced 3D shape and better solubility.[2][4] |
| cLogP | 2.11 | ~1.5 | ~1.8 | ~1.2 (as free base) | Lower lipophilicity generally improves solubility and reduces non-specific toxicity and CYP450 inhibition.[10][11] |
| Aqueous Solubility | Low | High | Moderate-High | High (especially as salt) | Improved solubility is critical for oral bioavailability and achieving sufficient concentration at the target site.[1][12] |
| Metabolic Stability | Low (Oxidation) | High | High | Moderate-High | Saturated scaffolds lack sites for aromatic hydroxylation, a major metabolic pathway, thus increasing compound half-life.[1][11][13] |
Note: cLogP and solubility values are illustrative and can vary significantly based on the specific substituents attached to the core scaffold.
Experimental Protocols for Scaffold Evaluation
To ensure scientific rigor, any new compound series based on these scaffolds must be profiled using standardized assays. The following are self-validating protocols for assessing key drug-like properties.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is fundamental for predicting in vivo clearance by measuring the rate at which a compound is metabolized by CYP450 enzymes.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
2. Materials:
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Verapamil, Testosterone)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Quenching Solution (e.g., ice-cold Acetonitrile with an internal standard)
3. Methodology:
-
Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add the test compound (final concentration 1 µM).
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to the ice-cold quenching solution.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
4. Data Analysis & Trustworthiness:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k .
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein]) .
-
The inclusion of a known positive control validates the enzymatic activity of the microsomal batch and the overall assay performance.
Protocol 2: Kinetic Aqueous Solubility Assay
This high-throughput assay measures the solubility of a compound when a DMSO stock is introduced into an aqueous buffer, mimicking the precipitation risk upon injection or dissolution.
1. Objective: To determine the kinetic solubility of a test compound in a physiologically relevant buffer.
2. Materials:
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well plates (polypropylene for dilution, filter plates for separation)
3. Methodology:
-
Add the test compound stock solution in DMSO to PBS in a 96-well plate to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Shake the plate at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
Separate the soluble fraction from any precipitate by centrifugation or filtration through a 96-well filter plate.
-
Quantify the concentration of the compound in the clear filtrate/supernatant using a suitable analytical method (e.g., LC-MS, UV-Vis spectroscopy) against a standard curve prepared in a DMSO/PBS mixture.
4. Data Analysis & Trustworthiness:
-
The measured concentration in the aqueous phase is reported as the kinetic solubility.
-
Running standards in parallel and ensuring a linear response in the calibration curve ensures the accuracy of the quantification.
Workflow for Scaffold Evaluation
The integration of these scaffolds into a drug discovery program should follow a logical, iterative process. The following workflow diagram outlines the key stages.
Caption: A rational workflow for comparative scaffold evaluation.
Conclusion and Future Outlook
The strategic replacement of flat aromatic rings with saturated bicyclic scaffolds like BCP, BCO, and azabicycloalkanes is a field-proven strategy for enhancing the drug-like properties of therapeutic candidates. BCP offers a compact, rigid structure ideal for improving solubility and metabolic stability. BCO provides a larger framework that more closely mimics the geometry of a para-phenyl ring. Azabicycloalkanes introduce polarity and new interaction points, offering unique advantages for solubility and target engagement.
The choice of scaffold is not a one-size-fits-all solution but a nuanced decision based on the specific challenges of a chemical series and the requirements of the biological target. By employing the rigorous, comparative experimental approach outlined in this guide, medicinal chemists can make informed, data-driven decisions, ultimately accelerating the discovery of safer and more effective medicines. The continued exploration of novel, three-dimensional scaffolds will undoubtedly remain a cornerstone of successful drug design in the years to come.
References
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An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. (n.d.). PubMed. Retrieved from [Link]
-
Stepan, A. F., et al. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]
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Nielsen, T. E., & Schreiber, S. L. (2008). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Retrieved from [Link]
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Mykhailiuk, P. K. (2018). Design, synthesis, and characterization of SO2-containing azabicyclo[3.n.1]alkanes: promising building blocks for drug discovery. PubMed. Retrieved from [Link]
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Baran, P. S., et al. (2019). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. Retrieved from [Link]
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Miyamura, H., & Kobayashi, S. (2019). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. The Chemical Record. Retrieved from [Link]
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Heinis, C., & Winter, G. (2015). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. Retrieved from [Link]
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Heinis, C., & Winter, G. (2017). Bicyclic Peptides as Next-Generation Therapeutics. PMC - NIH. Retrieved from [Link]
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Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PMC - NIH. Retrieved from [Link]
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Grygorenko, O. O., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Retrieved from [Link]
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Davies, H. M. L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. Retrieved from [Link]
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Roughley, S. D., & Jordan, A. M. (2011). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC - NIH. Retrieved from [Link]
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Li, H., et al. (2022). Advances in Nonclassical Phenyl Bioisosteres for Drug Structural Optimization. Future Medicinal Chemistry. Retrieved from [Link]
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Cluzeau, J., & Lubell, W. D. (2005). Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics. PubMed. Retrieved from [Link]
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Kumar, S., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of tert-Butyl 1-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
The 3-azabicyclo[3.2.0]heptane scaffold imparts a unique three-dimensional conformation to molecules, which can significantly influence their pharmacological properties. The introduction of an amino group at the C1 bridgehead position and a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 3 creates a chiral molecule with specific steric and electronic features. Any ambiguity in the structural assignment—be it constitutional isomerism, stereochemistry, or the presence of impurities—can lead to erroneous structure-activity relationship (SAR) interpretations and ultimately, the failure of a drug candidate. Therefore, a multi-pronged analytical approach is not just recommended; it is essential for unequivocal structural validation.
This guide will compare the utility of three cornerstone analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining the connectivity and stereochemistry of the molecule in solution.
-
Mass Spectrometry (MS): For confirming the molecular weight and elemental composition, and providing fragmentation data for structural clues.
-
X-ray Crystallography: For providing the definitive solid-state structure and absolute stereochemistry.
We will delve into the principles of each technique, present representative experimental data from analogous compounds, and provide detailed protocols to empower researchers to implement these methods effectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton in Solution
NMR spectroscopy is arguably the most powerful tool for the initial structural assessment of novel organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.
Causality in Experimental Choices for NMR Analysis
The choice of NMR experiments is driven by the need to answer specific structural questions. A standard suite of experiments for a molecule like tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate would include:
-
¹H NMR: To identify the number of distinct proton environments and their multiplicities (splitting patterns), which reveal adjacent protons.
-
¹³C NMR (with DEPT): To determine the number of different carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations between adjacent protons, confirming the connectivity of the hydrocarbon framework.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for confirming stereochemistry, particularly the relative orientation of substituents on the bicyclic ring.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| 1 | - | ~60-70 | Quaternary carbon, deshielded by the amino group. |
| 2 | ~3.2-3.6 (m) | ~45-55 | Methylene protons adjacent to the Boc-protected nitrogen. |
| 4 | ~3.0-3.4 (m) | ~45-55 | Methylene protons adjacent to the Boc-protected nitrogen. |
| 5 | ~3.5-3.9 (m) | ~35-45 | Bridgehead proton. |
| 6 | ~1.8-2.2 (m) | ~25-35 | Methylene protons on the cyclobutane ring. |
| 7 | ~2.0-2.4 (m) | ~25-35 | Methylene protons on the cyclobutane ring. |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~80 (quaternary C), ~28 (CH₃) | Characteristic singlet for the tert-butyl group. |
| NH₂ | Broad singlet | - | Chemical shift can vary depending on solvent and concentration. |
*Predicted values are based on data for 3-azabicyclo[3.2.0]heptane hydrochloride and general principles of NMR spectroscopy.[1]
Experimental Protocol: 2D NMR for Structural Elucidation
Objective: To confirm the atomic connectivity and stereochemistry of the target molecule.
Materials:
-
~10-20 mg of the purified compound
-
0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
5 mm NMR tube
Procedure:
-
Sample Preparation: Dissolve the compound in the deuterated solvent and transfer the solution to the NMR tube.
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Run DEPT-135 and/or DEPT-90 experiments to differentiate carbon types.
-
-
Acquisition of 2D Spectra:
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum to identify 2- and 3-bond ¹H-¹³C correlations. This is critical for assigning quaternary carbons like C1 and the Boc carbonyl.
-
NOESY/ROESY: Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe through-space correlations, which will help in confirming the stereochemistry.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate ¹H signals, and systematically use the 2D correlations to build up the molecular structure, starting from an easily identifiable signal (e.g., the tert-butyl group).
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a rapid and highly sensitive technique that provides the exact molecular weight and elemental formula of a compound. For structural validation, high-resolution mass spectrometry (HRMS) is indispensable. Furthermore, tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable clues about the molecule's structure.
Causality in Experimental Choices for Mass Spectrometry
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation in the source.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula.
-
Tandem MS (MS/MS): By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be obtained. This is particularly useful for confirming the presence of key functional groups.
Expected Fragmentation Pattern
For this compound, the Boc group is expected to be a prominent site of fragmentation. Common fragmentation pathways for Boc-protected amines include:
-
Loss of isobutene (56 Da): A characteristic fragmentation that results in the formation of a carbamic acid intermediate, which can then lose CO₂.
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C(O) bond.
-
Loss of tert-butanol (74 Da): Another possible fragmentation pathway.
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z (for C₁₁H₂₀N₂O₂) | Expected Fragmentation |
| [M+H]⁺ | 213.1598 | - |
| [M+Na]⁺ | 235.1417 | - |
| [M+H-C₄H₈]⁺ | 157.0971 | Loss of isobutene |
| [M+H-C₅H₉O₂]⁺ | 113.0917 | Loss of the Boc group |
Experimental Protocol: HRMS and MS/MS Analysis
Objective: To confirm the elemental formula and obtain structural information from the fragmentation pattern.
Materials:
-
~1 mg of the purified compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Formic acid (for promoting ionization)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in the chosen solvent. Add a small amount of formic acid (0.1%) to facilitate protonation.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected via an HPLC system.
-
Full Scan HRMS: Acquire a full scan spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). Determine the accurate mass of the [M+H]⁺ ion and use it to confirm the elemental formula.
-
MS/MS Analysis:
-
Set up a product ion scan experiment.
-
Select the m/z of the [M+H]⁺ ion as the precursor ion.
-
Apply a range of collision energies to induce fragmentation.
-
Acquire the product ion spectrum and identify the major fragment ions.
-
-
Data Analysis: Compare the observed accurate mass with the calculated mass for the expected formula. Analyze the fragmentation pattern to confirm the presence of the Boc group and the bicyclic core.
X-ray Crystallography: The Gold Standard for Solid-State Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. While it is the most definitive method, it is contingent on the ability to grow high-quality single crystals.
Causality in Experimental Choices for X-ray Crystallography
The primary challenge in X-ray crystallography is obtaining suitable crystals. The choice of crystallization conditions is therefore paramount.
-
Solvent System: A systematic screen of different solvents and solvent combinations is necessary to find conditions where the compound is sparingly soluble. Slow evaporation, vapor diffusion, or cooling are common techniques.
-
Derivative Formation: If the parent compound does not crystallize well, forming a salt (e.g., with a chiral acid to determine absolute stereochemistry) or a co-crystal can sometimes yield better-quality crystals.
Expected Structural Features
Based on related 3-azabicyclo[3.2.0]heptane structures, the cyclobutane ring is expected to be nearly planar, and the pyrrolidine ring will likely adopt an envelope or twisted conformation[2]. The relative stereochemistry of the amino group at C1 will be definitively established.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To determine the definitive solid-state structure and absolute stereochemistry.
Materials:
-
Purified compound
-
A variety of high-purity solvents for crystallization screening
Procedure:
-
Crystallization:
-
Attempt to grow single crystals by slow evaporation of a solution of the compound in various solvents (e.g., ethyl acetate, hexane, ethanol).
-
Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and allowing a less volatile anti-solvent to slowly diffuse into it.
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final structure with high precision.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions. If a chiral salt was used, the absolute stereochemistry can be determined.
Comparison of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ions | Diffraction of X-rays by a crystal lattice |
| Sample Phase | Solution | Gas phase (ions) | Solid (single crystal) |
| Information | Connectivity, stereochemistry, dynamics | Molecular weight, elemental formula, fragmentation | 3D structure, bond lengths/angles, absolute stereochemistry |
| Strengths | Provides detailed structural information in a physiologically relevant state (solution); non-destructive. | High sensitivity; provides exact molecular formula. | Unambiguous structural determination; the "gold standard". |
| Weaknesses | Can be complex to interpret for complex molecules; lower resolution than crystallography. | Provides limited information on stereochemistry and connectivity. | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule. |
Conclusion
The structural validation of this compound derivatives requires a synergistic approach that leverages the strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR provides the foundational understanding of the molecule's structure in solution and MS confirms its elemental composition, X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional architecture. By employing these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and make confident decisions in the advancement of their drug discovery programs.
References
-
Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422. Available at: [Link]
Sources
A Comparative Guide to the Efficacy of 3-Azabicyclo[3.2.0]heptane Derivatives and Other GABA Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of the γ-aminobutyric acid (GABA) system remains a cornerstone for the development of therapeutics targeting a range of central nervous system (CNS) disorders, including epilepsy, neuropathic pain, and anxiety. As the primary inhibitory neurotransmitter in the mammalian brain, enhancing GABAergic tone is a proven strategy for reducing neuronal hyperexcitability. While classic GABA analogues like benzodiazepines and gabapentinoids have seen widespread clinical use, the quest for agents with improved efficacy and tolerability profiles is perpetual. This guide provides a comparative analysis of an emerging class of compounds, the 3-azabicyclo[3.2.0]heptane derivatives, against established GABA analogues, supported by experimental data and methodological insights.
The GABAergic Synapse: A Multi-Target Environment
To appreciate the nuances between different GABA analogues, it is crucial to understand the key mechanisms for modulating GABAergic neurotransmission. An increase in inhibitory signaling can be achieved through several distinct strategies at the synaptic level:
-
Direct Receptor Agonism: Binding to and activating GABA receptors (ionotropic GABA-A or metabotropic GABA-B).
-
Positive Allosteric Modulation: Enhancing the effect of GABA at its receptor without direct activation.
-
Inhibition of GABA Reuptake: Blocking the GABA transporters (GATs) to increase the synaptic concentration of GABA.
-
Inhibition of GABA Metabolism: Preventing the enzymatic degradation of GABA.
-
Indirect Modulation: Affecting ion channels or other mechanisms that indirectly influence neuronal excitability.
The following diagram illustrates these potential points of intervention within the GABAergic synapse.
Caption: Mechanisms of action for different classes of GABA analogues at the synapse.
Profile: 3-Azabicyclo[3.2.0]heptane Derivatives
The 3-azabicyclo[3.2.0]heptane scaffold represents a class of conformationally restricted GABA analogues.[1] This structural rigidity is a key design principle in medicinal chemistry, intended to increase selectivity and affinity for a specific biological target by locking the molecule into a bioactive conformation. A primary mechanism of action identified for several derivatives within this class is the inhibition of GABA reuptake, particularly via the GAT-1 transporter.[2][3] By blocking this transporter, these compounds increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[4][5]
Some N-(4,4-diphenyl-3-butenyl) derivatives of this class have demonstrated anticonvulsant activity in rodent models following administration.[2] The therapeutic potential of these compounds lies in their ability to offer a more targeted modulation of the GABA system compared to broader-acting agents.
Comparative Efficacy Analysis
The true measure of a novel compound class is its performance relative to established standards. Below is a comparative overview of 3-azabicyclo[3.2.0]heptane derivatives against other major GABA analogues.
| Drug Class | Primary Mechanism of Action | Primary Therapeutic Indications | Key Efficacy Characteristics | Common Side Effects |
| 3-Azabicyclo[3.2.0]heptane Derivatives | GABA Reuptake Inhibition (primarily GAT-1)[2][3] | Epilepsy (investigational)[2] | Preclinical data shows anticonvulsant activity. Efficacy is dependent on specific substitutions on the bicycloheptane core. | Data is limited; potential for CNS effects like dizziness or somnolence, similar to other GAT-1 inhibitors. |
| Gabapentinoids (Gabapentin, Pregabalin) | Inhibition of α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[6][7] | Neuropathic pain, Epilepsy, Anxiety disorders | Modest but significant efficacy in pain and seizures. Pregabalin has higher binding affinity and more predictable linear pharmacokinetics than gabapentin.[8][9][10] | Dizziness, somnolence, peripheral edema, weight gain. |
| Benzodiazepines (e.g., Diazepam, Alprazolam) | Positive allosteric modulation of GABA-A receptors[11][12] | Anxiety, Insomnia, Seizures, Muscle spasms[13] | Rapid onset and high efficacy for acute anxiety and seizures.[14] | Sedation, cognitive impairment, dependence, withdrawal syndrome. |
| GABA-B Agonists (Baclofen) | Selective agonism of GABA-B receptors[15][16] | Spasticity, Muscle relaxation[17] | Effective in reducing muscle spasms and clonus.[18] Also shows some affinity for VGCCs.[19] | Drowsiness, dizziness, weakness, fatigue. Poor blood-brain barrier penetration requires high oral doses.[18] |
| Other GAT-1 Inhibitors (Tiagabine) | Selective GABA Transporter 1 (GAT-1) Inhibition[5][20][21] | Epilepsy (adjunctive for partial seizures)[22] | Effective as add-on therapy, reducing seizure frequency by at least 50% in 33-46% of patients.[5] Can prolong inhibitory postsynaptic currents.[23] | Dizziness, somnolence, asthenia.[5] Risk of new-onset seizures in non-epileptic individuals.[21] |
Experimental Protocols for Efficacy Determination
The validation of any novel compound requires rigorous and reproducible experimental testing. Below are outlines of two standard protocols used to assess the efficacy of potential anticonvulsant and GABAergic agents.
GABA Uptake Inhibition Assay
This in vitro assay is fundamental for determining a compound's potency in blocking GABA transporters.
Objective: To quantify the inhibition of [³H]GABA uptake into synaptosomes by a test compound (e.g., a 3-azabicyclo[3.2.0]heptane derivative) and determine its IC50 value.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from rodent brain tissue (e.g., cortex) through differential centrifugation.
-
Incubation: Pre-incubate synaptosomal preparations with varying concentrations of the test compound or a reference inhibitor (e.g., Tiagabine) in a buffered solution.
-
Initiation of Uptake: Add a known concentration of radiolabeled [³H]GABA to initiate the uptake process.
-
Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.
-
Quantification: Measure the radioactivity trapped within the synaptosomes on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 (the concentration of the compound that inhibits 50% of the specific uptake).
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A Comparative Spectroscopic Guide to Derivatives of tert-Butyl 1-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
In the landscape of modern medicinal chemistry and drug development, the strategic use of conformationally restricted scaffolds is paramount for designing ligands with high affinity and selectivity. The 3-azabicyclo[3.2.0]heptane framework has emerged as a valuable building block, offering a rigid three-dimensional structure that can effectively orient substituents in chemical space. This guide provides a detailed comparative analysis of the spectroscopic data for derivatives of tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate, a key intermediate in the synthesis of novel therapeutics. Our focus will be on elucidating the characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) that arise upon derivatization of the 1-amino group.
The Core Scaffold: A Spectroscopic Benchmark
The parent compound, this compound, presents a unique set of spectroscopic features that serve as a baseline for our comparisons. The presence of the tert-butyloxycarbonyl (Boc) protecting group introduces distinct signals that are readily identifiable and indicative of its presence.
One of the challenges in the NMR spectroscopy of Boc-protected amines is the potential for rotamers around the N-Boc bond, which can lead to broadened or split peaks.[1] This phenomenon should be considered when analyzing the spectra of these compounds.
Visualizing the Core Structure and Derivatization
To better understand the structural context, the following diagram illustrates the core scaffold and the primary point of derivatization at the 1-amino position.
Caption: Core structure and derivatization point.
Comparative Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is highly informative for confirming the structure of these derivatives. The most notable features include the singlet for the tert-butyl protons and the shifts of the protons on the bicyclic core upon derivatization.
| Compound/Derivative | Key ¹H NMR Signals (δ, ppm) | Expected Changes from Parent Compound |
| Parent Amine | ~1.45 (s, 9H, C(CH₃)₃), ~1.5-2.5 (m, bicyclic H's), ~3.0-3.8 (m, bicyclic H's adjacent to N) | - |
| N-Acetyl Derivative | ~1.45 (s, 9H, C(CH₃)₃), ~1.9-2.1 (s, 3H, COCH₃), ~6.0-7.0 (br s, 1H, NH) | Appearance of an acetyl methyl singlet. Downfield shift of the NH proton. |
| N-Benzoyl Derivative | ~1.45 (s, 9H, C(CH₃)₃), ~7.4-7.9 (m, 5H, Ar-H), ~7.0-8.0 (br s, 1H, NH) | Appearance of aromatic proton signals. Significant downfield shift of the NH proton. |
¹³C NMR Spectroscopy
In the ¹³C NMR spectra, the key signals to monitor are those of the Boc group, the bicyclic core, and the newly introduced carbons from the derivative group.
| Compound/Derivative | Key ¹³C NMR Signals (δ, ppm) | Expected Changes from Parent Compound |
| Parent Amine | ~28.5 (C(CH₃)₃), ~80.0 (C(CH₃)₃), ~155.0 (NCOO) | - |
| N-Acetyl Derivative | ~23.0 (COCH₃), ~28.5 (C(CH₃)₃), ~80.5 (C(CH₃)₃), ~155.0 (NCOO), ~170.0 (C=O) | Appearance of an acetyl methyl signal and a carbonyl signal. |
| N-Benzoyl Derivative | ~28.5 (C(CH₃)₃), ~80.5 (C(CH₃)₃), ~127-135 (Ar-C), ~155.0 (NCOO), ~167.0 (C=O) | Appearance of aromatic carbon signals and a carbonyl signal. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The carbonyl stretching frequencies are diagnostic for the Boc group and any acyl derivatives.
| Compound/Derivative | Key IR Absorptions (cm⁻¹) | Expected Changes from Parent Compound |
| Parent Amine | ~3300-3400 (N-H stretch), ~1680-1700 (C=O stretch, Boc) | - |
| N-Acetyl Derivative | ~3200-3300 (N-H stretch, amide), ~1680-1700 (C=O, Boc), ~1640-1660 (C=O, amide I) | Appearance of a distinct amide I carbonyl stretch. |
| N-Benzoyl Derivative | ~3200-3300 (N-H stretch, amide), ~1680-1700 (C=O, Boc), ~1630-1650 (C=O, amide I) | Appearance of a distinct amide I carbonyl stretch, potentially at a slightly lower frequency than the N-acetyl due to conjugation. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The Boc group has characteristic fragmentation patterns that are useful for identification.
| Compound/Derivative | Expected Molecular Ion [M+H]⁺ | Key Fragmentation Pathways |
| Parent Amine | m/z 213.16 | Loss of isobutylene (-56), Loss of the Boc group (-100) |
| N-Acetyl Derivative | m/z 255.17 | Loss of isobutylene (-56), Loss of the Boc group (-100), McLafferty-type rearrangements |
| N-Benzoyl Derivative | m/z 317.19 | Loss of isobutylene (-56), Loss of the Boc group (-100), Fragmentation of the benzoyl group |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the described compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 16 ppm, 32k data points, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 240 ppm, 64k data points, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
-
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For oils, a thin film can be prepared between salt plates (NaCl or KBr).
-
Acquisition:
-
Obtain a background spectrum of the empty sample holder or ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, and drying gas flow of 5-10 L/min at 300-350 °C.
-
Workflow for Spectroscopic Analysis of a New Derivative
The following diagram outlines a logical workflow for the complete spectroscopic characterization of a new derivative of this compound.
Caption: Workflow for new derivative analysis.
Conclusion
This guide provides a foundational understanding of the key spectroscopic features of this compound and its N-acyl derivatives. By understanding the characteristic signals of the core scaffold and the predictable shifts upon derivatization, researchers can confidently characterize new analogues. The provided protocols and workflow offer a systematic approach to ensure the structural integrity of these important building blocks in drug discovery and development.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate demands the highest standards of scientific rigor and safety. This extends beyond the bench to the entire lifecycle of a chemical, culminating in its responsible disposal. Improper disposal not only poses a significant risk to personnel and the environment but also represents a serious breach of regulatory compliance.
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. The procedures outlined are designed to be self-validating, ensuring that safety and compliance are integrated directly into the laboratory workflow. The core principle is straightforward: this compound must be treated as hazardous waste and managed through your institution's official Environmental Health & Safety (EH&S) program.[1][2]
Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, the presence of the amino functional group and data from structurally similar compounds indicate that it should be handled as a hazardous substance. Safety Data Sheets (SDS) for related bicyclic amines suggest risks including skin irritation, serious eye irritation, and potential harm if swallowed.[3][4] Therefore, a conservative approach is mandatory.
The causality here is rooted in the chemical nature of amines, which are often basic and can act as irritants or corrosives. Assuming these properties ensures that protective measures are sufficient to prevent accidental exposure.
Table 1: Hazard Profile and Required Protective Measures
| Potential Hazard | GHS Hazard Statements (Representative) | Required Personal Protective Equipment (PPE) | Rationale for Protection |
| Skin Contact | H315: Causes skin irritation.[3][4] H314: Causes severe skin burns and eye damage (for related amines). | Nitrile or Neoprene Gloves: Handle with gloves, inspecting them prior to use. Use proper glove removal technique to avoid skin contact.[3] Lab Coat: A full-sleeved lab coat is required to protect skin from splashes. | Prevents direct contact that can lead to irritation, inflammation, or chemical burns. |
| Eye Contact | H319: Causes serious eye irritation.[3][4] | Safety Glasses with Side Shields or Goggles: Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] | Protects sensitive eye tissue from splashes or aerosols that can cause severe and potentially permanent damage. |
| Inhalation | H335: May cause respiratory irritation.[3] | Work in a Fume Hood or Well-Ventilated Area: Avoid the formation and inhalation of dust or aerosols.[2][3] | Minimizes the risk of inhaling the compound, which could lead to respiratory tract irritation. |
| Ingestion | H302: Harmful if swallowed.[3] | No Eating, Drinking, or Smoking in the Lab: Wash hands thoroughly after handling the chemical.[1][3] | Prevents accidental ingestion through contaminated hands or items. |
Step-by-Step Disposal Protocol
The guiding principle for disposal is that all chemical waste must be collected, stored, and managed by trained professionals in accordance with institutional and regulatory standards.[2][5][6] Never discharge this chemical into the sewer system or dispose of it in regular trash.[3]
Step 1: Waste Segregation Do not mix this compound with other chemical waste streams.[2][7]
-
Causality: Mixing incompatible chemicals can trigger dangerous reactions, such as violent acid-base neutralization, gas evolution, or polymerization. Keeping waste streams separate is a fundamental safety practice that prevents unpredictable hazards.
Step 2: Container Selection Collect the waste in a designated, chemically compatible, and leak-proof container.[5][6][7]
-
The original product container is often a suitable choice.
-
Alternatively, use a clean, high-density polyethylene (HDPE) or glass container.
-
Ensure the container has a secure, tight-fitting screw cap. Containers like beakers or flasks covered with paraffin film are not acceptable for waste storage.[6]
-
Causality: The container must be able to withstand the chemical properties of the waste without degrading, leaking, or collapsing. A secure cap prevents the release of vapors and protects against spills.[7]
Step 3: Proper Labeling Accurate labeling is a critical regulatory requirement.[2] Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
The approximate percentage and quantity of the waste.
-
The date accumulation started.
-
Causality: Clear labeling communicates the container's contents and associated hazards to everyone in the laboratory and to the EH&S personnel who will handle it. It is essential for proper tracking, storage, and ultimate disposal.
Step 4: Waste Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][5]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[2]
-
Keep the container closed at all times, except when adding waste.[2][7]
-
Ensure secondary containment (e.g., placing the container in a larger, chemically resistant bin) to contain potential leaks.
-
Store it away from incompatible materials, such as strong acids and oxidizing agents.[6]
-
Causality: The SAA provides a controlled, safe, and compliant location for the short-term storage of hazardous waste, minimizing the risk of spills and accidental exposure within the main laboratory workspace.
Step 5: Scheduling Waste Pickup Do not accumulate large quantities of waste. Request a pickup from your institution's Environmental Health & Safety (EH&S) department when the container is three-quarters full or in accordance with your institution's specific time limits (e.g., 150 days).[5]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.[2]
-
Causality: EH&S professionals are trained and licensed to transport, manage, and dispose of hazardous materials in compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[7]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[2][3]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 1 (gloves, goggles, lab coat).
-
Contain & Absorb: For liquid spills, cover with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, gently sweep the material to avoid creating dust.[8]
-
Collect Waste: Carefully collect the absorbed material or swept powder and place it into a new, properly labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S office, as per your institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for laboratory-generated chemical waste.
References
- Safety Data Sheet - CymitQuimica. tert-Butyl 1-amino-3-azabicyclo[3.2.
- Materials Safety Data Sheet. Product Name:(1R,5S,6S)-Tert-butyl. 6-amino-3-azabicyclo[3.1.
- SAFETY DATA SHEET - Sigma-Aldrich. Product containing (R)-2-Aminobutan-1-ol.
- SAFETY DATA SHEET - Sigma-Aldrich. Product containing hazardous amines.
- PubChem. rac-tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.
- PubChem. tert-Butyl 1-amino-3-azabicyclo[3.2.
- SAFETY DATA SHEET - CymitQuimica. tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.
- HDH Chemicals. tert-butyl cis-6-amino-3-azabicyclo[3.2.
- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
- TCI Chemicals. SAFETY DATA SHEET: tert-Butyl 6-Oxa-3-azabicyclo[3.1.
- Northwestern University Research Safety. Hazardous Waste Disposal Guide.
- Benchchem. Navigating the Disposal of tert-Butyl 3,7- diazabicyclo[3.3.
- Auburn University Risk Management and Safety. CHEMICAL WASTE MANAGEMENT GUIDE.
- University of Minnesota Health, Safety & Risk Management. chemical waste guidelines.
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYW5BZBmmdcPJ7GFElkpG9swvMHyprsa0LJzztH4l-yfy-tnrWGedkETp4mTjIX15447FxuOefh0v8bFpFcbxX7NRXI1JRzUHzhu-_YN6Q9sga1hgTSeHziyWOh2HfTwuaU2lsE8lRJb9q9t9a0wDJZ38v3h8ZXkkyiUpGIx2yyUe-UAclYbaO1OYZwgumidWDuhjZJu9-mAW6Xb6Mjd0Tb5oDR5e-pqkr7psF2noAzxTbYYFG0Yo6Ebpp1iaSg8qEyBmjn-rmMFX2Nim6sSikgLTEMEXRZHQDmcWc4rOGh1dy5oX4Aq5J9rmXQoEU]([Link]
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Navigating the Safe Handling of tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, novel building blocks like tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate are instrumental in the synthesis of innovative therapeutics. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This guide provides essential, immediate safety and logistical information for the handling and disposal of this bicyclic amine, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the chemical structure shares features with other bicyclic amines and related compounds. A conservative approach, grounded in the principles of chemical safety, dictates that this compound should be handled as a potential irritant. A structurally related compound, rac-tert-butyl (1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to assume a similar hazard profile for the title compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Butyl rubber or Viton™ gloves | Laboratory coat | Not generally required if handled in a fume hood or ventilated enclosure |
| Solution Preparation and Transfer | Chemical splash goggles | Butyl rubber or Viton™ gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a fume hood |
| Reaction Work-up and Purification | Chemical splash goggles and face shield | Butyl rubber or Viton™ gloves (double-gloving recommended) | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Butyl rubber or Viton™ gloves | Chemical-resistant suit or apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges may be necessary for large spills |
Rationale for PPE Selection:
-
Eye Protection: Due to its potential as a serious eye irritant, chemical splash goggles are the minimum requirement. A face shield should be worn over goggles during procedures with a higher risk of splashing.
-
Hand Protection: Research indicates that nitrile gloves offer poor resistance to amines.[1] Therefore, Butyl rubber or Viton™ gloves are the recommended materials for handling this compound, as they provide superior resistance to a wide range of chemicals, including amines.[2][3][4][5] Double-gloving is a best practice to protect against undetected pinholes and to allow for the safe removal of the outer glove if contamination occurs.
-
Body Protection: A standard laboratory coat is sufficient for most procedures. For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: As this compound is a non-volatile solid, respiratory protection is generally not required when handling small quantities in a well-ventilated laboratory fume hood. The primary engineering control is to minimize the generation of dust and aerosols.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing:
-
Designated Area: Conduct all manipulations of the solid compound within a certified chemical fume hood.
-
Surface Protection: Line the work surface of the fume hood with absorbent, plastic-backed paper to contain any minor spills.
-
PPE Donning: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing: Use a tared weigh boat or glass vial to weigh the desired amount of the solid. Avoid creating dust by handling the material gently.
-
Closure: Immediately and securely cap the stock container after dispensing.
Solution Preparation and Transfer:
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: Gently swirl or stir the mixture to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Transfer: Use a clean pipette or syringe to transfer the solution.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Waste Stream: this compound is a non-halogenated organic amine .
-
Container: Collect all waste containing this compound, including residual solids, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), in a designated, clearly labeled hazardous waste container for non-halogenated organic waste . Do not mix with halogenated solvent waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Disposal Procedure:
-
Do not attempt to neutralize the amine waste in the laboratory unless it is part of a validated experimental protocol.
-
Do not dispose of this compound or its waste down the drain.[6][7]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
Emergency Procedures: Preparedness is Key
Spill:
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.
-
Place the absorbent material in the designated non-halogenated organic waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), and then with soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team.
-
Provide them with the Safety Data Sheet (if available) or the chemical name.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal.
Conclusion
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently work with this compound while upholding the highest standards of safety and scientific integrity. Remember that a proactive approach to safety is the cornerstone of successful and responsible research.
References
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]
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Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]
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All Safety Products. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]
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International Safety. superiorglove® VI3035-9 Chemstop Viton-Butyl Chemical Resistant Gloves. Retrieved from [Link]
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Harmony Lab & Safety Supplies. Showa Gloves 892 Unlined Viton® Coated Chemical & Acid Resistant Gloves, Black, 12" (Pair). Retrieved from [Link]
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International Sourcing Agents. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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University of Alberta. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
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Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]
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University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. Environmental Health and Radiation Safety. Retrieved from [Link]
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Mykin Inc. Viton - Chemical Compatibility Reference Chart. Retrieved from [Link]
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PK Safety. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]
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University of California, Santa Barbara. OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
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Trimeric Corporation. (2016). Evaluation of Amine Reclaimer Operation and Waste Disposal from Post-Combustion CO2 Capture. Retrieved from [Link]
- Chen, C., & Rochelle, G. T. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
